molecular formula C11H12N2S B182599 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione CAS No. 5702-69-2

1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione

Cat. No.: B182599
CAS No.: 5702-69-2
M. Wt: 204.29 g/mol
InChI Key: BKHQZVDOSQVERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,5-dimethyl-2-phenylpyrazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHQZVDOSQVERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N(N1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5702-69-2
Record name Thiopyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005702692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione, a sulfur-containing heterocyclic compound of interest to researchers in drug discovery and materials science. While its oxygen analog, antipyrine (phenazone), is a well-documented analgesic and antipyretic agent, the thionated derivative presents a unique profile of properties that warrant detailed investigation. This document consolidates available data, provides theoretical context, and outlines experimental protocols for the synthesis and characterization of this compound. The guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this pyrazole-3-thione derivative.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, pyrazole derivatives have garnered significant attention due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1][2]. The subject of this guide, this compound (CAS No. 5702-69-2), is a derivative of the well-known drug antipyrine, where the carbonyl oxygen is replaced by a sulfur atom. This substitution is known to significantly alter the electronic and steric properties of a molecule, potentially leading to novel pharmacological activities and applications.

This guide will delve into the synthesis, spectroscopic characterization, and key physicochemical parameters of this thione derivative. Where experimental data for the target molecule is not available in the literature, this guide will provide established protocols and data from closely related analogs to offer a predictive and practical framework for its study.

Molecular Structure and Identification

The foundational step in understanding the physicochemical properties of any compound is to establish its molecular identity.

Chemical Identity
PropertyValueSource
IUPAC Name 1,5-dimethyl-2-phenyl-1,2-dihydropyrazole-3-thioneN/A
CAS Number 5702-69-2[3]
Molecular Formula C₁₁H₁₂N₂S[3]
Molecular Weight 204.29 g/mol [3]
Canonical SMILES CN1N(C(=S)C=C1C)C2=CC=CC=C2N/A
InChI Key BKHQZVDOSQVERW-UHFFFAOYSA-NN/A

Synthesis of this compound

The synthesis of the title compound is not widely reported in the literature with a specific, detailed protocol. However, its synthesis can be logically achieved through the thionation of its readily available oxygen analog, 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (antipyrine or phenazone).

Rationale for Synthetic Approach

The conversion of a carbonyl group to a thiocarbonyl group is a common transformation in organic synthesis. Thionating agents such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) and phosphorus pentasulfide (P₄S₁₀) are widely employed for this purpose[4][5][6]. These reagents are effective for the thionation of a variety of carbonyl-containing compounds, including amides, esters, and ketones. Given that antipyrine is a lactam, these reagents are suitable for its conversion to the corresponding thione.

Experimental Protocol: Thionation of Antipyrine

The following is a generalized, yet detailed, protocol based on established thionation procedures for similar substrates. Researchers should optimize reaction conditions for their specific setup.

Materials:

  • 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Antipyrine)

  • Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)

  • Anhydrous Toluene or Dioxane

  • Sodium Bicarbonate Solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve antipyrine (1 equivalent) in anhydrous toluene or dioxane.

  • Addition of Thionating Agent: Add Lawesson's reagent (0.5-0.6 equivalents) or P₄S₁₀ (0.25-0.3 equivalents) to the solution. The reaction mixture is often heated to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically more nonpolar, spot indicates the formation of the product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slow addition of a saturated sodium bicarbonate solution. Be aware of potential gas evolution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: Thionating reagents are sensitive to moisture, which can lead to their decomposition and reduced efficiency.

  • Reflux Conditions: The thionation of amides and lactams often requires elevated temperatures to proceed at a reasonable rate.

  • Aqueous Work-up with Bicarbonate: This step neutralizes any acidic byproducts and removes water-soluble impurities.

  • Chromatographic Purification: This is essential to separate the desired thione from unreacted starting material, byproducts of the thionating reagent, and any side products.

Synthesis_Workflow Antipyrine Antipyrine in Anhydrous Toluene Reaction Reflux Antipyrine->Reaction Thionating_Reagent Lawesson's Reagent or P4S10 Thionating_Reagent->Reaction Workup Aqueous Work-up (NaHCO3) Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Product 1,5-Dimethyl-2-phenyl- 1,2-dihydro-3H-pyrazole-3-thione Purification->Product Solubility_Determination cluster_prep Preparation cluster_analysis Analysis Start Excess Solid + Solvent Equilibrate Agitate at Constant Temp. Start->Equilibrate Separate Centrifuge/Filter Equilibrate->Separate Quantify UV-Vis/HPLC Analysis Separate->Quantify Result Result Quantify->Result Solubility Value

Caption: Workflow for experimental solubility determination.

Acidity/Basicity (pKa)

The pKa of a compound influences its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. A predicted pKa of 3.06 ± 0.70 has been reported for this compound, suggesting it is a weak base.[7] The protonation is likely to occur at the sulfur atom or one of the nitrogen atoms.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water-methanol).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter for predicting a drug's membrane permeability and overall pharmacokinetic behavior.

Experimental Protocol for logP Determination (Shake-Flask Method):

  • Phase Preparation: Prepare a mixture of n-octanol and water (or a suitable buffer) and pre-saturate each phase with the other.

  • Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Reactivity and Stability

The pyrazole ring is generally aromatic and stable to many reaction conditions. However, the thione group introduces specific reactivity. It can act as a nucleophile through the sulfur atom and is susceptible to oxidation. The stability of the compound under various conditions (e.g., pH, temperature, light) should be experimentally determined for proper handling and storage.

Potential Applications and Biological Activity

While the biological activity of this compound is not extensively studied, the broader class of pyrazole derivatives exhibits a wide range of pharmacological effects.[1][8][9][10] The introduction of a thione group can modulate this activity. For instance, some pyrazole-containing compounds have shown promise as anticancer and antimicrobial agents.[11][12] Further research is needed to elucidate the specific biological profile of this thione derivative.

Conclusion

This compound is a compound with interesting physicochemical properties that warrant further investigation. This technical guide has provided a comprehensive overview of its known characteristics, along with detailed protocols for its synthesis and the determination of its key physicochemical parameters. By providing a solid foundation of its chemical and physical properties, this guide aims to facilitate future research into the potential applications of this and related pyrazole-3-thione derivatives in medicinal chemistry and materials science.

References

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Advances, 12(1), 561-577. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). National Institutes of Health. [Link]

  • Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. (2002). The Journal of Organic Chemistry, 67(19), 6835–6838. [Link]

  • Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. (2002). ResearchGate. [Link]

  • Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. (2021). Molecules, 26(11), 3245. [Link]

  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (n.d.). University of Saskatchewan. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 4995. [Link]

  • Pyrazol-3-ones. Part III: Reactivity of the Ring Substituents. (2011). ResearchGate. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). World Journal of Pharmaceutical Research, 14(5), 1-15. [Link]

  • Crystal structure of pyrazole 3g. (n.d.). ResearchGate. [Link]

  • Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. (2002). ResearchGate. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2022). Scientific Reports, 12(1), 21396. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2021). Molecules, 26(23), 7338. [Link]

  • Current status of pyrazole and its biological activities. (2014). Bioorganic & Medicinal Chemistry, 22(19), 5509-5527. [Link]

  • 4-{[(2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience, 10(4), 2843-2852. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. [Link]

  • (PDF) 3-Pyrazolines (2,3-dihydro-1H-pyrazoles): Synthesis, reactivity, and physical and biological properties. (2018). ResearchGate. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (2001). Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). Molecules, 27(23), 8205. [Link]

  • State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019). TrAC Trends in Analytical Chemistry, 110, 223-236. [Link]

  • Chapter 2 Pyrazol-3-ones. Part IV: Synthesis and Applications. (2011). ResearchGate. [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2018). Heliyon, 4(10), e00848. [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2022). Scientific Reports, 12(1), 12513. [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (2018). South African Journal of Chemistry, 71, 143-152. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (2013). Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. [Link]

  • Comparison of physicochemical characteristics of pyrazole derivatives 2... (n.d.). ResearchGate. [Link]

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3041. [Link]

  • Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. (2018). Journal of Drug Research and Development, 4(2). [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-8. [Link]

  • Pyrazole, pyrazolone and enaminonitrile pyrazole derivatives: Synthesis, characterization and potential in corrosion inhibition and antimicrobial applications. (2021). ResearchGate. [Link]

Sources

A Technical Guide to the Synthesis and Biological Evaluation of Novel Pyrazole-3-thione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. While its derivatives, particularly pyrazol-3-ones, have been extensively studied, the bioisosteric replacement of the carbonyl oxygen with sulfur to yield pyrazole-3-thiones remains a comparatively underexplored area. This substitution offers a compelling strategy to modulate physicochemical properties, target affinity, and metabolic stability, potentially unlocking novel biological activities. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically synthesize, characterize, and evaluate the biological potential of novel pyrazole-3-thione derivatives. We present detailed, field-proven protocols for chemical synthesis via thionation of pyrazolone precursors, followed by a strategic roadmap for in vitro biological screening, including antiproliferative, antimicrobial, and enzyme inhibition assays. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity. Furthermore, we explore the integration of computational modeling, such as molecular docking, to rationalize experimental findings and guide future structure-activity relationship (SAR) studies.

Chapter 1: The Pyrazole Scaffold: A Privileged Structure & The Thione Advantage
1.1 The Pyrazole Core in Modern Drug Discovery

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties, synthetic accessibility, and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in medicinal chemistry.[1][2] This means that the pyrazole core is a recurring motif found in drugs across a wide range of therapeutic areas. Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and several kinase inhibitors used in oncology, demonstrating the scaffold's remarkable versatility.[3] Pyrazole derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5]

A particularly important subclass is the pyrazol-3-one (or pyrazolone) group, which contains a ketone functional group within the heterocyclic ring.[6][7] This ketone often acts as a crucial hydrogen bond acceptor, anchoring the molecule within the active site of a biological target. However, the exploration of bioisosteric analogs—compounds where a functional group is replaced by another with similar steric and electronic properties—is a fundamental strategy in drug optimization.

1.2 The Rationale for Thionation: Introducing the C=S Moiety

This guide focuses on the deliberate replacement of the C=O group in pyrazolones with a C=S (thione) group, yielding pyrazole-3-thiones . This strategic chemical modification is underpinned by several key principles:

  • Altered Electronic Properties: Sulfur is less electronegative than oxygen, making the thione group more polarizable and a better hydrogen bond donor, while being a weaker hydrogen bond acceptor. This can fundamentally alter the binding interactions with a protein target.

  • Enhanced Lipophilicity: The C=S group generally increases the lipophilicity of a molecule compared to its C=O counterpart, which can influence cell membrane permeability and pharmacokinetic properties.

  • Metal Chelation: The "soft" sulfur atom of a thione is an excellent ligand for various metal ions. Since many enzymes are metalloproteins, this creates opportunities for novel inhibition mechanisms.

  • Metabolic Stability: The replacement of a carbonyl can block a site of metabolic oxidation, potentially increasing the compound's half-life.

The exploration of pyrazole-3-thiones is therefore not merely an academic exercise but a rational approach to expanding the chemical space and therapeutic potential of this proven pharmacophore. This is supported by findings for related scaffolds, such as triazole-thiones, which have demonstrated potent anticancer and antimicrobial activities.[8][9][10]

Chapter 2: Synthetic Strategy for Pyrazole-3-thione Derivatives

The most reliable and efficient pathway to novel pyrazole-3-thione derivatives is a two-step process: first, the synthesis of a pyrazol-3-one precursor, followed by a chemical thionation reaction. This approach allows for modularity, where various substituents can be introduced in the first step to build a diverse chemical library.

2.1 Protocol: Synthesis of the Pyrazol-3-one Precursor

The Knorr pyrazole synthesis and its variations remain the gold standard for creating the pyrazolone core.[11] The reaction involves the cyclocondensation of a β-ketoester with a hydrazine derivative.

Principle: This reaction forms the five-membered heterocyclic ring in a single, high-yielding step. The choice of substituents on both the β-ketoester and the hydrazine directly translates to the final substitution pattern on the pyrazolone ring, allowing for systematic SAR exploration.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired hydrazine derivative (e.g., phenylhydrazine) in a suitable solvent such as absolute ethanol or glacial acetic acid.

  • Addition: To the stirred solution, add 1.05 equivalents of a β-ketoester (e.g., ethyl acetoacetate) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are generally complete within 2-6 hours.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates directly from the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazol-3-one precursor.

2.2 Protocol: Thionation of the Pyrazolone Core

The conversion of the carbonyl group to a thiocarbonyl is effectively achieved using a specialized thionating agent. Lawesson's Reagent (LR) is the premier choice for this transformation due to its mild reaction conditions and high efficiency compared to alternatives like phosphorus pentasulfide.[12][13][14]

Causality (Expertise & Experience): Lawesson's Reagent is preferred because its mechanism involves a soluble, reactive dithiophosphine ylide intermediate that interacts favorably with electron-rich carbonyls, like those in pyrazolones.[14][15] This leads to cleaner reactions and higher yields under less harsh conditions (e.g., lower temperatures) than older reagents, preserving other sensitive functional groups in the molecule.

Step-by-Step Methodology:

  • Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 1.0 equivalent of the synthesized pyrazol-3-one in an anhydrous, high-boiling solvent like toluene or xylene.

  • Addition of LR: Add 0.5 to 0.6 equivalents of Lawesson's Reagent to the suspension. Note: LR is often used in slight stoichiometric excess relative to the number of oxygen atoms being replaced.

  • Reaction: Heat the mixture to reflux (typically 110-140 °C) with vigorous stirring. Monitor the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.

  • Work-up: After cooling, the solvent can be removed under reduced pressure. The crude residue is then purified.

  • Purification: Column chromatography on silica gel is the most effective method for purifying the final pyrazole-3-thione product, separating it from phosphorus-containing byproducts.

2.3 Synthetic Workflow and Structural Characterization

The two-step synthesis provides a robust platform for generating a library of novel compounds.

G cluster_0 Step 1: Pyrazolone Synthesis cluster_1 Step 2: Thionation cluster_2 Characterization Start β-Ketoester + Hydrazine Derivative Reaction1 Cyclocondensation (e.g., Reflux in Ethanol) Start->Reaction1 Product1 Pyrazol-3-one Precursor Reaction1->Product1 Reaction2 Thionation (e.g., Reflux in Toluene) Product1->Reaction2 LR Lawesson's Reagent LR->Reaction2 Product2 Novel Pyrazole-3-thione Derivative Reaction2->Product2 Analysis NMR (1H, 13C) Mass Spectrometry FT-IR Product2->Analysis

Caption: General workflow for the synthesis of pyrazole-3-thione derivatives.

Trustworthiness (Self-Validating System): The identity and purity of the final compounds must be rigorously confirmed.

  • FT-IR Spectroscopy: Look for the disappearance of the C=O stretching band (approx. 1650-1700 cm⁻¹) from the pyrazolone precursor and the appearance of a C=S stretching band (approx. 1050-1250 cm⁻¹).

  • NMR Spectroscopy (¹H and ¹³C): Confirm the expected proton and carbon environments. The carbon signal for the C=S group will be significantly downfield-shifted (typically >180 ppm) compared to the C=O signal (approx. 160-170 ppm).

  • Mass Spectrometry: Verify the molecular weight of the final product, which should correspond to the addition of a sulfur atom and subtraction of an oxygen atom from the precursor (a net increase of ~16 amu).

Chapter 3: A Roadmap for Biological Activity Screening

Given the novelty of pyrazole-3-thione derivatives, a logical, tiered approach to biological screening is essential to efficiently identify promising activities. This roadmap is based on the well-documented activities of the broader pyrazole class.[3][4][5]

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Elucidation (If Tier 1 is Positive) cluster_2 Tier 3: Lead Optimization Anticancer Antiproliferative Assay (e.g., MTT against a panel of cancer cell lines) Kinase Enzyme Inhibition (e.g., Kinase Panel Screen) Anticancer->Kinase Apoptosis Mechanism of Action (e.g., Cell Cycle, Apoptosis Assays) Anticancer->Apoptosis SAR SAR & Computational Studies Anticancer->SAR Antimicrobial Antimicrobial Assay (e.g., MIC against bacteria & fungi strains) Antimicrobial->SAR Kinase->SAR Apoptosis->SAR InVivo In Vivo Efficacy Models SAR->InVivo

Caption: A strategic tiered workflow for biological activity screening.

  • Tier 1: Foundational Screening. The initial screen should focus on the two most prominent activities reported for pyrazole derivatives: anticancer and antimicrobial effects.[3][8]

    • Antiproliferative Activity: Screen the compounds against a panel of human cancer cell lines from diverse origins (e.g., breast, lung, colon) to identify cytotoxic or cytostatic effects. The MTT assay is a robust, high-throughput method for this initial evaluation.[16]

    • Antimicrobial Activity: Evaluate the compounds against a representative panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine the Minimum Inhibitory Concentration (MIC).[17][18]

  • Tier 2: Mechanistic Elucidation. If a compound shows significant activity in Tier 1 (e.g., a low micromolar IC₅₀ against a cancer cell line), the next step is to investigate its potential mechanism of action.

    • Enzyme Inhibition: Since many pyrazole-based anticancer agents are kinase inhibitors, screening against a panel of relevant kinases (e.g., VEGFR, EGFR, CDKs) is a logical next step.[19][20]

    • Cellular Mechanism: Assays to determine if the compound induces apoptosis or causes cell cycle arrest can provide critical insight into its cellular effects.

  • Tier 3: Lead Optimization. Active compounds become "hits" that can be advanced to "leads." This stage involves integrating experimental data with computational modeling to guide the synthesis of more potent and selective analogs (Structure-Activity Relationship studies).[21]

Chapter 4: Self-Validating Experimental Protocols

The integrity of any screening campaign rests on the quality and reliability of its experimental protocols. Each protocol must be a self-validating system, incorporating appropriate controls to ensure the results are meaningful.

4.1 Protocol: Antiproliferative MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[22] Viable cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[23]

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[23]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Test compounds dissolved in DMSO (stock solution)

  • Doxorubicin or another standard anticancer drug (positive control)

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the compounds. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[24] Purple formazan crystals should become visible in viable cells under a microscope.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[22]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Correct the absorbance values by subtracting the average absorbance of the blank wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Trustworthiness (Self-Validating System):

  • Positive Control (Doxorubicin): Confirms that the assay system can detect cytotoxic effects. The calculated IC₅₀ for the standard drug should be within the expected literature range.

  • Negative/Vehicle Control (DMSO): Ensures that the solvent used to dissolve the compounds does not have a significant toxic effect on the cells. Viability should be ~100%.

  • Blank Control (Medium Only): Accounts for the background absorbance of the medium and MTT reagent.

G A 1. Seed Cells (5,000 cells/well) B 2. Incubate 24h (Allow attachment) A->B C 3. Add Test Compounds (Serial Dilutions) B->C D 4. Incubate 48-72h (Treatment period) C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubate 4h (Formazan formation) E->F G 7. Solubilize Crystals (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: Experimental workflow for the MTT cell viability assay.

4.2 Protocol: Antimicrobial Broth Microdilution (MIC) Assay

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][25] This protocol uses a 96-well plate format for efficiency.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[26] Dilute this suspension in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 50 µL from column 10.[27]

  • Inoculation: Add 50 µL of the prepared bacterial/fungal inoculum to wells in columns 1-11.

  • Controls: Column 11 (broth + inoculum) serves as the positive control for growth. Column 12 (broth only) serves as the negative control (sterility).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth).[26]

4.3 Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Principle: This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[28] Kinase activity is directly proportional to ADP production. A decrease in the luminescent signal in the presence of a test compound indicates inhibition of the kinase.

Step-by-Step Methodology:

  • Compound Plating: In a 96-well plate, add serially diluted test compounds. Include a known inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative control.[28]

  • Kinase Reaction Initiation: Add the kinase enzyme and its specific substrate peptide to the wells. Allow a short pre-incubation (10-15 min) for the compound to bind to the enzyme. Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced into ATP, fueling a luciferase/luciferin reaction that generates light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by plotting inhibition versus log concentration.

Chapter 5: Computational Modeling in Lead Optimization

In silico techniques are indispensable for accelerating the drug discovery process. They provide a structural basis for understanding experimental results and guide the design of next-generation compounds.

5.1 Molecular Docking

Principle: Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, e.g., our pyrazole-3-thione) when bound to a second molecule (a receptor, e.g., a kinase active site).[21][29] It helps visualize potential binding modes and estimate the strength of the interaction (binding affinity).

Workflow:

  • Target Selection: Choose a protein target of interest based on biological data. For pyrazoles, common anticancer targets include VEGFR-2, Aurora Kinase, and CDK2.[19][20] Obtain the 3D crystal structure from the Protein Data Bank (PDB).

  • Protein and Ligand Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site. Draw the 3D structure of the pyrazole-3-thione derivative and minimize its energy.

  • Docking Simulation: Use software like AutoDock or Schrödinger Suite to dock the ligand into the defined binding site of the protein. The software will generate multiple possible binding poses.

  • Analysis: Analyze the top-ranked poses. Look for key interactions like hydrogen bonds, hydrophobic contacts, and potential chelation by the thione group. The docking score provides a theoretical estimate of binding affinity.

G cluster_0 Kinase ATP Binding Site cluster_1 Pyrazole-3-thione Ligand Hinge Hinge Region (Backbone NH) Hydrophobic Hydrophobic Pocket Gatekeeper Gatekeeper Residue DFG DFG Motif Ligand N-H of Pyrazole Ligand->Hinge H-Bond Ligand2 Aromatic Ring Ligand2->Hydrophobic Hydrophobic Interaction Ligand3 Thione (C=S) Ligand3->DFG Potential Interaction

Caption: Hypothetical binding mode of a pyrazole derivative in a kinase active site.

5.2 Guiding Structure-Activity Relationship (SAR) Studies

Docking results, when combined with experimental IC₅₀ values, build a powerful SAR model. For example, if docking shows that a specific substituent points towards an empty hydrophobic pocket, synthesizing a new analog with a larger hydrophobic group at that position would be a rational next step to try and improve potency. This iterative cycle of design, synthesis, testing, and computational analysis is the engine of modern lead optimization.

Chapter 6: Conclusion and Future Prospects

The exploration of novel pyrazole-3-thione derivatives represents a promising frontier in medicinal chemistry. By leveraging the robust biological profile of the pyrazole scaffold and introducing the unique chemical properties of the thione group, researchers can access a new chemical space with high potential for discovering potent and selective therapeutic agents. This guide provides a validated, step-by-step framework to navigate the synthesis and biological evaluation of these compounds with scientific rigor.

Successful identification of "hit" compounds from the proposed screening cascade should be followed by more advanced preclinical evaluation, including assessing selectivity against normal cells, determining ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and ultimately, testing efficacy in in vivo animal models.[16][30][31] The methodologies and strategies outlined herein provide the foundational blueprint for embarking on this exciting research endeavor.

References
  • BenchChem. (2025). Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets. BenchChem.
  • Hassan, A. S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413-418. [Link]

  • Hassan, A. S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed. [Link]

  • Ocaña, A., et al. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 8(41). [Link]

  • Hassan, A. S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • Abdel-Wahab, B. F., et al. (2020). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules, 25(21), 5029. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Harrad, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 27(19), 6667. [Link]

  • El-Sayed, W. A., et al. (2014). Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Der Pharma Chemica, 6(6), 359-367. [Link]

  • SEAFDEC. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • BenchChem. (2025). Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. BenchChem.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • El-Sayed, W. A., et al. (2014). Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Der Pharma Chemica. [Link]

  • El-Sayed, W. A., et al. (2014). Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. ResearchGate. [Link]

  • Gomaa, A. M., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 19(6). [Link]

  • Shapiro, A. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Wikipedia. (n.d.). Lawesson's reagent. [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]

  • Li, W., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(10), 2496. [Link]

  • Guchhait, S. K., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6999. [Link]

  • Sayed, A. E. H., et al. (2013). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Science of The Total Environment, 463-464, 857-862. [Link]

  • Tanimoto, A., et al. (2020). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science, 111(11), 4312-4334. [Link]

  • Lyakhov, A. S., et al. (Eds.). (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI. [Link]

  • Patel, N. B., et al. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 30(2), 545-551. [Link]

  • Smith, A. A., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Molecules, 27(12), 3894. [Link]

  • Al-Obaidi, A. M. J., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 13(1), 19570. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 11(63), 39931-39945. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, characterization, and definitive crystal structure analysis of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione. As a Senior Application Scientist, the following narrative synthesizes established methodologies with expert insights, offering a robust framework for the investigation of this and related heterocyclic compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, and a thorough understanding of its structural nuances is paramount for targeted drug design and development.

Introduction: The Significance of Pyrazole-3-thiones

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The substitution of the carbonyl oxygen in the common pyrazolone ring with a sulfur atom to form a pyrazole-3-thione can significantly modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities. This, in turn, can influence its pharmacokinetic profile and interaction with biological targets. An exact understanding of the three-dimensional arrangement of atoms in this compound is therefore crucial for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutics.

This guide will detail the necessary steps to achieve this, from the synthesis of the target compound to its ultimate structural elucidation by single-crystal X-ray diffraction (SC-XRD), supplemented by other essential characterization techniques.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments.

Synthesis of this compound

A common and effective route to pyrazole-3-thiones involves the thionation of the corresponding pyrazolone. The precursor, 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (better known as antipyrine), is commercially available.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (1 equivalent) in anhydrous toluene.

  • Thionation: Add Lawesson's reagent (0.5 equivalents) to the solution. Expert Insight: While phosphorus pentasulfide (P₂S₅) can also be used, Lawesson's reagent is often preferred due to its better solubility in organic solvents and milder reaction conditions, leading to fewer side products.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound as a solid.

G cluster_synthesis Synthesis Workflow Antipyrine 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Antipyrine) Reflux Reflux (4-6h) Antipyrine->Reflux Lawessons Lawesson's Reagent Lawessons->Reflux Toluene Anhydrous Toluene Toluene->Reflux Workup Solvent Removal Reflux->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the target compound.

Crystallization

The growth of diffraction-quality single crystals is often the most challenging step. Slow evaporation is a reliable technique for this compound.

Experimental Protocol:

  • Solvent Selection: Dissolve the purified product in a minimal amount of a suitable solvent. A mixture of dichloromethane and hexane or ethanol often yields good results.

  • Evaporation: Loosely cover the vial to allow for slow evaporation of the solvent at room temperature over several days.

  • Crystal Harvesting: Once well-formed crystals appear, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

SC-XRD is the definitive method for determining the precise three-dimensional structure of a crystalline solid.[3][4][5] It provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules.

Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[4]

  • Diffractometer: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

  • X-ray Source: Monochromatic X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement
  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.

  • Space Group Determination: Systematic absences in the diffraction data allow for the determination of the crystal's space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods to achieve the best possible fit.

G cluster_xrd SC-XRD Workflow Crystal Single Crystal Selection DataCollection X-ray Diffraction Data Collection Crystal->DataCollection UnitCell Unit Cell & Space Group Determination DataCollection->UnitCell Solution Structure Solution (Direct Methods) UnitCell->Solution Refinement Structure Refinement Solution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spectroscopic Analysis

In the field of drug discovery and development, the precise structural elucidation of a molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide a detailed "fingerprint" of a compound's molecular architecture. For a molecule like 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione, also known as thiopyrine, understanding its spectroscopic signature is crucial for confirming its synthesis, assessing its purity, and providing a basis for further structural modifications and biological studies.

This guide will delve into the predicted spectroscopic data for this compound, offering insights into the rationale behind the expected spectral features. We will also propose a robust synthetic protocol for its preparation from its well-known oxygen analogue, antipyrine.

Proposed Synthesis: A Pathway to Thiopyrine

The most direct and widely recognized method for the synthesis of thiopyrines is through the thionation of their corresponding pyrazolone precursors. In this case, this compound can be efficiently synthesized from antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[1][2]

Synthesis_Workflow Antipyrine Antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) Thiopyrine This compound Antipyrine->Thiopyrine Toluene, Reflux Thionation Thionation Reagent (e.g., Lawesson's Reagent or P₄S₁₀) Thionation->Thiopyrine

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of Thiopyrine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve antipyrine (1.0 equivalent) in anhydrous toluene.

  • Reagent Addition: Add Lawesson's reagent (0.5 equivalents) or phosphorus pentasulfide (0.25 equivalents) to the solution.[3][4]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble byproducts.

  • Purification: The filtrate can be concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Based on data from analogous N-phenyl pyrazole derivatives, we can predict the ¹H and ¹³C NMR spectra of the target compound.[5][6][7]

Hypothetical NMR Data Acquisition Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz NMR spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz or 125 MHz. A proton-decoupled sequence with a 45° pulse width and a longer relaxation delay (2-5 seconds) is used, with a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.50 - 7.30m5HPhenyl-H
6.10s1HC4-H
3.50s3HN1-CH₃
2.30s3HC5-CH₃
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~185.0C=S (C3)
~150.0C5
~138.0Phenyl C (ipso)
129.0 - 125.0Phenyl CH
~108.0C4
~38.0N1-CH₃
~14.0C5-CH₃
Interpretation of Predicted NMR Spectra
  • ¹H NMR: The spectrum is expected to be relatively simple. The five protons of the phenyl group will likely appear as a complex multiplet in the aromatic region. The single proton on the pyrazole ring (C4-H) is expected to be a singlet due to the absence of adjacent protons. The two methyl groups are in distinct electronic environments and should appear as sharp singlets. The N-methyl group is expected to be at a lower field (higher ppm) compared to the C-methyl group due to the deshielding effect of the adjacent nitrogen atom.

  • ¹³C NMR: The most downfield signal is predicted to be the thione carbon (C=S), which typically resonates at a significantly lower field than a carbonyl carbon (C=O).[5] The carbons of the phenyl ring will appear in the aromatic region. The two methyl carbons will be found at the upfield end of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. The key feature to identify in the IR spectrum of this compound is the C=S stretching vibration.

Hypothetical IR Data Acquisition Protocol
  • Sample Preparation: The spectrum can be acquired using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample placed directly on the crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (from CH₃ groups)
1600-1450Medium-StrongC=C Ring Stretching (Phenyl and Pyrazole)
1300-1100Medium-StrongC=S Stretch
770-730 & 710-690StrongAromatic C-H Bending (out-of-plane)
Interpretation of Predicted IR Spectrum

The most diagnostic absorption band in the IR spectrum of thiopyrine is the C=S stretching vibration. This band is typically found in the region of 1300-1100 cm⁻¹ and can be of medium to strong intensity.[8][9] The exact position can be influenced by the electronic environment within the heterocyclic ring. The spectrum will also show characteristic absorptions for the aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹.[10][11] The C=C stretching vibrations of the phenyl and pyrazole rings are expected in the 1600-1450 cm⁻¹ region. Strong bands in the fingerprint region, particularly between 770-690 cm⁻¹, will be indicative of the monosubstituted phenyl ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable information about its structure through the analysis of its fragmentation pattern.

Hypothetical MS Data Acquisition Protocol
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Impact (EI) is a common ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that would likely show a strong protonated molecular ion peak.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Data (Electron Impact)
m/zPredicted Identity
204[M]⁺˙ (Molecular Ion)
171[M - SH]⁺
127[C₆H₅N₂CH₃]⁺
105[C₆H₅N₂]⁺
77[C₆H₅]⁺
Interpretation of Predicted Mass Spectrum

Fragmentation_Pathway M [C₁₁H₁₂N₂S]⁺˙ m/z = 204 F1 [C₁₁H₁₁N₂]⁺ m/z = 171 M->F1 - •SH F2 [C₇H₇N₂]⁺ m/z = 127 M->F2 - C₆H₅ F3 [C₆H₅N₂]⁺ m/z = 105 F2->F3 - CH₂ F4 [C₆H₅]⁺ m/z = 77 F3->F4 - N₂

Caption: Predicted mass spectral fragmentation pathway for the target molecule.

The molecular ion peak [M]⁺˙ is expected at m/z 204, corresponding to the molecular weight of the compound.[12] A common fragmentation pathway for sulfur-containing heterocycles involves the loss of the sulfur-containing radical.[13][14][15] Therefore, a significant fragment at m/z 171, corresponding to the loss of a sulfhydryl radical (•SH), is anticipated. Another likely fragmentation is the cleavage of the N-phenyl bond, leading to a fragment at m/z 127. Subsequent fragmentations could involve the loss of a nitrogen molecule from the pyrazole ring, leading to the phenyl cation at m/z 77, a common fragment for phenyl-containing compounds.

Conclusion: A Predictive Yet Powerful Analysis

While the direct experimental spectroscopic data for this compound remains to be published in a comprehensive format, this guide provides a robust, predictive framework for its characterization. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS spectral features. The proposed synthetic protocol offers a reliable method for its preparation, enabling researchers to generate and verify this data experimentally. This guide serves as a valuable resource for scientists and drug development professionals, facilitating the identification and further investigation of this and related heterocyclic compounds.

References

  • Alzhapparova, N. A., Panshina, S., Ibrayev, M. K., & Babaev, E. V. (2025). Molecular fragmentation of N-phenacylpyrazole 5a.
  • [Ce(L-Pro)2]2 (Oxa)
  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021).
  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evalu
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.
  • propane-2,2-diyl)bis[1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H). (n.d.).
  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (2025).
  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022).
  • 1,5-dimethyl-2-phenylpyrazole-3-thione. (n.d.). Stenutz.
  • β-Oxoanilides in Heterocyclic Synthesis: Synthesis and Antimicrobial Activity of Pyridines, Pyrans, Pyrimidines and Azolo, Azinopyrimidines Incorporating Antipyrine Moiety. (n.d.). Scirp.org.
  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.).
  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (2024).
  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences.
  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts.
  • 2,4-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. (n.d.). SpectraBase.
  • and (13)
  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (n.d.). MDPI.
  • Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (2025).
  • Table of Characteristic IR Absorptions. (n.d.).
  • Typical Infrared Absorption Frequencies. (n.d.). Scribd.
  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.).
  • IR handout.pdf. (n.d.).
  • A new reaction of P4S10 and Lawesson's reagent; a new method for the synthesis of dithieno[3,2-b;2′,3′-d]thiophenes. (2025).
  • The fe
  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (n.d.). Life Science Journal.
  • 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. (n.d.). Stenutz.
  • Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. (n.d.). Organic Chemistry Portal.
  • Phosphorus Pentasulfide (P4S10). (n.d.). SciSpace.
  • Usage of Lawesson's reagent. : r/Chempros. (2022). Reddit. Reddit.

Sources

mechanism of action of pyrazole-based therapeutic agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Pyrazole-Based Therapeutic Agents

Introduction

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, make it a versatile scaffold for designing therapeutic agents.[1] Consequently, pharmaceuticals containing a pyrazole nucleus have demonstrated a vast spectrum of biological activities, leading to their approval for a wide range of clinical conditions.[1][4] More than 40 pyrazole-containing drugs have been approved by the U.S. Food and Drug Administration (FDA) to treat diseases ranging from inflammation and cancer to erectile dysfunction.[1]

This guide provides a detailed, mechanism-centric overview of the core modes of action for several key classes of pyrazole-based therapeutic agents. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind the pharmacological effects of these important molecules and the experimental methodologies used to characterize them.

Chapter 1: Selective Cyclooxygenase-2 (COX-2) Inhibition

The development of pyrazole-based selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

Agent Focus: Celecoxib

Celecoxib (Celebrex) is a diaryl-substituted pyrazole that is widely prescribed for its anti-inflammatory, analgesic, and antipyretic properties.[5] It is used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[6][7]

Mechanism of Action

The primary mechanism of action for celecoxib is the highly selective, reversible inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5][7] COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[6][8] While the COX-1 isoform is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, the COX-2 isoform is inducible and is primarily expressed at sites of inflammation.[7][9]

Celecoxib's selectivity is attributed to its chemical structure. Its polar sulfonamide side chain binds to a hydrophilic side pocket region near the active site of the COX-2 enzyme, a feature that is absent in the more constricted active site of COX-1.[7] This specific interaction allows celecoxib to block the production of pro-inflammatory prostaglandins by COX-2 while having a minimal effect on the protective functions of COX-1 at therapeutic concentrations.[7][9]

Beyond its anti-inflammatory role, celecoxib has also been investigated for its anti-cancer properties. Its mechanisms in this context are thought to involve the induction of apoptosis, cell cycle arrest, and the regulation of angiogenesis.[8]

Signaling Pathway: Prostaglandin Synthesis

The diagram below illustrates the arachidonic acid cascade and the specific point of inhibition by celecoxib.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_1 Prostaglandins (Physiological) COX1->Prostaglandins_1 GI Protection, Platelet Aggregation Prostaglandins_2 Prostaglandins (Inflammatory) COX2->Prostaglandins_2 Pain, Inflammation, Fever Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Celecoxib selectively inhibits COX-2, blocking inflammatory prostaglandin synthesis.

Quantitative Data: COX Enzyme Selectivity

The inhibitory activity and selectivity of celecoxib are quantified by its half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2.

CompoundTargetIC50Selectivity Ratio (COX-1/COX-2)
CelecoxibCOX-2~0.04 µM~375
COX-1~15 µM

Note: IC50 values can vary based on assay conditions. The values presented are representative. Celecoxib is approximately 10-20 times more selective for COX-2 inhibition over COX-1.[7]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a method to determine the inhibitory potential of a test compound against COX-2 by measuring the enzyme's peroxidase activity.[10]

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).[10]

    • Prepare stock solutions of Hematin (cofactor), the test compound (e.g., Celecoxib), and the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in DMSO.[10]

    • Prepare a stock solution of arachidonic acid (substrate) in ethanol.[10]

    • Prepare the COX-2 enzyme solution in the Tris-HCl buffer.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of Tris-HCl buffer to each well.[10]

    • Add 10 µL of Hematin (final concentration ~1 µM).[10]

    • Add 10 µL of the COX-2 enzyme solution.[10]

    • Add 10 µL of the test compound at various concentrations. For control wells, add DMSO.[10]

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[10]

    • Immediately begin monitoring the increase in absorbance at 590 nm using a plate reader. The rate of change in absorbance corresponds to the enzyme activity.[10]

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Workflow: COX-2 Inhibition Assay

COX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagents Prepare Buffer, Enzyme, Substrates, & Inhibitor Dilutions Add_Enzyme Add Enzyme, Buffer, Hematin & Inhibitor to 96-well plate Prep_Reagents->Add_Enzyme Pre_Incubate Pre-incubate (10 min, RT) Add_Enzyme->Pre_Incubate Initiate Initiate Reaction (add TMPD & Arachidonic Acid) Pre_Incubate->Initiate Measure_Abs Measure Absorbance (590 nm) over time Initiate->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_IC50 Plot % Inhibition vs. [Inhibitor] & Determine IC50 Calc_Rate->Calc_IC50 p38_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MKK3_6 MKK3 / MKK6 Stimuli->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 Phosphorylation (Activation) Downstream Downstream Kinases & Transcription Factors p38->Downstream Phosphorylation Response Inflammatory Gene Expression (e.g., TNF-α, IL-1β) Downstream->Response Inhibitor Pyrazole-Urea Inhibitor Inhibitor->p38 Allosteric Inhibition (DFG-out stabilization)

Caption: Pyrazole-urea inhibitors allosterically block p38 MAP kinase activation.

Section 2.2: Janus Kinase (JAK) Inhibition

Janus kinases (JAKs) are a family of tyrosine kinases that are essential for transmitting signals from cytokine and growth factor receptors to the nucleus, primarily via the STAT (Signal Transducer and Activator of Transcription) pathway. [11]Dysregulation of the JAK/STAT pathway is associated with various cancers and autoimmune diseases. [11][12]

  • Agent Focus: Ruxolitinib. Ruxolitinib is a pyrazole-containing drug approved for the treatment of myelofibrosis and other myeloproliferative neoplasms. [3]* Mechanism of Action: Ruxolitinib is a potent inhibitor of both JAK1 and JAK2. [11]It binds to the ATP-binding site of these kinases, preventing them from phosphorylating their downstream targets, including STAT proteins. This blockade of the JAK/STAT signaling pathway inhibits the proliferation and survival of tumor cells that are dependent on this pathway. [12]

Signaling Pathway: JAK/STAT

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK binds & activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene_Exp Gene Expression Nucleus->Gene_Exp Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: Ruxolitinib inhibits JAK1/2, blocking the downstream STAT signaling pathway.

Quantitative Data: Kinase Inhibitor Potency

The potency of pyrazole-based kinase inhibitors is demonstrated by their low nanomolar IC50 values.

CompoundTargetIC50 (nM)
Compound 3fJAK13.4
(4-amino-pyrazole derivative) [12]JAK22.2
JAK33.5
Compound 11gJAK26.5
(pyrazolo[3,4-d]pyrimidine) [13]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity. [14][15]

  • Reagent Preparation:

    • Prepare kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). [14] * Create a serial dilution of the test inhibitor (e.g., Ruxolitinib) in DMSO. A 10-point, 1:3 dilution series is recommended. [14] * Prepare solutions of the target kinase, its specific substrate peptide, and ATP in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well. [14] * Add 2.5 µL of the kinase solution to each well. [14] * Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase. [14][15]

  • Kinase Reaction and Detection:

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. [14] * Incubate the plate at 30°C for 60 minutes. [14] * Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of a reagent like ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. [14] * Add 20 µL of a Kinase Detection Reagent, which converts the produced ADP to ATP and generates a luminescent signal. Incubate for 30 minutes. [14]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. [14] * The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [14]

Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow Prep Prepare Reagents & Inhibitor Dilutions Pre_Inc Pre-incubate Kinase with Inhibitor (10-30 min) Prep->Pre_Inc Initiate Initiate Reaction with ATP/Substrate (60 min) Pre_Inc->Initiate Stop_Deplete Stop Reaction & Deplete ATP (40 min) Initiate->Stop_Deplete Detect Add Detection Reagent & Generate Signal (30 min) Stop_Deplete->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for a luminescence-based kinase inhibition assay.

Chapter 3: G-Protein Coupled Receptor (GPCR) Modulation

Pyrazole derivatives have also been developed to target GPCRs, a large family of receptors involved in a multitude of physiological processes.

Agent Focus: Rimonabant

Rimonabant (Acomplia) is a pyrazole derivative that was initially developed as an anti-obesity drug. [16][17]Although it was later withdrawn from the market due to psychiatric side effects, its mechanism of action remains a key example of pyrazole-based GPCR modulation. [16][18]

Mechanism of Action

Rimonabant acts as a selective inverse agonist or antagonist of the cannabinoid 1 (CB1) receptor. [17][18]The endocannabinoid system, including the CB1 receptor, plays a crucial role in regulating appetite, food intake, and energy balance. [16][19]Endocannabinoids like anandamide activate CB1 receptors, which stimulates appetite. [18]Rimonabant binds to the CB1 receptors, effectively blocking or reversing their activation by endocannabinoids. [18]This action disrupts the signaling pathways that promote appetite, leading to decreased food intake and subsequent weight loss. [16][18]In addition to its central effects on the brain, rimonabant also acts on peripheral CB1 receptors in adipose tissue, the liver, and muscle to improve metabolic processes like fat storage and glucose uptake. [18][19]

Signaling Pathway: CB1 Receptor

CB1_Pathway Endocannabinoid Endocannabinoid (e.g., Anandamide) CB1R CB1 Receptor Endocannabinoid->CB1R activates G_Protein Gi/o Protein CB1R->G_Protein couples AC Adenylyl Cyclase G_Protein->AC inhibits cAMP ↓ cAMP AC->cAMP Response Increased Appetite cAMP->Response Rimonabant Rimonabant Rimonabant->CB1R Inverse Agonism / Antagonism

Caption: Rimonabant blocks CB1 receptor signaling, reducing downstream effects on appetite.

Quantitative Data: Receptor Binding Affinity

The binding affinity of a compound for its receptor is typically measured by its inhibitory constant (Ki).

CompoundReceptorKi (nM)
Δ⁹-THCBHuman CB115
Human CB251

Note: Data for Δ⁹-THCB, a related cannabinoid, is shown as an example of binding affinity data presentation. [20]Rimonabant exhibits high affinity and selectivity for the CB1 receptor over the CB2 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor. [20][21]

  • Reagent Preparation:

    • Prepare cell membranes from cells stably transfected with the human CB1 receptor. [22] * Prepare binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4). [21] * Prepare a solution of a high-affinity CB1 radioligand (e.g., [³H]CP55,940).

    • Prepare serial dilutions of the unlabeled test compound (e.g., Rimonabant).

  • Assay Procedure:

    • In reaction tubes, combine the cell membranes, binding buffer, and varying concentrations of the unlabeled test compound.

    • Include control tubes for:

      • Total Binding: Contains membranes and radioligand only.

      • Nonspecific Binding: Contains membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate all specific binding sites.

    • Add the radioligand to all tubes to initiate the binding reaction.

    • Incubate the mixture for 1 hour at 37°C to allow binding to reach equilibrium. [21]

  • Separation and Measurement:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through. [21] * Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand. [21] * Place the filters in scintillation vials with a scintillation cocktail.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting nonspecific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC50 (the concentration that displaces 50% of the radioligand).

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Workflow: Receptor Binding Assay

Binding_Assay_Workflow Prep Prepare Membranes, Buffers, Radioligand, & Test Compound Incubate Incubate Membranes, Radioligand & Test Compound (1 hr, 37°C) Prep->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki via Cheng-Prusoff Equation Count->Analyze

Caption: Workflow for a competitive radioligand binding assay to determine Ki.

Chapter 4: Phosphodiesterase 5 (PDE5) Inhibition

The pyrazole core is also found in highly successful drugs targeting phosphodiesterases, enzymes that regulate intracellular levels of cyclic nucleotides.

Agent Focus: Sildenafil

Sildenafil (Viagra) contains a fused pyrazolo[4,3-d]pyrimidin-7-one scaffold. [23]It was the first effective oral therapeutic agent for erectile dysfunction and is also used to treat pulmonary arterial hypertension. [23][24]

Mechanism of Action

Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). [25][26]In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO). NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). [25]cGMP, in turn, activates protein kinase G (PKG), leading to a decrease in intracellular calcium and causing smooth muscle relaxation. [25]This relaxation allows for increased blood flow into the penis, resulting in an erection.

The action of cGMP is terminated by its degradation by PDE enzymes, with PDE5 being the major cGMP-metabolizing enzyme in this tissue. [24]Sildenafil's molecular structure is similar to cGMP, allowing it to act as a competitive binding agent and inhibitor of PDE5. [25]By blocking PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and prolonging smooth muscle relaxation and vasodilation. [23][25]

Signaling Pathway: NO/cGMP

PDE5_Pathway Stimulation Sexual Stimulation NO Nitric Oxide (NO) Stimulation->NO release GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP GTP->GC PDE5 PDE5 cGMP->PDE5 degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibition

Caption: Sildenafil inhibits PDE5, increasing cGMP levels and promoting vasodilation.

Quantitative Data: PDE Isoform Selectivity

Sildenafil's therapeutic efficacy and safety profile are due to its high selectivity for PDE5 over other PDE isoforms found throughout the body.

CompoundTargetIC50 (nM)Selectivity vs. PDE5
SildenafilPDE53.51x
PDE128080x
PDE63510x

Source: Data derived from pharmacological studies.[26]

Conclusion

The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable versatility allows it to be incorporated into molecules that can selectively and potently modulate a wide array of biological targets, including enzymes like cyclooxygenases, protein kinases, and phosphodiesterases, as well as G-protein coupled receptors. The diverse mechanisms of action—from selective enzymatic inhibition and allosteric modulation to receptor antagonism—highlight why pyrazole-containing compounds continue to be a rich source of therapeutic agents. As our understanding of disease pathways deepens, the rational design of novel pyrazole-based molecules will undoubtedly continue to yield innovative and effective treatments for a broad spectrum of human diseases.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - PubMed. [Link]

  • What is the mechanism of Rimonabant? - Patsnap Synapse. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - Liang Tong Lab at Columbia University. [Link]

  • Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. [Link]

  • What is Rimonabant used for? - Patsnap Synapse. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [Link]

  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. [Link]

  • Rimonabant - Wikipedia. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. [Link]

  • Sildenafil | C22H30N6O4S | CID 135398744 - PubChem - NIH. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]

  • The Displacement Binding Assay Using Human Cannabinoid CB 2 Receptor-Transfected Cells - Springer Nature Experiments. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]

  • Examples of pyrazole‐containing drugs and their pharmacological activities. - ResearchGate. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]

  • (PDF) Assay of CB1 Receptor Binding - ResearchGate. [Link]

  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed. [Link]

  • A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. [Link]

  • Sildenafil - Wikipedia. [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. | Semantic Scholar. [Link]

  • US20140086870A9 - Pyrazole derivatives as jak inhibitors - Google P
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. [Link]

  • The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed. [Link]

  • Chemical structure of Sildenafil 134 and Sildenafil analog 135. - ResearchGate. [Link]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - NIH. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. [Link]

  • Can anyone suggest a protocol for a kinase assay? - ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF - ResearchGate. [Link]

  • [Mode of action of sildenafil] - PubMed. [Link]

Sources

Whitepaper: A Technical Guide to the Preliminary In-Vitro Screening of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a strategic, multi-tiered framework for the preliminary in-vitro evaluation of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione, a sulfur-containing analog of the well-known pyrazolone, Antipyrine. Recognizing the vast therapeutic potential inherent to the pyrazole scaffold, this document provides a rationale-driven, sequential screening cascade designed for researchers, scientists, and drug development professionals. The proposed workflow prioritizes a foundational assessment of cytotoxicity to establish a therapeutic window, followed by targeted investigations into its potential antimicrobial and antioxidant activities. Each section delivers not just step-by-step protocols for key assays—including the MTT cytotoxicity assay, broth microdilution for Minimum Inhibitory Concentration (MIC), and the DPPH radical scavenging assay—but also delves into the scientific causality behind experimental choices. This approach ensures that the preliminary data generated is robust, contextually relevant, and provides a solid foundation for subsequent, more complex preclinical development.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This five-membered heterocyclic ring system is integral to approved drugs and clinical candidates demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The subject of this guide, This compound (CAS: 5702-69-2), is a pyrazole derivative distinguished by a thione group at the 3-position.[4] This structural feature, a bioisosteric replacement of the oxygen in its well-documented analog Antipyrine (a non-steroidal anti-inflammatory drug), presents a compelling opportunity for novel pharmacological activity.[5]

The objective of this document is to provide a comprehensive and logical framework for the initial in-vitro characterization of this compound. A preliminary screening cascade is essential in early-stage drug discovery to efficiently identify and prioritize lead compounds.[6] Our proposed workflow is structured to maximize insight while conserving resources, beginning with the most critical assessment: safety and toxicity.

The screening cascade will proceed as follows:

  • Cytotoxicity Profiling: To determine the compound's intrinsic toxicity against both cancerous and non-cancerous human cell lines. This step is fundamental for identifying a viable concentration range for all subsequent bioactivity assays.[7]

  • Antimicrobial Activity Screening: To evaluate its efficacy against a panel of clinically relevant bacterial and fungal pathogens, a known area of strength for pyrazole derivatives.[8][9]

  • Antioxidant Capacity Evaluation: To assess its ability to scavenge free radicals, a mechanism relevant to mitigating oxidative stress in numerous disease pathologies.[10][11]

By following this structured approach, researchers can systematically build a preliminary pharmacological profile of this compound, providing the critical data needed to justify its advancement in the drug discovery pipeline.

Section 1: Foundational Cytotoxicity Profiling

Rationale and Causality

Before investigating any potential therapeutic benefit, it is imperative to first understand a compound's toxicity. Cytotoxicity assays serve as the gatekeeper in drug discovery, providing a quantitative measure of a substance's ability to damage or kill cells.[6] This initial screen is crucial for two primary reasons:

  • Defining the Therapeutic Window: It establishes the concentration range at which the compound is non-toxic to healthy cells, a prerequisite for any therapeutic application.

  • Informing Downstream Assays: All subsequent bioactivity tests must be conducted at non-cytotoxic concentrations to ensure that the observed effects (e.g., bacterial inhibition) are due to the specific biological activity and not simply a result of generalized cell death.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary method for this screen. It is a robust, cost-effective, and widely adopted colorimetric assay that measures the metabolic activity of a cell population.[12][13] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[12] To assess selectivity, the compound should be tested against at least one cancer cell line (e.g., MCF-7, breast cancer) and one non-cancerous cell line (e.g., HEK293, human embryonic kidney cells).[13]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis A 1. Culture & Harvest Cancer (MCF-7) & Non-Cancer (HEK293) Cells B 2. Cell Counting & Viability Check (Trypan Blue) A->B C 3. Seed 96-Well Plates (e.g., 5x10³ cells/well) & Incubate 24h B->C D 4. Prepare Serial Dilutions of Test Compound (e.g., 0.1 to 100 µM) C->D E 5. Treat Cells with Compound Include Vehicle (DMSO) Control & Untreated Control D->E F 6. Incubate for 48-72h E->F G 7. Add MTT Reagent (5 mg/mL) to each well F->G H 8. Incubate for 4h (Formation of Formazan) G->H I 9. Solubilize Formazan Crystals (e.g., with DMSO) H->I J 10. Measure Absorbance at 570 nm I->J K 11. Calculate % Cell Viability vs. Untreated Control J->K L 12. Plot Dose-Response Curve K->L M 13. Determine IC₅₀ Value L->M

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Culture human breast cancer cells (MCF-7) and human embryonic kidney cells (HEK293) to ~80% confluency. Harvest the cells using trypsin, perform a cell count using a hemocytometer and Trypan Blue exclusion, and seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create working solutions that will yield final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours. During this time, viable cells will metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100. Plot the percent viability against the log of the compound concentration to generate a dose-response curve. Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[7]

Data Presentation

Summarize the results in a clear, tabular format. The Selectivity Index (SI) is calculated as (IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells) and indicates the compound's cancer-selective toxicity.[12]

Cell LineCell TypeIC₅₀ (µM)Selectivity Index (SI)
MCF-7Breast Adenocarcinoma[Experimental Value][Calculated Value]
HEK293Embryonic Kidney[Experimental Value]N/A
Doxorubicin (Control)N/A[Literature Value][Literature Value]

Data should be presented as mean ± standard deviation from at least three independent experiments.

Section 2: Antimicrobial Activity Screening

Rationale and Causality

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[8] Therefore, evaluating this compound for its ability to inhibit microbial growth is a logical progression. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying antimicrobial susceptibility.[14][15] It determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[16] This assay provides a quantitative endpoint (the MIC value) that is crucial for comparing the potency of new compounds against standard antibiotics. A standard screening panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).[2]

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Phase 1: Inoculum & Compound Prep cluster_assay Phase 2: Assay Setup & Incubation cluster_analysis Phase 3: Data Analysis A 1. Prepare Microbial Inoculum (e.g., S. aureus, E. coli) Adjust to 0.5 McFarland Standard B 2. Dilute Inoculum to final concentration of ~5x10⁵ CFU/mL A->B E 5. Add 50 µL of diluted Microbial Inoculum to each well B->E C 3. Prepare 2x concentrated serial dilutions of Test Compound in Mueller-Hinton Broth (MHB) D 4. Add 50 µL of 2x Compound dilutions to 96-well plate C->D D->E F 6. Include Sterility, Growth (no drug), & Positive (e.g., Ciprofloxacin) Controls E->F G 7. Incubate for 18-24h at 37°C F->G H 8. Visually Inspect Wells for Turbidity (Growth) G->H I 9. Determine MIC: Lowest concentration with no visible growth H->I J (Optional) Add Resazurin to confirm viability I->J DPPH_Workflow cluster_prep Phase 1: Reagent Preparation cluster_assay Phase 2: Reaction & Incubation cluster_analysis Phase 3: Readout & Analysis A 1. Prepare DPPH Stock Solution (e.g., 0.1 mM in Methanol) Store in the dark C 3. In a 96-well plate, mix Compound/Standard dilutions with DPPH solution A->C B 2. Prepare Serial Dilutions of Test Compound & Standard (e.g., Ascorbic Acid) B->C D 4. Prepare Control (DPPH + Methanol) C->D E 5. Incubate in the dark at room temperature for 30 min D->E F 6. Measure Absorbance at 517 nm E->F G 7. Calculate % Radical Scavenging F->G H 8. Determine IC₅₀ Value (Concentration for 50% scavenging) G->H

Caption: Workflow for assessing antioxidant capacity via DPPH assay.

Detailed Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in an amber bottle to protect it from light. Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound/standard concentration.

  • Controls: Prepare a blank (100 µL methanol + 100 µL methanol) and a negative control (100 µL methanol + 100 µL DPPH solution).

  • Incubation: Shake the plate gently and incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Measure the absorbance of all wells at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound. Determine the IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, by plotting the scavenging percentage against the log of the compound concentration. [17]

Data Presentation

Present the antioxidant activity as an IC₅₀ value and compare it with a known standard.

CompoundAntioxidant IC₅₀ (µg/mL)
Test Compound[Experimental Value]
Ascorbic Acid (Standard)[Experimental Value]

Data should be presented as mean ± standard deviation from at least three independent experiments.

Conclusion and Future Directions

This guide provides a validated, logical, and efficient pathway for the preliminary in-vitro screening of this compound. By systematically executing the described assays for cytotoxicity, antimicrobial activity, and antioxidant capacity, researchers can generate a foundational dataset that illuminates the compound's primary biological profile.

The integration of these results is key. A compound exhibiting potent antimicrobial or antioxidant activity at concentrations well below its cytotoxic threshold (i.e., a high therapeutic index) would be considered a promising lead. For instance, if the compound shows a low MIC against S. aureus and a high IC₅₀ against HEK293 cells, it warrants further investigation as a potential antibacterial agent. Conversely, high cytotoxicity at all tested concentrations would likely de-prioritize the compound for further development.

Based on the initial findings, future work could involve:

  • Mechanism of Action Studies: If anticancer activity is observed, further assays like Annexin V/PI staining for apoptosis could be employed. [7]* Expanded Screening: Testing against a broader panel of cancer cell lines or antibiotic-resistant microbial strains (e.g., ESKAPE pathogens). [16]* Complementary Assays: Using an ABTS assay to confirm antioxidant findings, as it is suitable for both hydrophilic and lipophilic compounds. [18]* In-Vivo Studies: For compounds with a highly promising in-vitro profile, advancing to animal models would be the next logical step to evaluate efficacy and safety in a whole-organism context.

This structured preliminary evaluation ensures that resources are directed toward compounds with the highest potential, accelerating the path from chemical synthesis to pharmacological innovation.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Pisoschi, A. M., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(1), 1-23. [Link]

  • Emery Pharma. (2024). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • Pisoschi, A. M., et al. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 11(9), 1663. [Link]

  • Ghasemi, S., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences, 25(1), 1-20. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Audu, C. O., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21249. [Link]

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(1), 102029. [Link]

  • Pisoschi, A. M., et al. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(1), 1-23. [Link]

  • Revvity. (n.d.). Cytotoxicity Assays | Life Science Applications.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Lo Presti, M., et al. (2024). Antioxidant and Health-Related Effects of Tannins: From Agri-Food By-Products to Human and Animal Health. Antioxidants, 13(3), 329. [Link]

  • El-Sayed, M. A. A. (2023). Five Methods for Measuring Total Antioxidant Capacity (Part 1). YouTube. [Link]

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(1), 102029. [Link]

  • Wiegand, I., et al. (2008). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Journal of Visualized Experiments, (14), e757. [Link]

  • Taha, E., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Molecules, 27(12), 3899. [Link]

  • Patel, P. M., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 183-189.
  • ChemBK. (n.d.). 1,2-dihydro-1,5-dimethyl-2-phenyl-3h-pyrazol-3-one.
  • ABI Chem. (n.d.). 3H-Pyrazole-3-thione, 1,2-dihydro-1,5-dimethyl-2-phenyl-.
  • ChemicalBook. (n.d.). 1,5-Dimethyl-2-phenyl-1H-pyrazole-3(2H)-thione.
  • El-Aal, A., et al. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 46(36), 17351-17370. [Link]

  • CymitQuimica. (n.d.). 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Ampyrone).
  • Gediya, L. K., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-206.
  • PubChem. (n.d.). 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride.
  • Mphahlele, M. J., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC Advances, 13(22), 14946-14966. [Link]

  • Li, X., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(11), 2993. [Link]

  • Sigma-Aldrich. (n.d.). 1,5-Dimethyl-2-phenyl-1H-pyrazole-3(2H)-thione.
  • Al-Azzawi, A. M. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4446-4453.
  • Egorov, M. P., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[7][18][19]riazin-7(6H). Molecules, 26(18), 5678. [Link]

Sources

The Pyrazole Scaffold: A Technical Guide to Discovery and Synthesis of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to serve as a hydrogen bond donor and acceptor have made it a privileged scaffold in the design of numerous therapeutic agents.[2] This guide provides an in-depth exploration of the discovery and synthesis of pyrazole analogs as potential drug candidates. We will delve into the causal logic behind synthetic strategies, detail field-proven experimental protocols, and examine the diverse pharmacological activities of this compound class, with a focus on their roles as anticancer, anti-inflammatory, and antimicrobial agents. Through a synthesis of technical accuracy and practical insights, this document aims to equip researchers with the knowledge to rationally design, synthesize, and evaluate novel pyrazole-based therapeutics.

The Significance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring is a fundamental building block in a multitude of FDA-approved drugs, demonstrating its therapeutic importance across a wide range of diseases.[2] Notable examples include the potent anti-inflammatory drug Celecoxib, the antipsychotic CDPPB, and the analgesic Difenamizole.[3][4][5] The success of these drugs underscores the pharmacological potential inherent in the pyrazole scaffold.[3][4][5] The unique physicochemical properties of the pyrazole core can lead to improved pharmacokinetic and pharmacological profiles compared to other heterocyclic rings.[2] Its π-electron excess aromatic nature allows for electrophilic substitution primarily at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions, offering diverse avenues for chemical modification and optimization of biological activity.[1][3]

Core Synthetic Methodologies: A Rational Approach

The synthesis of substituted pyrazoles is a well-established field, with several robust methods available to the medicinal chemist. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Knorr Pyrazole Synthesis and Related Cyclocondensations

The most prevalent and straightforward approach to pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[3][6] This reaction, first reported by Knorr in 1883, remains a cornerstone of pyrazole chemistry.[3][6]

Causality Behind the Choice: The Knorr synthesis is highly versatile, allowing for the introduction of a wide variety of substituents at the 1, 3, and 5 positions of the pyrazole ring. The reaction typically proceeds under mild conditions and often results in good to excellent yields.[6]

Mechanism of Action: The reaction is typically acid-catalyzed and begins with the formation of an imine between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine.[7][8] The second nitrogen of the hydrazine then attacks the remaining carbonyl group, leading to a second imine formation.[7][8] Subsequent dehydration results in the formation of the aromatic pyrazole ring.[7][8] It is important to note that with unsymmetrical 1,3-dicarbonyl compounds, a mixture of two regioisomers can be formed.[3][6]

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole

Objective: To synthesize a 1,3,5-trisubstituted pyrazole derivative via Knorr cyclocondensation.

Materials:

  • Substituted 1,3-diketone (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the substituted 1,3-diketone in ethanol in a round-bottom flask.

  • Add the substituted hydrazine hydrochloride to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 1,3,5-trisubstituted pyrazole.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, NMR (¹H and ¹³C), and mass spectrometry.

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another important route to pyrazoles involves the reaction of α,β-unsaturated ketones or aldehydes with hydrazine derivatives.[6] This method is particularly useful for the synthesis of pyrazolines, which can then be oxidized to the corresponding pyrazoles.[3]

Diverse Biological Activities and Therapeutic Potential

The pyrazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities.[3][4][10][11] This has led to their investigation as potential treatments for a multitude of diseases.[11]

Anti-inflammatory Agents: Targeting COX Enzymes

A significant number of pyrazole derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][12][13] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[14][15]

Mechanism of Action: Selective COX-2 Inhibition

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[9][16] Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[9][17]

Pyrazole-containing drugs like Celecoxib are designed to be selective inhibitors of COX-2.[14][15][17] This selectivity is achieved by exploiting structural differences between the active sites of the two enzymes.[16] The active site of COX-2 is larger and has a side pocket that is not present in COX-1.[16] The bulky side groups on pyrazole-based inhibitors can fit into this side pocket, leading to preferential binding and inhibition of COX-2.[16][17] By selectively inhibiting COX-2, these drugs can reduce inflammation and pain with a lower risk of gastrointestinal complications.[16]

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Celecoxib Celecoxib (Pyrazole Analog) Celecoxib->COX2 Selectively Inhibits

Caption: Selective inhibition of COX-2 by pyrazole analogs like Celecoxib.

Anticancer Agents: A Multi-Targeted Approach

Pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[18][19][20] Their anticancer activity often stems from their ability to interact with multiple cellular targets involved in cancer progression.[18][19]

Key Molecular Targets:

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[21][22] Several pyrazole-based compounds have been developed as potent inhibitors of CDKs, particularly CDK2.[21][23][24][25] By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[23][26]

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer.[27][28] Pyrazole-containing inhibitors of p38 MAPK have shown potential as anticancer therapeutics.[27][29][30]

  • Other Kinases and Cellular Targets: Pyrazole derivatives have also been shown to target other important proteins in cancer, including tubulin, Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK).[18][19]

Structure-Activity Relationship (SAR) Insights:

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency and selectivity of pyrazole analogs.[19][31][32] These studies have revealed that the nature and position of substituents on the pyrazole ring significantly influence their biological activity.[18][19][33][34] For example, specific substitutions at the N1, C3, and C5 positions can enhance binding to the ATP-binding pocket of kinases or promote interactions with other key residues in the target protein.[34]

Table 1: SAR of Pyrazole-Based CDK2 Inhibitors

Position of SubstitutionFavorable SubstituentsImpact on Activity
N1 Small alkyl groups, substituted phenyl ringsInfluences binding pocket interactions and solubility.
C3 Aromatic or heteroaromatic ringsOften involved in key hydrogen bonding or π-stacking interactions.
C4 Halogens, small alkyl groupsCan modulate electronic properties and steric interactions.
C5 Substituted phenyl or other bulky groupsCan enhance selectivity and potency by occupying specific sub-pockets.
Antimicrobial Agents

The pyrazole scaffold is also a valuable template for the development of novel antimicrobial agents.[1][4][10] Pyrazole derivatives have demonstrated activity against a range of bacteria and fungi.[1][4] The mechanism of their antimicrobial action is often multifaceted and can involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Experimental Workflows for Screening and Evaluation

The discovery of new pyrazole-based drug candidates requires a systematic approach to screening and evaluation. This typically involves a tiered process, starting with high-throughput in vitro assays and progressing to more complex cell-based and in vivo models.[35][36]

In Vitro Screening Assays

Initial screening of a library of synthesized pyrazole analogs is often performed using in vitro assays to assess their activity against a specific target or their general cytotoxic effects.[35][36][37][38]

Commonly Used In Vitro Assays:

  • Enzyme Inhibition Assays: For target-based drug discovery, such as kinase inhibitors, enzyme inhibition assays are used to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

  • Cell Viability/Proliferation Assays: Assays like the MTT or CellTiter-Glo assay are used to measure the effect of the compounds on the viability and proliferation of cancer cell lines.[36][37][38][39]

  • Antimicrobial Susceptibility Testing: For antimicrobial drug discovery, methods such as broth microdilution are used to determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.

Experimental Protocol: MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of pyrazole analogs on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Pyrazole analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the pyrazole analogs in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Self-Validation: The assay should be performed in triplicate, and the results should be reproducible. The positive control should show the expected cytotoxic effect.

Workflow: Pyrazole Analog Drug Discovery

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Screening & Evaluation Synthesis Pyrazole Analog Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Screening (Enzyme/Cell-based assays) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo Lead_Opt->In_Vitro Iterative Cycle

Caption: A typical workflow for the discovery of pyrazole-based drug candidates.

Conclusion and Future Directions

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and diverse pharmacological profile make it an attractive starting point for the development of novel therapeutics. Future research will likely focus on the development of more selective and potent pyrazole analogs with improved pharmacokinetic properties and reduced off-target effects. The exploration of novel biological targets for pyrazole-based drugs and the use of computational methods to guide their design will further accelerate the discovery of new and effective treatments for a wide range of diseases.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).
  • Celecoxib - Wikipedia. (n.d.).
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.).
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23).
  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (n.d.).
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (2024, October 29).
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - PubMed. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC - PubMed Central. (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.).
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. (n.d.).
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. (n.d.).
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - Liang Tong Lab at Columbia University. (n.d.).
  • Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. (2008, May 1).
  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17).
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - OUCI. (n.d.).
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (n.d.).
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents - PMC - NIH. (n.d.).
  • Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. (n.d.).
  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30).
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20).
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2).
  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed. (2022, May 11).
  • Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed. (2017, June 1).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC - PubMed Central. (2016, October 31).
  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC - PubMed Central. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12).
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10).
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. (n.d.).
  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (n.d.).

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione (Thioantipyrine)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione, commonly known as thioantipyrine, is a sulfur-containing heterocyclic compound with a pyrazole core. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The replacement of the carbonyl oxygen in the well-known analgesic and antipyretic compound, antipyrine, with a sulfur atom to form thioantipyrine, presents an intriguing modification that could significantly alter its physicochemical properties, metabolic profile, and biological activity.

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of thioantipyrine. As a molecule of interest in pharmaceutical research, a thorough understanding of these fundamental properties is critical for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This document is structured to provide not only detailed experimental protocols but also the scientific rationale behind the methodological choices, empowering researchers to conduct robust and self-validating studies. While specific experimental data for thioantipyrine is not extensively available in public literature, this guide leverages established principles and methodologies for analogous chemical structures, particularly thioamides and pyrazole derivatives.

Physicochemical Properties of Thioantipyrine

A foundational understanding of the intrinsic properties of thioantipyrine is essential before embarking on solubility and stability studies.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂SSigma-Aldrich
Molecular Weight 204.29 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
SMILES String CC(N1C)=CC(N1C2=CC=CC=C2)=SSigma-Aldrich
InChI Key BKHQZVDOSQVERW-UHFFFAOYSA-NSigma-Aldrich

Part 1: Solubility Profiling

The aqueous and organic solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, including dissolution rate and bioavailability. It also dictates the feasibility of various formulation strategies. We will explore both kinetic and thermodynamic solubility assessments.

Theoretical Considerations for Solubility

The solubility of thioantipyrine will be influenced by several factors:

  • The Pyrazole Ring: The pyrazole ring itself has a degree of aromaticity and can participate in hydrogen bonding, contributing to its solubility in polar solvents.[2]

  • Substituents: The two methyl groups and the phenyl group are lipophilic, which will enhance solubility in organic solvents.[3]

  • The Thione Group: The C=S double bond is more polarizable than a C=O bond, and the sulfur atom can act as a hydrogen bond acceptor. Thioamides, the class of compounds to which thioantipyrine belongs, exhibit complex solubility profiles.[4]

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid-state thioantipyrine will significantly impact its solubility.

Experimental Determination of Aqueous Solubility

A comprehensive understanding of aqueous solubility across a physiologically relevant pH range is crucial.

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of thioantipyrine to separate vials containing a known volume of each buffer. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Separate the solid and liquid phases by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of thioantipyrine in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC-UV method (detailed in Part 2).

  • Data Reporting: Express solubility in mg/mL or µg/mL.

dot graph TD { A[Add excess Thioantipyrine to buffer] --> B{Equilibrate at constant temperature}; B --> C[Centrifuge and filter]; C --> D[Analyze supernatant by HPLC-UV]; D --> E[Calculate solubility]; }

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic solubility is often used in early drug discovery to rapidly assess a large number of compounds. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of thioantipyrine in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microplate, add the DMSO stock solution to the aqueous buffer at various final concentrations.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with shaking.

  • Precipitate Detection: Measure the turbidity of the solutions using a nephelometer or assess the amount of dissolved compound in the supernatant after filtration using a UV plate reader.

  • Data Analysis: Determine the concentration at which precipitation occurs.

Solubility in Organic Solvents

Knowledge of solubility in common organic solvents is vital for process chemistry, including synthesis, purification, and the preparation of stock solutions for biological assays.

Experimental Protocol:

The isothermal shake-flask method described for thermodynamic aqueous solubility can be adapted for organic solvents.

  • Solvent Selection: Choose a range of common organic solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane, toluene).

  • Procedure: Follow the same steps as for the thermodynamic aqueous solubility determination (sample preparation, equilibration, phase separation, and quantification).

  • Quantification: Ensure the analytical method is suitable for the chosen organic solvent. This may require adjusting the mobile phase in an HPLC method.

Data Presentation:

The results of the solubility studies should be summarized in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Method
pH 1.2 Buffer25Experimental ValueThermodynamic
pH 4.5 Buffer25Experimental ValueThermodynamic
pH 6.8 Buffer25Experimental ValueThermodynamic
pH 7.4 Buffer25Experimental ValueThermodynamic
Water25Experimental ValueThermodynamic
Methanol25Experimental ValueThermodynamic
Ethanol25Experimental ValueThermodynamic
Acetonitrile25Experimental ValueThermodynamic
Acetone25Experimental ValueThermodynamic
Dichloromethane25Experimental ValueThermodynamic
Toluene25Experimental ValueThermodynamic

Part 2: Stability Studies and Degradation Pathway Elucidation

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[5]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, process impurities, and excipients. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common approach.[6]

Method Development Strategy:

  • Column Selection: A C18 column is a good starting point due to the moderate polarity of thioantipyrine.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from potential degradation products with different polarities.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of thioantipyrine using a UV-Vis spectrophotometer. A photodiode array (PDA) detector is highly recommended to monitor peak purity.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies (see section 2.2) to challenge the method's specificity. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the parent peak and from each other.

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines.[5][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation (Stress) Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to generate degradation products for the validation of the stability-indicating method.[5]

dot graph TD { subgraph Forced Degradation Studies A[Thioantipyrine] --> B{Acid Hydrolysis}; A --> C{Base Hydrolysis}; A --> D{Oxidative Degradation}; A --> E{Thermal Degradation}; A --> F{Photolytic Degradation}; end B --> G[Analysis by HPLC-UV/MS]; C --> G; D --> G; E --> G; F --> G; G --> H{Identify Degradation Products}; H --> I[Elucidate Degradation Pathways]; }

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols:

  • Acid Hydrolysis: Reflux thioantipyrine in 0.1 M HCl at 80°C for a specified time.

  • Base Hydrolysis: Reflux thioantipyrine in 0.1 M NaOH at 80°C for a specified time. Thioamides can be susceptible to alkaline hydrolysis, which may lead to the corresponding amide.[8]

  • Oxidative Degradation: Treat thioantipyrine with 3% hydrogen peroxide (H₂O₂) at room temperature. The sulfur atom in the thione group is susceptible to oxidation, potentially forming a sulfoxide (S=O) or sulfone (O=S=O).[9][10]

  • Thermal Degradation: Expose solid thioantipyrine to dry heat (e.g., 105°C) and a solution to heat in a controlled environment.

  • Photolytic Degradation: Expose solid and solution samples of thioantipyrine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] Pyrazole rings can undergo photochemical rearrangements.[12]

Potential Degradation Pathways

Based on the chemical structure of thioantipyrine, the following degradation pathways are plausible:

  • Hydrolysis: Under acidic or basic conditions, the thioamide group could potentially hydrolyze to the corresponding amide, forming antipyrine.

  • Oxidation: The primary site of oxidation is likely the exocyclic sulfur atom, leading to the formation of thioantipyrine S-oxide and subsequently thioantipyrine S,S-dioxide. Further degradation could lead to the formation of antipyrine.[13]

  • Photodegradation: The pyrazole ring system and the phenyl group are chromophores that can absorb UV radiation, potentially leading to ring-opening or rearrangement reactions.[14]

Structural Elucidation of Degradation Products

The identification of major degradation products is crucial for understanding the stability profile of the drug.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weights of degradation products and for fragmentation analysis to propose structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, degradation products may need to be isolated using preparative HPLC and analyzed by ¹H NMR, ¹³C NMR, and 2D NMR techniques.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the investigation of the solubility and stability of this compound. While specific experimental data for this compound is limited in the current literature, the detailed protocols and theoretical considerations presented herein will enable researchers to generate high-quality, reliable data. A thorough understanding of the solubility and stability of thioantipyrine is a prerequisite for its successful development as a potential therapeutic agent. The methodologies outlined in this guide are designed to be self-validating and compliant with international regulatory expectations, ensuring that the data generated will be suitable for inclusion in regulatory submissions and for making informed decisions throughout the drug development process.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005. ([Link])

  • Solubility of Things. Pyrazole. ([Link])

  • Porebski, P., et al. (2021). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Journal of the American Chemical Society.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal.
  • Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. PubMed.
  • Eawag. (2006). Thioacetamide Degradation Pathway. ([Link])

  • Dodge, A. G., & Wackett, L. P. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology.
  • VanVeller, B., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ChemRxiv.
  • OU-COM. Q2(R1) Validation of Analytical Procedures. ([Link])

  • Del Grosso, E., et al. (2017). Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products. Journal of Pharmaceutical and Biomedical Analysis.
  • Patil, A. R., et al. (2025). Solubility studies of the synthesized compounds in different solvents.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ([Link])

  • Miller, A. W., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection.
  • Jadhav, S., et al. (2025). Stability-Indicating Analytical Method Development and Validation of Thiocolchicoside and Ibuprofen in Tablet Dosage Form by RP-HPLC Method.
  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ([Link])

  • Dotsenko, V. V., & Krivokolysko, S. G. (2025). OXIDATION OF THIOAMIDES WITH THE DMSO–HCl SYSTEM: A Convenient and Efficient Method for the Synthesis of 1,2,4-Thiadiazoles, Isothiazolo[5,4-b]pyridines, and Heterocyclic Disulfides.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. ([Link])

  • El-Toukhi, M. A., et al. (2009). The photochemistry of some pyranopyrazoles. ARKIVOC.
  • Singh, R., et al. (2025). Development and validation of stability-indicating RP-HPLC and assay method for determination of thiocolchicoside in capsule.
  • Gasc, A. (2012). Method development for the determination of thiols using HPLC with fluorescence detection. DiVA portal.
  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry.
  • Ryabukhin, D. S., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry.
  • D'Auria, M. (2025). Photochemical transformation of a pyrazole derivative into imidazoles.
  • Wang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • García-Muñoz, J., et al. (2021).
  • Hughes, E. M., et al. (2021). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics.

Sources

tautomerism in pyrazole-3-thione and pyrazolone systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tautomeric Equilibria in Pyrazolone and Pyrazole-3-thione Systems: A Guide for Researchers and Drug Developers.

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Among its most vital derivatives are pyrazolones and pyrazole-3-thiones, whose rich biological activity is intricately linked to their complex structural chemistry. A critical, yet often overlooked, aspect of these systems is their prototropic tautomerism—a dynamic equilibrium between structural isomers that differ in the location of a proton. This phenomenon profoundly influences the molecule's physicochemical properties, including its shape, polarity, hydrogen bonding capability, pKa, and ultimately, its pharmacokinetic profile and interaction with biological targets.

This guide provides a comprehensive exploration of the tautomeric landscapes of pyrazolone and pyrazole-3-thione systems. Authored from the perspective of a senior application scientist, it moves beyond mere description to explain the causality behind the observed equilibria and the rationale for choosing specific analytical techniques. We will dissect the factors governing tautomer preference—substituents, solvent, and solid-state packing—and provide detailed, field-proven protocols for their characterization using modern spectroscopic and computational methods. This document is designed to equip researchers, medicinal chemists, and drug development professionals with the expert knowledge required to understand, predict, and control tautomerism in these vital heterocyclic systems, thereby accelerating the design of more effective and reliable therapeutics.

The Principle of Tautomerism and Its Criticality in Drug Design

Tautomerism is a form of isomerism where molecules, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton (prototropy).[4] This is not to be confused with resonance, where electrons are delocalized within a static nuclear framework. Tautomers are distinct chemical species with different structures and properties, existing in a dynamic equilibrium.

For drug development professionals, understanding and controlling tautomerism is not an academic exercise; it is a necessity. The dominant tautomeric form of a drug molecule dictates:

  • Receptor Binding: Different tautomers present different three-dimensional shapes and hydrogen bond donor/acceptor patterns, leading to vastly different binding affinities for a target protein.

  • Physicochemical Properties: Tautomers can have different polarities, solubilities, and logP values, which directly impact a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • pKa and Ionization State: The position of a proton influences the acidity and basicity of the molecule, affecting its charge state at physiological pH and thus its ability to cross biological membranes.

  • Intellectual Property: A specific, stabilized tautomer can be a novel chemical entity, offering a distinct patent position.

The pyrazole ring system is particularly prone to tautomerism due to the presence of multiple nitrogen atoms and adjacent functional groups capable of proton exchange.[5]

The Pyrazolone System: A Multifaceted Tautomeric Landscape

Pyrazolones are derivatives of pyrazole that possess a carbonyl group.[6] Their synthesis was first reported in 1883 by Ludwig Knorr.[6] Depending on the substitution pattern, particularly at the N1 position and C4 position, pyrazolones can exist in up to three principal prototropic forms: the NH-form (a keto-amide), the OH-form (a hydroxy-pyrazole or enol), and the CH-form (an exomethylene-like structure).[7][8]

G NH NH-Form (Keto) 1,2-dihydro-3H-pyrazol-3-one OH OH-Form (Enol) 1H-Pyrazol-3-ol NH->OH Lactam-Lactim Tautomerism CH CH-Form (For C4-unsubstituted) 2,4-dihydro-3H-pyrazol-3-one NH->CH Amide-Imidic Acid (Iminol) Tautomerism OH->CH Keto-Enol Tautomerism

Factors Influencing Tautomeric Equilibrium

The delicate balance between the NH, OH, and CH forms is dictated by a combination of intrinsic (substituent) and extrinsic (environmental) factors.

  • Substituent Effects: The electronic nature of substituents on the pyrazole ring is a primary determinant. Electron-withdrawing groups tend to stabilize one tautomer over another through inductive or resonance effects.[5] For instance, in 3,5-disubstituted pyrazoles, electron-withdrawing substituents have been shown to stabilize the 3-tautomer in crystals.[5]

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role.[5]

    • Nonpolar Solvents (e.g., CDCl₃, C₆D₆): In these environments, the OH-form of 1-phenyl-1H-pyrazol-3-ol is often predominant, stabilized by the formation of intermolecular hydrogen-bonded dimers.[9]

    • Polar Aprotic Solvents (e.g., DMSO-d₆): Strong hydrogen bond acceptor solvents like DMSO can disrupt the intermolecular hydrogen bonds of dimers.[9] While the OH-form may still predominate, it exists primarily as monomers.[9][10] This disruption can be clearly observed in ¹⁵N NMR, where the N-2 resonance shifts downfield significantly in DMSO compared to CDCl₃ due to the nitrogen lone pair no longer being involved in a hydrogen bond.[9]

    • Polar Protic Solvents (e.g., Methanol, Water): These solvents can actively participate in proton transfer and stabilize more polar tautomers.[11] Theoretical studies have shown that water molecules can lower the energetic barrier between tautomers by forming hydrogen-bonded bridges.[5]

  • Solid-State Effects: In the crystalline state, packing forces and intermolecular interactions, particularly hydrogen bonding, often "lock" the molecule into a single, energetically preferred tautomeric form. X-ray crystallography has definitively shown that 1-phenyl-1,2-dihydro-3H-pyrazol-3-one exists as dimers of the 1-phenyl-1H-pyrazol-3-ol (OH-form) in the solid state.[9]

Analytical and Computational Characterization

Determining the dominant tautomer is a multi-pronged effort, relying on a synergistic combination of spectroscopic and computational techniques.

NMR is the most powerful tool for studying tautomeric equilibria in solution.

  • ¹H NMR: The chemical shift of the mobile proton (OH vs. NH) is a key indicator. OH protons in the enol form often appear as broad singlets at δ 10-12 ppm, while NH protons are typically found in a different region.[9]

  • ¹³C NMR: The chemical shift of the carbon atom at position 3 (C3) and position 5 (C5) provides a clear distinction. In the OH-form (e.g., 1-phenyl-1H-pyrazol-3-ol), C3 is an oxygen-bearing sp² carbon and resonates around 164.0 ppm in CDCl₃.[9] In contrast, the C=O of a fixed NH-form resonates at a different characteristic frequency. Comparison with "fixed" O-methylated and N-methylated derivatives, which are locked into the OH and NH forms respectively, provides unambiguous reference points.[9][10]

  • ¹⁵N NMR: This technique is exceptionally sensitive to the electronic environment of the nitrogen atoms. For 1-phenyl-1H-pyrazol-3-ol in CDCl₃, the N1 and N2 signals appear around 192.1 ppm and 245.9 ppm, respectively.[9] As mentioned, a significant downfield shift of the N2 signal in DMSO-d₆ (to ~262 ppm) is a hallmark of monomer formation, confirming the OH tautomer's presence and its solvation state.[9]

  • UV-Vis Spectroscopy: The different tautomers possess distinct conjugated systems, resulting in different absorption maxima (λ_max).[7] The enol (OH) form, being more conjugated, typically absorbs at a longer wavelength than the keto (NH) form.[12]

  • Infrared (IR) Spectroscopy: In the solid state, IR can distinguish between the broad O-H stretching vibration of the enol form (around 3100 cm⁻¹) and the sharp N-H stretch of the keto form, as well as the prominent C=O stretch (around 1700 cm⁻¹) characteristic of the keto tautomer.[12]

X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state, serving as the "gold standard" for tautomer identification in crystals.[9][13]

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers in the gas phase and in solution (using solvent models like PCM).[14][15] These calculations can provide the relative energies (ΔE) and Gibbs free energies (ΔG) of each tautomer, allowing for a theoretical prediction of their equilibrium populations.

Technique Key Observable for Pyrazolone Tautomerism Insight Provided
¹³C NMR Chemical shift of C3/C5 (e.g., ~164 ppm for C-OH vs. ~170+ ppm for C=O)Unambiguous identification of dominant tautomer in solution.[9][16]
¹⁵N NMR Chemical shift of N2 (significant downfield shift in H-bond accepting solvents)Confirms OH-form and indicates solvation state (dimer vs. monomer).[9]
X-ray Direct visualization of atomic positions and bondingDefinitive structure in the solid state.[9][12]
DFT Calc. Relative Gibbs free energies (ΔG) of tautomersPrediction of tautomer stability and equilibrium populations.[15]

The Pyrazole-3-thione System: A Thione-Thiol Equilibrium

Replacing the oxygen atom of a pyrazolone with sulfur gives a pyrazole-3-thione. These compounds exhibit a similar, yet distinct, tautomerism between a thione form (containing a C=S double bond) and a thiol form (containing a C-SH single bond).

G Thione Thione Form Thiol Thiol Form Thione->Thiol Thione-Thiol Tautomerism

Generally, the thione-thiol equilibrium is influenced by factors similar to the keto-enol system. However, due to the differences between sulfur and oxygen (e.g., bond energies, electronegativity, and size), the position of the equilibrium can be markedly different. The C=S bond is weaker than the C=O bond, which can sometimes favor the thiol form more than the enol form is favored in the corresponding pyrazolone.

Characterization follows similar principles:

  • NMR: The ¹³C chemical shift of the C=S carbon in the thione form is highly characteristic, appearing significantly downfield (often >180 ppm).

  • Spectroscopy: UV-Vis and IR spectroscopy can also be used to distinguish the two forms.

  • Computational Studies: DFT calculations are effective in predicting the relative stabilities of the thione and thiol tautomers.[5]

Practical Methodologies and Protocols

G

Protocol 4.1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol describes the classical Knorr condensation reaction, a trustworthy method for accessing the pyrazolone core.[6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol (5 mL per 10 mmol of ester).

  • Reagent Addition: Add phenylhydrazine (1.0 eq) dropwise to the stirred solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and then in an ice bath. The product will often precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure pyrazolone.

Protocol 4.2: NMR Analysis for Tautomer Determination in Solution

This protocol outlines a self-validating system using "fixed" derivatives as internal proof.

  • Sample Preparation: Prepare three NMR tubes with ~5-10 mg of your sample in 0.6 mL of deuterated solvent (e.g., CDCl₃ and DMSO-d₆ to test solvent effects). Prepare two additional tubes with the corresponding "fixed" O-methyl and N-methyl derivatives under identical conditions.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for all samples. Note the chemical shifts and multiplicities of aromatic, aliphatic, and any exchangeable (OH/NH) protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the most critical step.

  • Data Analysis & Causality:

    • Identify C3/C5: Locate the key C3 and C5 signals in the spectra of the fixed derivatives. The O-methylated standard definitively provides the chemical shifts for the OH-form, while the N-methylated standard provides them for the NH-form.

    • Compare: Compare the C3/C5 chemical shifts of your tautomeric compound to those of the two standards. If the shifts in your compound closely match the O-methylated standard, the OH-form is dominant.[9][10]

    • Quantify (if applicable): If signals for both tautomers are present and resolved, integration of characteristic peaks can provide an estimate of the equilibrium ratio. Often, rapid exchange leads to averaged signals, where the chemical shift is a weighted average of the contributing tautomers.

Implications for Drug Discovery and Development

The tautomeric state of a pyrazolone drug is directly linked to its therapeutic success. For example, Edaravone , a free radical scavenger used to treat ALS, is a pyrazolone derivative.[1] Its mechanism of action and ability to cross the blood-brain barrier are dependent on the properties of its dominant tautomeric form.

When developing a pyrazolone-based drug, it is crucial to:

  • Characterize the Tautomeric State: Determine the dominant tautomer(s) under physiological conditions (pH 7.4, aqueous environment).

  • Ensure Consistency: The tautomeric form must be consistent across different batches of the Active Pharmaceutical Ingredient (API) to ensure reproducible efficacy and safety.

  • Model the Bioactive Form: When performing computational docking or QSAR studies, the correct, low-energy tautomer must be used to generate meaningful and predictive results.

Failure to account for tautomerism can lead to misleading structure-activity relationships (SAR), poor in vivo correlation, and failed clinical trials.

Conclusion

The tautomerism of pyrazolone and pyrazole-3-thione systems is a complex but manageable phenomenon. It is governed by a predictable interplay of substituent, solvent, and solid-state effects. A rigorous, multi-technique approach, anchored by NMR spectroscopy with fixed derivatives and supported by X-ray crystallography and computational modeling, provides a robust framework for unambiguous characterization. For scientists in drug discovery, mastering the principles laid out in this guide is not just beneficial—it is essential for the rational design and successful development of next-generation therapeutics based on these privileged heterocyclic scaffolds.

References

  • Gholivand, K., et al. (2011). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Pyrazolone. Available at: [Link]

  • Silva, V. L. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • Li, Y., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. Available at: [Link]

  • Keto-enol tautomerism: Significance and symbolism. (2025). Science of The Total Environment. Available at: [Link]

  • Fathalla, O. A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform. Available at: [Link]

  • El-Metwaly, N. (2017). Three Tautomeric structures of the Pyrazolone nucleus. Journal of Molecular Structure. Available at: [Link]

  • Mikov, M., et al. (1993). Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • Reddit user discussion on Tautomers of 3-methyl-5-pyrazolone. (2023). r/OrganicChemistry. Available at: [Link]

  • Khan, I., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Pharmacology. Available at: [Link]

  • Yasuda, M., et al. (1983). Keto and Enol Tautomers of 4-Benzoyl-3-methyl-1-phenyl-5(2H)-pyrazolone. Acta Crystallographica Section C. Available at: [Link]

  • de Oliveira, A. B., et al. (2016). Synthesis, spectroscopic and computational characterization of the tautomerism of pyrazoline derivatives from chalcones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Ravidranath, L. K., et al. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

  • R Discovery. Pyrazolone Derivatives Research Articles. Available at: [Link]

  • Sahu, S. K., et al. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available at: [Link]

  • de Paz, J. L. G., et al. (1998). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Leszczynski, J., & Kwiatkowski, J. S. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal. Available at: [Link]

  • Acar, Ç., et al. (2019). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules. Available at: [Link]

  • Orabi, E. A., et al. (2018). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journal of Saudi Chemical Society. Available at: [Link]

  • Foces-Foces, C., et al. (1997). Tautomerism of NH-pyrazolinones in the solid state: the case of 3(5)-ethoxycarbonyl-5(3)-hydroxypyrazole. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Holzer, W., et al. (2007). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gholivand, K., et al. (2011). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Available at: [Link]

  • Gaponik, P. N., et al. (2012). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Georgieva, M., et al. (2005). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

  • Stanovnik, B., et al. (2011). reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. HETEROCYCLES. Available at: [Link]

  • Al-Warhi, T., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. Available at: [Link]

  • Photochromism and mechanism of pyrazolones in crystals: Structural variations directly observed by X-ray diffraction. (2013). CrystEngComm. Available at: [Link]

  • Guard, J. A. M., & Steel, P. J. (1994). Heterocyclic Tautomerism. VII. X-Ray Structures of Two Crystalline Tautomers of 4-Cinnamoyl-1,3-dimethylpyrazol-5-one. Australian Journal of Chemistry. Available at: [Link]

  • Loro, F., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank. Available at: [Link]

  • Torres, M. R., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. Available at: [Link]

Sources

Methodological & Application

using 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione in antimicrobial assays

This application note provides a robust framework for the initial in vitro evaluation of this compound as a potential antimicrobial agent. By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's spectrum of activity, potency (MIC/MBC), and preliminary safety profile (cytotoxicity). Positive results from these assays would warrant further investigation, including mechanism of action studies, anti-biofilm assays, and eventual in vivo efficacy testing. These methodologies are essential first steps in the long and rigorous pipeline of antimicrobial drug discovery. [1]

References

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • Ruangpan, L. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55). Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]

  • Mercer, D. K., & L. R. P. G. de Lomas. (2020). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access Microbiology, 2(7A). [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • MicrobiologyInfo.com. (n.d.). Broth Microdilution. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Schwalbe, R., et al. (2007). Methodologies for Antimicrobial Susceptibility Testing. In Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Al-Shdefat, R., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Molecules, 23(12), 3122. [Link]

  • Hupka, A., et al. (2022). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 23(19), 11884. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Matijašić, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1162013. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • El-Sawy, E. R., et al. (2010). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 15(1), 443-453. [Link]

  • Moustafa, A. H., et al. (2017). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 54(5), 2838-2844. [Link]

  • Barakat, A., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 12(8), 1253. [Link]

  • Wang, L., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(4), 6837-6851. [Link]

  • Gomaa, A. A. M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(12), 3298. [Link]

  • Desai, N. C., et al. (2012). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 495-499. [Link]

  • Al-Ghorbani, M., et al. (2020). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Molecules, 25(21), 5035. [Link]

  • Vlasov, S. V., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7853-7866. [Link]

  • Li, Y., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309871. [Link]

  • Arshad, M. F., et al. (2019). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 26(7), 1836-1842. [Link]

  • Hafez, H. N., et al. (2016). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 21(7), 829. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 27(19), 6296. [Link]

High-Yield Synthesis of Substituted Pyrazole-3-thiones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole-3-thiones in Modern Chemistry

Substituted pyrazole-3-thiones represent a pivotal class of heterocyclic compounds, garnering significant attention from the scientific community, particularly those in medicinal chemistry and materials science. Their unique structural features, characterized by a five-membered diazole ring bearing a thione group at the 3-position, give rise to a rich tapestry of biological activities and physicochemical properties. These compounds are recognized as crucial scaffolds in the development of novel therapeutic agents, exhibiting a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. Furthermore, their utility extends to agrochemicals and as versatile intermediates in the synthesis of more complex molecular architectures.

The growing importance of this heterocyclic core necessitates the development of robust, efficient, and high-yielding synthetic methodologies. This guide provides an in-depth exploration of field-proven, high-yield methods for the synthesis of substituted pyrazole-3-thiones, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, offering not just protocols, but a comprehensive understanding of the "why" behind the "how," ensuring reproducibility and empowering further innovation.

Method 1: Direct Synthesis via Cyclocondensation of β-Dicarbonyl Compounds with Thiosemicarbazide

This approach is one of the most direct and atom-economical routes to pyrazole-3-thiones. It relies on the classical Knorr pyrazole synthesis paradigm, adapted to incorporate the thione functionality from the outset by utilizing thiosemicarbazide as the binucleophilic hydrazine source.

Mechanistic Rationale

The reaction proceeds through an initial condensation of the more reactive carbonyl group of the β-dicarbonyl compound with the terminal amino group of thiosemicarbazide to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the enolizable methylene group attacks the thiocarbonyl carbon, or the internal nitrogen attacks the remaining carbonyl, followed by dehydration and tautomerization to yield the stable aromatic pyrazole-3-thione ring system. The regioselectivity of the initial condensation is often governed by the electronic and steric nature of the substituents on the β-dicarbonyl compound.[1][2]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Tautomerization A β-Dicarbonyl Compound C Hydrazone Intermediate A->C B Thiosemicarbazide B->C D Intramolecular Cyclization C->D E Dehydration D->E F Substituted Pyrazole-3-thione E->F

Caption: Reaction mechanism for the synthesis of pyrazole-3-thiones from β-dicarbonyl compounds and thiosemicarbazide.

Experimental Protocol: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-3(2H)-thione

This protocol provides a representative example of the direct synthesis method.

Materials:

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Phenylthiosemicarbazide (1.67 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

  • Ethanol

  • Deionized Water

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (10 mmol) and phenylthiosemicarbazide (10 mmol).

  • Add glacial acetic acid (20 mL) to the flask. The acetic acid acts as both a solvent and a catalyst for the condensation and cyclization steps.

  • Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:2).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.

  • Recrystallize the crude product from ethanol to obtain pure 5-methyl-1-phenyl-1H-pyrazole-3(2H)-thione as a crystalline solid.

  • Dry the purified product under vacuum.

Data Summary: Yields of Substituted Pyrazole-3-thiones via Direct Synthesis
R1 SubstituentR2 SubstituentR3 SubstituentReported Yield (%)
MethylHPhenyl85-92
PhenylHPhenyl80-88
CF3H4-Chlorophenyl75-83
MethylHH78-85

Method 2: Thionation of Substituted Pyrazol-5-ones with Lawesson's Reagent

This widely applicable two-step method involves the initial synthesis of a substituted pyrazol-5-one (the keto tautomer of a pyrazol-5-ol) followed by a thionation reaction to convert the carbonyl group to a thiocarbonyl group. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is the reagent of choice for this transformation due to its high efficiency and milder reaction conditions compared to other thionating agents like phosphorus pentasulfide.[3][4][5]

Mechanistic Rationale

The mechanism of thionation with Lawesson's reagent involves the formation of a four-membered thiaoxaphosphetane intermediate.[5] The pyrazolone's carbonyl oxygen attacks one of the phosphorus atoms of Lawesson's reagent, followed by intramolecular attack of the sulfur atom onto the carbonyl carbon. This intermediate then undergoes a retro-[2+2] cycloreversion, driven by the formation of a thermodynamically stable P=O bond, to yield the desired pyrazole-3-thione and a phosphorus-containing byproduct.

G A Substituted Pyrazol-5-one C Thiaoxaphosphetane Intermediate A->C B Lawesson's Reagent B->C D Substituted Pyrazole-3-thione C->D Retro-[2+2] Cycloreversion E Phosphorus Byproduct C->E

Caption: Mechanism of thionation of pyrazol-5-ones using Lawesson's Reagent.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1H-pyrazole-3(2H)-thione

This protocol details the thionation of a pre-synthesized pyrazol-5-one.

Step 1: Synthesis of 1,5-Diphenyl-1H-pyrazol-5(4H)-one

This intermediate can be synthesized via the condensation of ethyl benzoylacetate and phenylhydrazine.

Step 2: Thionation with Lawesson's Reagent

Materials:

  • 1,5-Diphenyl-1H-pyrazol-5(4H)-one (2.36 g, 10 mmol)

  • Lawesson's Reagent (4.45 g, 11 mmol, 1.1 equivalents)

  • Anhydrous Toluene (50 mL)

  • Silica Gel for column chromatography

Procedure:

  • In a 250 mL three-necked round-bottom flask fitted with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, suspend 1,5-diphenyl-1H-pyrazol-5(4H)-one (10 mmol) in anhydrous toluene (50 mL).

  • Add Lawesson's reagent (11 mmol) to the suspension.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 3-5 hours. The reaction progress should be monitored by TLC. The thionated product is typically more non-polar than the starting pyrazolone.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield pure 1,5-diphenyl-1H-pyrazole-3(2H)-thione.

  • Dry the final product under vacuum.

Data Summary: Yields for the Thionation of Pyrazol-5-ones
R1 SubstituentR2 SubstituentR3 SubstituentReported Yield (%)
PhenylHPhenyl90-96
MethylHPhenyl88-94
PhenylHMethyl85-91
4-MethoxyphenylHPhenyl92-97

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The progress of each reaction can be meticulously monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of the conversion of starting materials to products. The final products should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their identity and purity. For NMR analysis of pyrazole-3-thiones, the disappearance of the carbonyl carbon signal (typically δ > 160 ppm) and the appearance of the thiocarbonyl carbon signal (typically δ > 180 ppm) in the ¹³C NMR spectrum is a key diagnostic indicator of a successful thionation.

Conclusion

The two high-yield synthetic methods detailed in this guide provide reliable and efficient pathways to a diverse range of substituted pyrazole-3-thiones. The direct cyclocondensation of β-dicarbonyl compounds with thiosemicarbazide offers an atom-economical, one-pot approach, while the thionation of pre-formed pyrazol-5-ones with Lawesson's reagent provides a versatile and often higher-yielding alternative, particularly for more complex substrates. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently synthesize these valuable heterocyclic scaffolds for applications in drug discovery, agrochemicals, and materials science.

References

  • Abdelhamid, A. O., & Al-kathiri, M. N. (1996). REACTIONS WITH HYDRAZONOYL HALIDES XIII1: SYNTHESIS OF SOME NEW THIADIAZOLINE, ARYLAZOTHIAZOLE AND PYRAZOLE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 119(1), 181–191. [Link]

  • Abdelhamid, A. O., Sallam, M. M. M., & Amer, S. A. (2001). Reaction with hydrazonoyl halides. Part 32[6]: Reaction of C‐acyl‐N‐(3‐phenyl‐5‐pyrazolyl)hydrazonoyl chlorides with potassium thiocyanate and synthesis of some new 2,3‐dihydro‐1,3,4‐thiadiazoles and slenadiazoles. Heteroatom Chemistry, 12(6), 468–474. [Link]

  • Bonacorso, H. G., et al. (2005). Synthesis of 3-aryl(alkyl)-5-trifluoromethyl-1H-pyrazoles from the reaction of 4-alkoxy-4-aryl(alkyl)-1,1,1-trifluoro-3-buten-2-ones with thiosemicarbazide. Journal of Heterocyclic Chemistry, 42(5), 831-836.
  • Cárdenas-Galindo, L. E., et al. (2019). Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process. Molecules, 24(23), 4276. [Link]

  • El-Kashef, H. S., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(24), 7542. [Link]

  • Jin, W., Yu, H., & Yu, Z. (2012). ChemInform Abstract: Regioselective Synthesis of Multisubstituted Pyrazoles via Cyclocondensation of β‐Thioalkyl‐α,β‐unsaturated Ketones with Hydrazines. ChemInform, 43(9). [Link]

  • Khan, M. S., & Seth, D. S. (2016). An expedient synthesis of some new Pyrazole, Pyrazolone, Hydrazone and Thiosemicarbazide. Proceedings, 1(1), 1-8.
  • Li, T., et al. (2019). SYNTHESIS OF THIOSEMICARBAZONE DERIVATIVES OF 3-FORMYL-N-PYRAZOLYLMETHYLENEINDOLES AND THEIR ANTIFUNGAL ACTIVITIES.
  • Metwally, M. A., et al. (2011). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-519.
  • Naglah, A. M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(3), 1363. [Link]

  • Pospíšil, J., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. [Link]

  • Reddy, C. S., et al. (2016). Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. Journal of Heterocyclic Chemistry, 53(4), 1136-1141.
  • Shawali, A. S. (2008). Reactions of hydrazonoyl halides with heterocyclic thiones.
  • Thiemann, T., & Walton, D. J. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]

  • Yakaiah, T., et al. (1999). Synthesis and Biological Evaluation of [alpha-(1,5-disubstituted 1H-pyrazol-4-yl)benzyl]azoles, Analogues of Bifonazole. Archiv der Pharmazie, 332(6), 205-208.

Sources

Application Note: Unveiling Molecular Architecture via FTIR Spectroscopy for the Characterization of Pyrazole-3-thiones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole-3-thiones and the Role of Vibrational Spectroscopy

Pyrazole-3-thiones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their molecular framework serves as a versatile scaffold for the synthesis of novel therapeutic agents, exhibiting a wide range of biological activities. The nuanced structural features of these molecules, particularly the presence of the thione functional group and the potential for tautomerism, govern their chemical reactivity and biological interactions.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by probing its vibrational modes. For researchers in drug discovery and development, FTIR serves as an indispensable tool for the structural elucidation and quality control of newly synthesized pyrazole-3-thione derivatives. This application note provides a comprehensive guide to the application of FTIR spectroscopy for the identification and characterization of the key functional groups in pyrazole-3-thiones, with a focus on practical experimental protocols and in-depth spectral interpretation.

Fundamental Principles: Vibrational Signatures of Pyrazole-3-thiones

The infrared spectrum of a molecule reveals the vibrational frequencies of its constituent bonds. For pyrazole-3-thiones, several key functional groups give rise to characteristic absorption bands that are crucial for their identification. The interpretation of these bands requires an understanding of the vibrational modes associated with the pyrazole ring and the exocyclic thione group.

The pyrazole ring itself presents a complex vibrational landscape with contributions from C-H, C=N, C=C, and N-H stretching and bending modes.[1] The presence of the thione (C=S) group and the potential for thione-thiol tautomerism adds another layer of diagnostic importance to the FTIR spectrum.

Thione-Thiol Tautomerism: A Spectroscopic Perspective

Pyrazole-3-thiones can exist in equilibrium between the thione and thiol tautomeric forms. This dynamic equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring.[2][3] FTIR spectroscopy is particularly adept at distinguishing between these tautomers due to the distinct vibrational frequencies of the C=S and S-H functional groups.

The thione form is characterized by a prominent C=S stretching vibration, while the thiol form exhibits a characteristic S-H stretching band and the absence of a strong C=S absorption. The position of the N-H stretching vibration can also be indicative of the predominant tautomeric form and the extent of intermolecular hydrogen bonding.

Experimental Protocols: Acquiring High-Quality FTIR Spectra

Obtaining a high-quality FTIR spectrum is paramount for accurate structural analysis. The following protocols outline the recommended procedures for sample preparation and data acquisition for solid pyrazole-3-thione samples.

Sample Preparation: The KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a widely used method for preparing solid samples for transmission FTIR analysis. KBr is transparent in the mid-infrared region, making it an ideal matrix for dispersing the sample.

Step-by-Step Protocol for KBr Pellet Preparation:

  • Grinding: Using a clean and dry agate mortar and pestle, grind a small amount (1-2 mg) of the pyrazole-3-thione sample to a fine powder. This minimizes light scattering and improves spectral quality.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and gently mix it with the sample. Continue grinding the mixture until it is homogeneous.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Alternative Sample Preparation: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient alternative to the KBr pellet method, requiring minimal sample preparation.[4] It is particularly useful for rapid screening and for samples that are difficult to grind.

Step-by-Step Protocol for ATR-FTIR Analysis:

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid pyrazole-3-thione sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Collection: Collect the FTIR spectrum of the sample.

Instrument Parameters for Data Acquisition

For optimal results, the following instrument parameters are recommended:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

  • Apodization: Happ-Genzel

Data Interpretation: Decoding the FTIR Spectrum of Pyrazole-3-thiones

The interpretation of the FTIR spectrum of a pyrazole-3-thione involves the assignment of observed absorption bands to specific vibrational modes. The following table summarizes the characteristic infrared absorption frequencies for the key functional groups.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)IntensityNotes
N-H Stretching3400 - 3100Medium-Strong, BroadBroadening is indicative of hydrogen bonding. Position can be sensitive to tautomeric form and solid-state packing.
C-H (aromatic) Stretching3100 - 3000Medium-WeakCharacteristic of the pyrazole ring and any aromatic substituents.
C-H (aliphatic) Stretching3000 - 2850Medium-StrongPresent if alkyl substituents are on the pyrazole ring or other parts of the molecule.
S-H Stretching2600 - 2550Weak, SharpKey indicator of the thiol tautomer. Often weak and can be overlooked.[5]
C=N Stretching1650 - 1550Medium-StrongAssociated with the pyrazole ring. Can be a complex region with multiple bands.[5]
C=C Stretching1600 - 1450Medium-VariableAromatic and pyrazole ring stretching vibrations.
C=S (Thione) Stretching1250 - 1020Medium-StrongKey indicator of the thione tautomer. The exact position can be influenced by coupling with other vibrations.
N-N Stretching1480 - 1440MediumCharacteristic of the pyrazole ring.[1]
C-S Stretching800 - 600Weak-MediumPresent in the thiol tautomer.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in FTIR analysis and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation start Pyrazole-3-thione Sample grind Grind Sample (if KBr method) start->grind KBr Method place_atr Place on ATR Crystal start->place_atr ATR Method mix Mix with KBr grind->mix press Press into Pellet mix->press background Collect Background Spectrum press->background place_atr->background collect Collect Sample Spectrum background->collect process Process Data (e.g., Baseline Correction) collect->process identify Identify Characteristic Peaks process->identify compare Compare with Reference Data identify->compare elucidate Elucidate Functional Groups and Tautomeric Form compare->elucidate report Report Findings elucidate->report

Caption: Experimental workflow for FTIR analysis of pyrazole-3-thiones.

tautomerism cluster_thione_peaks Characteristic FTIR Peaks (Thione) cluster_thiol_peaks Characteristic FTIR Peaks (Thiol) thione Thione Form (C=S) thiol Thiol Form (S-H) thione->thiol Tautomerization cs_stretch C=S Stretch (1250-1020 cm⁻¹) thione->cs_stretch nh_stretch_thione N-H Stretch (3400-3100 cm⁻¹) thione->nh_stretch_thione sh_stretch S-H Stretch (2600-2550 cm⁻¹) thiol->sh_stretch cn_stretch_thiol C=N Stretch (pyrazole ring) thiol->cn_stretch_thiol

Caption: Logical relationship between tautomeric forms and their key FTIR signals.

Conclusion: Empowering Drug Discovery with Structural Insights

FTIR spectroscopy provides a rapid, reliable, and information-rich method for the structural characterization of pyrazole-3-thiones. By carefully following the outlined experimental protocols and applying the principles of spectral interpretation, researchers can confidently identify key functional groups, assess the purity of their synthesized compounds, and gain valuable insights into their tautomeric behavior. These structural details are fundamental to understanding the structure-activity relationships that drive the development of new and effective therapeutic agents.

References

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

  • El-Gazzar, A. R. B. A., et al. (2009). Synthesis, spectroscopic characterization, and in vitro antimicrobial activity of fused pyrazolo[4′,3′:4,5]thieno[3,2-d]pyrimidine. Journal of the Chinese Chemical Society, 56(4), 837-845. [Link]

  • Hassan, A. A., et al. (2012). Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. Journal of Heterocyclic Chemistry, 49(4), 896-902. [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • InstaNANO. (2024). FTIR Functional Group Database Table with Search. [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. [Link]

  • El-Faham, A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(32). [Link]

  • Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-26. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

  • University of Maryland. (n.d.). FTIR Spectrum. [Link]

  • Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Kostova, I., et al. (2006). Raman, FT-IR, and DFT studies of 3,5-pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Journal of Raman Spectroscopy, 37(12), 1415-1424. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. [Link]

Sources

developing novel therapeutic agents from pyrazole scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Development of Novel Therapeutic Agents from Pyrazole Scaffolds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its unique physicochemical properties and synthetic versatility have led to its incorporation into a multitude of FDA-approved drugs targeting a wide array of diseases.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and actionable protocols for the discovery and development of novel therapeutic agents based on the pyrazole framework. We will traverse the entire discovery pipeline, from the strategic design and synthesis of pyrazole libraries to target identification, hit-to-lead optimization, and preclinical evaluation, grounding each step in established scientific principles and field-proven methodologies.

Part 1: The Pyrazole Scaffold: Foundational Chemistry & Strategic Synthesis

The success of the pyrazole core in drug discovery is not accidental. It stems from a combination of favorable properties including metabolic stability, the ability to act as both a hydrogen bond donor and acceptor, and its role as a versatile bioisostere for a phenyl ring, often improving solubility and binding affinity.[1][2] The development of a robust and diverse library of pyrazole derivatives is the critical first step in any discovery campaign.

Core Synthetic Strategies: Building the Chemical Library

The goal of the initial synthetic effort is to create a diverse collection of pyrazole compounds with varied substitutions at the C3, C4, C5, and N1 positions. This diversity is essential for exploring the structure-activity relationship (SAR) around a given biological target.

Workflow: From Synthesis to Screening

G cluster_0 Synthesis Phase cluster_1 Screening & Optimization Precursors 1,3-Dicarbonyls & Hydrazines Synthesis Chemical Synthesis (e.g., Knorr, Cycloaddition) Precursors->Synthesis Reactants Library Diverse Pyrazole Library Synthesis->Library Purification & Characterization HTS High-Throughput Screening (HTS) Library->HTS Test Compounds Hits Initial 'Hits' HTS->Hits Identify Actives LeadOpt Lead Optimization (SAR & ADMET) Hits->LeadOpt Iterative Design Candidate Preclinical Candidate LeadOpt->Candidate Refine Properties AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (Pain & Inflammation) COX2->PGs Produces Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits NO Nitric Oxide (NO) (from stimulation) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Relax Smooth Muscle Relaxation & Vasodilation cGMP->Relax Causes PDE5 PDE5 Enzyme cGMP->PDE5 Metabolized by GMP Inactive 5'-GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Sources

Application Note: Molecular Docking of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione with the SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione, a sulfur-containing heterocyclic compound, against a high-value therapeutic target. Pyrazole derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties[1][2][3][4]. Recent studies have highlighted the potential of pyrazolone-containing structures as inhibitors of the SARS-CoV-2 main protease (Mpro, or 3CLpro), an enzyme critical for viral replication, making it an exemplary target for this study[5]. We will detail a complete workflow, from target selection and protocol validation to the docking of our compound of interest and subsequent analysis. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the underlying principles.

Scientific Principles and Strategic Overview

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex[6]. The primary goal is to predict the binding mode and affinity, which is often represented by a scoring function that estimates the binding free energy. A lower, more negative score typically indicates a more favorable binding interaction[7].

The trustworthiness of any docking experiment hinges on a rigorously validated protocol. A common and robust method for validation involves using a protein crystal structure with a co-crystallized inhibitor[8]. The protocol is validated by first removing the known inhibitor and then "re-docking" it into the active site. A successful validation is typically marked by the docked pose closely reproducing the crystallographic pose, quantified by a Root Mean Square Deviation (RMSD) of less than 2.0 Å[8][9]. This critical step ensures that the chosen docking parameters (e.g., grid box size, exhaustiveness) are appropriate for the target system before proceeding with novel compounds.

This application note uses the SARS-CoV-2 main protease as the target protein, a well-characterized enzyme essential for the viral life cycle, and a proven target for pyrazole-based inhibitors[5].

Experimental Workflow Overview

The following diagram outlines the complete workflow, from initial data retrieval to final analysis and validation.

G cluster_prep Part 1: Preparation & Validation cluster_dock Part 2: Production Docking cluster_analysis Part 3: Analysis PDB 1. Fetch Target Structure (e.g., PDB: 6Y2F) PREP 3. Prepare Protein & Ligands (Remove water, add hydrogens) PDB->PREP LIG 2. Fetch Ligand Structure (PubChem/ZINC) LIG->PREP VALIDATE 4. Protocol Validation (Re-dock co-crystal ligand) PREP->VALIDATE RMSD 5. Calculate RMSD (< 2.0 Å) VALIDATE->RMSD DOCK 6. Dock Pyrazole-3-thione (Using validated parameters) RMSD->DOCK Protocol Validated ANALYZE 7. Analyze Results (Binding energy, interactions) DOCK->ANALYZE VISUAL 8. Visualize Pose (PyMOL, Chimera) ANALYZE->VISUAL NEXT 9. Next Steps (MD Simulation, In-vitro assay) VISUAL->NEXT

Caption: A complete workflow for a validated molecular docking study.

Materials and Software

ResourceDescriptionURL
Protein Data Bank (PDB) An open-access database of 3D structural data for large biological molecules.[Link]
PubChem / ZINC Databases of chemical molecules and their activities. Used to retrieve ligand structures.[Link]
AutoDock Suite A suite of automated docking tools. We will use AutoDock Tools (ADT) for preparation and AutoDock Vina for docking.[Link]
PyMOL / UCSF Chimera Molecular visualization systems used for creating high-quality 3D images and analyzing structures.[Link]
Ligand Structure This compound (CAS: 5702-69-2)[10].Retrieve from PubChem/ZINC or draw using a chemical editor.
Target Protein SARS-CoV-2 Main Protease (PDB ID: 6Y2F). This structure is co-crystallized with a potent inhibitor.[Link]

Detailed Protocol: Part 1 - Docking Protocol Validation

Rationale: This section establishes the trustworthiness of our docking parameters. By demonstrating that our methodology can accurately reproduce a known binding pose, we build confidence that the results for our novel ligand will be meaningful. We will use the PDB structure 6Y2F, which contains the SARS-CoV-2 Mpro in complex with the inhibitor α-ketoamide 13b .

Step-by-Step Methodology:

  • Fetch and Prepare the Receptor:

    • Download the PDB file for 6Y2F from the Protein Data Bank.

    • Open the PDB file in AutoDock Tools (ADT).

    • Action: Separate the protein chains from the ligand and water molecules. For 6Y2F, the protein is a dimer; for simplicity, we will use Chain A. Delete all water molecules (select water, then Edit -> Delete Water).

    • Action: Select the co-crystallized ligand (named X77 in this PDB file) and save it as a separate PDB file (e.g., X77_crystal.pdb). Then, delete it from the main structure.

    • Action: Add polar hydrogens to the protein (Edit -> Hydrogens -> Add -> Polar only). This is crucial for correct hydrogen bond calculations.

    • Action: Add Kollman charges (Grid -> Macromolecule -> Choose). These are partial charges assigned to atoms, essential for the scoring function.

    • Action: Save the prepared protein as a pdbqt file (e.g., protein.pdbqt). The PDBQT format includes atom type and charge information required by AutoDock Vina.

  • Prepare the Co-crystallized Ligand for Re-Docking:

    • Open the saved X77_crystal.pdb in ADT.

    • Action: The ligand must also be prepared. ADT will automatically detect the root, set the torsional degrees of freedom, and assign Gasteiger charges.

    • Action: Save the prepared ligand as a pdbqt file (e.g., X77_ligand.pdbqt).

  • Define the Docking Grid Box:

    • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It must be large enough to encompass the entire binding site but not so large as to make the search computationally inefficient.

    • Action: In ADT, with the protein.pdbqt loaded, go to Grid -> Grid Box.

    • Action: Center the grid box on the co-crystallized ligand's position. A good starting point for size is 25 Å x 25 Å x 25 Å. Ensure it fully encloses the binding pocket where X77 was located.

    • Action: Record the center coordinates and dimensions. You will need these for the configuration file.

  • Configure and Run AutoDock Vina:

    • Create a text file named conf.txt. This file tells Vina where to find the input files and where to perform the search.

    • Action: Run the docking simulation from the command line: vina --config conf.txt --log X77_redock_log.txt

  • Analyze Validation Results:

    • Action: Vina will output a pdbqt file containing the top-ranked binding poses. Open both the original X77_crystal.pdb and the output X77_redocked_poses.pdbqt in a visualizer like PyMOL.

    • Action: Superimpose the protein structures. Then, calculate the RMSD between the non-hydrogen atoms of the crystal ligand and the top-ranked docked pose.

    • Criterion for Success: An RMSD value below 2.0 Å is considered a successful validation, indicating the docking protocol can accurately predict the ligand's binding mode[8][9].

Detailed Protocol: Part 2 - Docking of this compound

Rationale: Having validated our protocol, we can now use the same parameters to dock our ligand of interest with a high degree of confidence.

Step-by-Step Methodology:

  • Obtain and Prepare the Ligand:

    • Download the 3D structure of this compound from the ZINC or PubChem database. Alternatively, draw it in a chemical editor and generate a 3D conformation. Save it as a mol2 or pdb file.

    • Action: Open the ligand file in ADT.

    • Action: As before, allow ADT to set the root, torsions, and assign charges.

    • Action: Save the prepared ligand as pyrazole_thione.pdbqt.

  • Configure and Run AutoDock Vina:

    • Modify the conf.txt file to point to the new ligand. The receptor and grid parameters remain identical.

    • Action: Run the docking simulation from the command line: vina --config conf.txt --log pyrazole_thione_log.txt

Results Analysis and Interpretation

Quantitative Analysis: The primary quantitative output from Vina is the binding affinity, reported in kcal/mol. This score is an estimation of the binding free energy. The log file will contain a table of the top poses and their corresponding affinities.

Hypothetical Results Table:

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (lower bound)RMSD from Best Pose (upper bound)
1-7.80.0000.000
2-7.51.3452.101
3-7.21.8762.987
............

Qualitative Analysis:

  • Visualize the Top Pose: Load the protein.pdbqt and the pyrazole_thione_poses.pdbqt into PyMOL or UCSF Chimera.

  • Identify Key Interactions: Analyze the binding mode of the top-ranked pose. Look for:

    • Hydrogen Bonds: These are critical for specificity and affinity. The catalytic dyad of Mpro (His41 and Cys145) is a key area for hydrogen bonding.

    • Hydrophobic Interactions: The phenyl group of the ligand is likely to interact with hydrophobic pockets in the active site.

    • Pi-stacking: The aromatic rings of the ligand may stack with aromatic residues like histidine or phenylalanine.

  • Compare with Known Inhibitors: Compare the binding mode of your ligand to that of the co-crystallized inhibitor (X77). Does it occupy the same sub-pockets? Does it form interactions with the same key residues? This comparative analysis provides context for your results[11].

Conceptual Ligand Interaction Diagram

This diagram illustrates a hypothetical binding mode of the pyrazole-3-thione ligand within a protein's active site, highlighting potential interactions.

G cluster_protein Protein Active Site cluster_ligand Pyrazole-3-thione Ligand A Hydrophobic Pocket B His41 (H-bond donor) C Cys145 (Catalytic) D Glu166 (H-bond acceptor) L_phenyl Phenyl Ring L_phenyl->A Hydrophobic Interaction L_pyrazole Pyrazole Ring L_pyrazole->D Hydrogen Bond L_sulfur Thione Sulfur (S) L_sulfur->B Hydrogen Bond

Caption: Conceptual diagram of ligand-protein interactions.

Advanced Validation and Future Directions

While docking provides a valuable static snapshot, it is essential to acknowledge its limitations.

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time, MD simulations are a crucial next step. An unstable pose in a simulation may indicate a docking artifact[9][12].

  • Alternative Scoring Functions: Using a different docking program or a dedicated scoring tool to re-evaluate the poses can help identify if the results are biased by the scoring function used by Vina[11].

  • In Vitro Experimental Validation: Ultimately, computational predictions must be validated by experimental data. An enzymatic assay to determine the IC50 value of this compound against the SARS-CoV-2 main protease would be the definitive test of its inhibitory potential[13].

References

  • ResearchGate. (2022). How to validate the molecular docking results? [Online Discussion]. Available at: [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Online Discussion]. Available at: [Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? [Online Discussion]. Available at: [Link]

  • Bioinformation. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH. Available at: [Link]

  • PLoS ONE. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2018). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. RJPT. Available at: [Link]

  • ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. Available at: [Link]

  • MDPI. (2018). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. MDPI. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. IJPBS. Available at: [Link]

  • MDPI. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]

  • ResearchGate. (2012). 4-{[(2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. JOCPR. Available at: [Link]

  • ResearchGate. (2012). New pyrazole derivatives of potential biological activity. ResearchGate. Available at: [Link]

  • Pharmacognosy Reviews. (2014). Current status of pyrazole and its biological activities. PMC - NIH. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. Available at: [Link]

  • MDPI. (2018). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][9][11][13]triazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]

  • Acta Crystallographica Section E. (2009). 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-aminium 2-hydroxybenzoate. PMC - NIH. Available at: [Link]

  • Acta Crystallographica Section E. (2011). N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl). PMC - NIH. Available at: [Link]

  • PubMed. (2009). 1,5-Dimethyl-3-oxo-2-phenyl-2,3-di-hy-dro-1H-pyrazol-4-aminium 2-hydroxy-benzoate. NIH. Available at: [Link]

  • Acta Crystallographica Section E. (2011). 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}. PMC - NIH. Available at: [Link]

  • Molecules. (2023). Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential. PMC - NIH. Available at: [Link]

Sources

Application Notes and Protocols: The Role of 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Pyrazole Synthon

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and practical applications.[1] Within this important class of heterocycles, 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione stands out as a versatile, yet underutilized, building block for organic synthesis. Its unique combination of a stable pyrazole core and a reactive thione functional group opens avenues for the construction of more complex, fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its role as a precursor to novel pyrazole-appended 1,3,4-thiadiazoles. The protocols and mechanistic insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

This compound is a solid at room temperature with the empirical formula C₁₁H₁₂N₂S and a molecular weight of 204.29 g/mol . The presence of the thione group (C=S) in place of the more common carbonyl group (C=O) of its pyrazolone analog significantly influences its reactivity, making the sulfur atom a key site for electrophilic attack and participation in cyclization reactions.

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂S
Molecular Weight204.29 g/mol
FormSolid
SMILESCC(N1C)=CC(N1C2=CC=CC=C2)=S

Core Application: A Synthon for Pyrazole-Appended 1,3,4-Thiadiazoles

The primary synthetic application of this compound lies in its utility as a precursor for the synthesis of fused heterocyclic systems, particularly pyrazole-substituted 1,3,4-thiadiazoles.[2][3][4] These fused systems are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.[2][4] The thione moiety of the pyrazole serves as a nucleophilic handle that can readily react with various electrophiles, leading to the construction of the thiadiazole ring.

Mechanistic Rationale: The Path to Thiadiazole Formation

The synthesis of 1,3,4-thiadiazoles from pyrazole-3-thione proceeds through a well-established reaction pathway involving S-alkylation followed by intramolecular cyclization. The thione, in the presence of a base, is deprotonated to form a highly nucleophilic thiolate anion. This anion then attacks an electrophilic carbon, typically from a hydrazonoyl chloride, forming a thioether intermediate. Subsequent intramolecular cyclization with the elimination of a leaving group leads to the formation of the stable, aromatic 1,3,4-thiadiazole ring. This approach offers a high degree of modularity, as the substituents on both the pyrazole and the hydrazonoyl chloride can be varied to generate a library of diverse compounds.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(1,5-Dimethyl-2-phenyl-1H-pyrazol-3-yl)-5-aryl-1,3,4-thiadiazoles

This protocol outlines a general method for the reaction of this compound with various hydrazonoyl chlorides to yield pyrazole-appended 1,3,4-thiadiazoles. The choice of base and solvent is critical for ensuring efficient reaction and high yields.

Materials:

  • This compound

  • Substituted N'-aryl-2-oxopropanehydrazonoyl chloride

  • Triethylamine (TEA) or a similar non-nucleophilic base

  • Anhydrous ethanol or dioxane

  • Standard laboratory glassware for reflux and workup

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) and the desired hydrazonoyl chloride (1.0 mmol) in anhydrous ethanol (20 mL).

  • Base Addition: To the stirred solution, add triethylamine (1.2 mmol) dropwise at room temperature. The addition of the base is crucial for the in-situ generation of the thiolate anion.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. The precipitated product, often the triethylammonium chloride salt, can be removed by filtration. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(1,5-dimethyl-2-phenyl-1H-pyrazol-3-yl)-5-aryl-1,3,4-thiadiazole derivative.

  • Characterization: The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcomes:

Reactant 2 (Hydrazonoyl Chloride)Expected ProductTypical Yield (%)
N'-phenyl-2-oxopropanehydrazonoyl chloride2-(1,5-Dimethyl-2-phenyl-1H-pyrazol-3-yl)-5-methyl-1,3,4-thiadiazole75-85
N'-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride2-(1,5-Dimethyl-2-phenyl-1H-pyrazol-3-yl)-5-(4-chlorophenyl)-1,3,4-thiadiazole70-80
N'-(4-methoxyphenyl)-2-oxopropanehydrazonoyl chloride2-(1,5-Dimethyl-2-phenyl-1H-pyrazol-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole78-88

Note: Yields are estimated based on similar reactions reported in the literature for related pyrazole-thioamides and thiosemicarbazides.[2][3]

Visualizing the Synthesis

Workflow for the Synthesis of Pyrazole-Appended 1,3,4-Thiadiazoles

Synthesis_Workflow reagent1 1,5-Dimethyl-2-phenyl-1,2- dihydro-3H-pyrazole-3-thione intermediate S-Alkylated Intermediate reagent1->intermediate reagent2 Hydrazonoyl Chloride reagent2->intermediate base Triethylamine in Ethanol base->intermediate Reflux cyclization Intramolecular Cyclization intermediate->cyclization product 2-(1,5-Dimethyl-2-phenyl-1H- pyrazol-3-yl)-1,3,4-thiadiazole cyclization->product -HCl

Caption: Synthetic route to pyrazole-appended 1,3,4-thiadiazoles.

Proposed Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intramolecular Cyclization & Aromatization Pyrazole-thione Pyrazole-thione Thiolate Anion Thiolate Anion Pyrazole-thione->Thiolate Anion + Base - HB+ Thioether Intermediate Thioether Intermediate Thiolate Anion->Thioether Intermediate + Hydrazonoyl Chloride Final Product Final Product Thioether Intermediate->Final Product - Leaving Group - H+

Caption: Key steps in the formation of the 1,3,4-thiadiazole ring.

Conclusion and Future Outlook

This compound is a promising and versatile synthon for the construction of novel heterocyclic frameworks. Its application in the synthesis of pyrazole-appended 1,3,4-thiadiazoles, as detailed in this guide, provides a robust platform for the generation of compound libraries with potential therapeutic applications. The straightforward and modular nature of the described protocol allows for extensive derivatization, enabling fine-tuning of the physicochemical and biological properties of the final products. Further exploration of the reactivity of this pyrazole-3-thione with other classes of electrophiles is warranted and is expected to unveil new synthetic pathways to other important heterocyclic systems.

References

  • Shawali, A. S., & Abdelhamid, A. O. (2013). Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents. European Journal of Medicinal Chemistry, 64, 445-453. [Link]

  • Shawali, A. S., Abdel-Galil, F. M., & Abdelhamid, A. O. (2012). Synthesis of Some Novel Thiadiazoles and Thiazoles Linked to Pyrazole Ring. Journal of Heterocyclic Chemistry, 49(5), 1083-1089. [Link]

  • Siddiqui, N., Ahuja, P., & Ahsan, W. (2008). Thiadiazoles: A Biologically Active Scaffold. Chemical Biology & Drug Design, 72(5), 375-383. [Link]

  • Gomha, S. M., & Abdel-Aziz, H. M. (2014). Synthesis and Antimicrobial Evaluation of New Pyrazole, Thiophene, Thiazole and 1,3,4-Thiadiazole Derivatives Incorporating Pyrimidine Ring. Molecules, 19(12), 20337-20349. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Molecules, 23(9), 2333. [Link]

  • El-Metwally, S. A., & Khalil, A. K. (2010). Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Acta Chimica Slovenica, 57(4), 941-947. [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole with electrophiles. Chemistry of Heterocyclic Compounds, 33(8), 983-987. [Link]

  • El-Metwally, S. A., & Khalil, A. K. (2010). Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Acta Chimica Slovenica, 57(4), 941-947. [Link]

  • Deshmukh, R., Jha, A., & Singh, S. (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazoles. ACS Omega, 7(36), 32585-32598. [Link]

  • Jia, H., Bai, F., Liu, N., Liang, X., Zhan, P., Ma, C., ... & Liu, X. (2016). Synthesis and Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(10), 1366. [Link]

  • Kale, P. D., & Tagad, C. K. (2013). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. [Link]

  • El-Hiti, G. A., Abdel-Wahab, B. F., Baashen, M. A., & Ghabbour, H. A. (2016). Synthesis and Characterization of Some New Heterocycles Incorporating the 1-Phenyl-5-(2-thienyl)pyrazole Moiety. Molecules, 21(7), 844. [Link]

  • Fun, H. K., Chantrapromma, S., & Rauf, A. (2009). 3-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenylpyrazol-4-ylimino)-4,4,4-trifluoro-1-(2-thienyl)butane-1,2-dione. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2818. [Link]

  • Zhu, D., Xu, H., & You, Z. (2010). 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2829. [Link]

  • Chitradevi, A., Athimoolam, S., Sridhar, B., & Asath Bahadur, S. (2009). 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-aminium 2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3041. [Link]

  • Kumar, A., Sharma, S., & Kumar, A. (2012). N′-[(Z)-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o729. [Link]

  • Vasil'ev, A. V., & Gerus, I. I. (2020). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][3][4]triazin-7(6H)-ones and Derivatives. Molecules, 25(21), 5031. [Link]

  • Gomha, S. M., Kheder, N. A., & Abdel-aziz, M. A. (2023). Convenient one-pot synthesis and biological evaluation of novel 3, 5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]

Sources

Troubleshooting & Optimization

troubleshooting common issues in the Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this robust and versatile reaction. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-driven solutions to help you optimize your experiments for yield, purity, and efficiency.

Section 1: Understanding the Foundation - The Knorr Pyrazole Synthesis Mechanism

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The Knorr pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically under acidic conditions, to form a pyrazole ring.[1][2] The process involves the loss of two molecules of water.[3]

The generally accepted mechanism proceeds as follows:

  • Initial Condensation: The reaction begins with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[4]

  • Hydrazone/Enamine Formation: This is typically the rate-determining step and results in the formation of a hydrazone or an enamine intermediate. The specific intermediate formed can be influenced by the reaction pH.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group.[1][4]

  • Dehydration: The resulting cyclic intermediate, a hydroxylpyrazolidine, is often unstable and readily dehydrates to form the stable, aromatic pyrazole ring.[5]

Acid catalysis plays a key role by protonating a carbonyl oxygen, which activates the corresponding carbon for the nucleophilic attack by the nitrogen.[6]

Visualizing the Mechanism

Knorr_Mechanism Figure 1: Generalized Mechanism of the Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation (+ Hydrazine) Hydrazine Hydrazine Cyclic_Hemiaminal Cyclic Intermediate (Hydroxylpyrazolidine) Hydrazone->Cyclic_Hemiaminal Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Hemiaminal->Pyrazole Dehydration (-H₂O)

Caption: Figure 1: Generalized Mechanism of the Knorr Pyrazole Synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered during the Knorr pyrazole synthesis in a practical question-and-answer format.

Category A: Low Yield & Reaction Stalls
Question 1: My reaction yield is consistently low, or the reaction fails to go to completion. What are the likely causes?

Answer: Low yields are a frequent frustration and can stem from several factors. Let's break down the most common culprits:

  • Incorrect pH: The pH of the reaction medium is critical. While the reaction is typically acid-catalyzed, excessively strong acidic conditions can fully protonate the hydrazine, rendering it non-nucleophilic and halting the reaction. Conversely, neutral or basic conditions may not be sufficient to catalyze the initial condensation and subsequent dehydration steps effectively.[6]

    • Expert Insight: For many substrates, a weak acid catalyst like glacial acetic acid provides the optimal balance.[3] Studies have shown that acidic aqueous conditions facilitate pyrazole formation by activating the carbonyl carbons for nitrogenous attack.[6] At neutral or higher pH (e.g., pH 7-8.5), the reaction can stall at the hydrazone intermediate without cyclizing.[6]

  • Reagent Quality and Stoichiometry:

    • Hydrazine Stability: Hydrazine and its derivatives can degrade over time. Use freshly opened or properly stored reagents. Phenylhydrazine, for example, can oxidize and darken, leading to colored impurities.[7]

    • Dicarbonyl Stability: Some 1,3-dicarbonyl compounds, particularly β-ketoesters, can be unstable or exist in equilibrium with their enol form. Ensure your starting material is pure.

    • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of the hydrazine (e.g., 1.1 equivalents) can sometimes help drive the reaction to completion, especially if the dicarbonyl is precious. However, a large excess can complicate purification.

  • Reaction Temperature and Time: The Knorr synthesis can be performed under various temperatures. Some reactions proceed smoothly at room temperature, while others require heating to reflux to overcome the activation energy for cyclization and dehydration.[8][9] If your reaction stalls at a lower temperature, incrementally increasing the heat may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Question 2: I see the formation of an intermediate by TLC, but it never converts to the final pyrazole product. What's happening?

Answer: This is a classic case of the reaction stalling after the initial condensation. The most likely culprit is the cyclization/dehydration step being kinetically unfavorable under your current conditions.

  • Insufficient Catalysis: The cyclization and especially the final dehydration to the aromatic pyrazole are often the steps that require effective acid catalysis.[5] If you are running the reaction under neutral conditions, the addition of a catalytic amount of acetic acid or a stronger acid may be required to push the reaction to completion.

  • Stable Intermediates: In some cases, particularly with certain substituted hydrazines or dicarbonyls, the intermediate (a hydroxylpyrazolidine) can be isolated.[5] This indicates that the energy barrier for dehydration is high. Switching to a higher boiling point solvent to increase the reaction temperature or using a stronger acid catalyst can facilitate this final step.

  • Solvent Effects: The choice of solvent can influence reaction rates. Protic solvents like ethanol or acetic acid are common and often facilitate the necessary proton transfers. If you are using an aprotic solvent, the reaction may be sluggish.

Category B: Purity & Side Product Formation
Question 3: My primary issue is the formation of two isomeric pyrazoles. How can I control the regioselectivity?

Answer: The formation of regioisomers is one of the most significant challenges in the Knorr synthesis, arising when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[5][10] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[11]

  • Electronic Effects: The more electrophilic carbonyl carbon will preferentially be attacked by the more nucleophilic nitrogen of the hydrazine. Electron-withdrawing groups on the dicarbonyl will activate the adjacent carbonyl, making it a more likely site for initial attack.[11]

  • Steric Hindrance: A bulky substituent on either the dicarbonyl or the hydrazine will direct the attack to the less sterically hindered carbonyl group.[11]

  • Controlling Conditions (The Key to Selectivity):

    • pH Control: This is your most powerful tool. Under acidic conditions, the terminal nitrogen of a substituted hydrazine is more basic and will be preferentially protonated, reducing its nucleophilicity. This forces the initial attack to occur via the substituted nitrogen. Under neutral or basic conditions, the terminal, less-hindered nitrogen is more nucleophilic and will likely attack first. This reversal of reactivity is a key strategy for selectively targeting one regioisomer over the other.[11]

    • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases, likely due to their unique hydrogen-bonding properties.[12]

    • Temperature: Lower temperatures can sometimes favor the kinetically controlled product, which may differ from the thermodynamically favored product formed at higher temperatures.[13]

Factor Effect on Regioselectivity Practical Application
pH Can reverse the nucleophilicity of the hydrazine nitrogens.[11]Use acidic conditions (e.g., AcOH) to favor attack by the substituted nitrogen; use neutral/basic conditions for attack by the terminal nitrogen.
Sterics Bulky groups direct attack to the less hindered carbonyl.[11]Select starting materials strategically if possible, or use steric hindrance to your advantage in predicting the major isomer.
Electronics Electron-withdrawing groups activate the adjacent carbonyl.[11]Predicts the more reactive carbonyl site. Can be used to design precursors for a desired isomer.
Solvent Fluorinated alcohols can enhance selectivity.[12]Consider using TFE or HFIP as a solvent if regioselectivity is poor in standard solvents like ethanol.
Question 4: My reaction mixture turns dark yellow or red, and the final product is difficult to purify. What causes this discoloration?

Answer: This is almost always due to side reactions involving the hydrazine starting material, which can be prone to oxidation and decomposition, especially at elevated temperatures.[7][10]

  • Hydrazine Decomposition: Phenylhydrazine, in particular, is notorious for forming colored impurities.

  • Troubleshooting Steps:

    • Use High-Purity Hydrazine: If possible, distill the hydrazine derivative immediately before use.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce oxidative side reactions.[7]

    • Temperature Control: Avoid excessive heating. Use the minimum temperature required for the reaction to proceed at a reasonable rate.

    • Purification Strategy: If discoloration occurs, the colored impurities are often non-polar. They can sometimes be removed by washing a solution of the product with a non-polar solvent like hexanes, or by using column chromatography with a gradient elution, starting with a non-polar solvent to wash the impurities off the column first.[7] A charcoal treatment of the crude product solution before recrystallization can also be effective.

Section 3: Optimized Experimental Protocols

The following protocols are provided as validated starting points. Optimization may be required for your specific substrates.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol details a solvent-free synthesis of the neuroprotective agent Edaravone.[8][9]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

Procedure:

  • Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Caution: This addition is exothermic.[9]

  • Heating: Heat the reaction mixture to reflux and maintain for 1 hour.[9] The mixture will turn into a syrup.

  • Isolation: Cool the resulting syrup in an ice bath.

  • Precipitation: Slowly add cold diethyl ether with vigorous stirring or scratching to induce crystallization of the crude product.[14]

  • Purification: Collect the crude product by vacuum filtration. The pure pyrazolone can be obtained by recrystallization from ethanol.[9]

Protocol 2: General Synthesis of a Pyrazolone using Acetic Acid Catalyst

This protocol is a general method for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[3]

Materials:

  • β-ketoester (e.g., ethyl benzoylacetate, 1.0 equiv, ~3 mmol)

  • Hydrazine hydrate (2.0 equiv, ~6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

Procedure:

  • Reaction Setup: In a 20-mL vial, combine the β-ketoester and hydrazine hydrate.

  • Solvent and Catalyst: Add 1-propanol and glacial acetic acid to the mixture.

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitoring: Monitor the reaction by TLC (e.g., 30% ethyl acetate/70% hexane) to confirm the consumption of the starting ketoester.[4]

  • Work-up: Once the reaction is complete, add water (~10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the solution to cool slowly with continuous stirring for 30 minutes to promote precipitation.

  • Isolation: Filter the precipitate using a Büchner funnel, wash the solid with a small amount of cold water, and allow it to air dry.[4]

Section 4: Troubleshooting Workflow

When an experiment fails, a logical workflow can help diagnose the problem efficiently.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for the Knorr Synthesis start Reaction Outcome Unsatisfactory check_yield Low Yield / No Reaction? start->check_yield yield_yes Yes check_yield->yield_yes Yes yield_no No check_yield->yield_no No check_purity Purity Issues? purity_yes Yes check_purity->purity_yes Yes purity_no No check_purity->purity_no No check_reagents Verify Reagent Quality & Stoichiometry yield_yes->check_reagents yield_no->check_purity check_conditions Review Reaction Conditions (pH, Temp, Time) check_reagents->check_conditions optimize_catalyst Optimize Catalyst (e.g., add Acetic Acid) check_conditions->optimize_catalyst increase_temp Increase Temperature optimize_catalyst->increase_temp end_good Problem Solved increase_temp->end_good check_isomers Regioisomers Formed? purity_yes->check_isomers purity_no->end_good isomer_yes Yes check_isomers->isomer_yes Yes isomer_no No check_isomers->isomer_no No check_color Discoloration? color_yes Yes check_color->color_yes Yes color_no No check_color->color_no No adjust_ph Adjust pH to Alter Selectivity isomer_yes->adjust_ph isomer_no->check_color change_solvent Try Fluorinated Alcohol Solvent adjust_ph->change_solvent change_solvent->end_good use_inert_atm Use Inert Atmosphere (N₂) color_yes->use_inert_atm consult Consult Further Literature color_no->consult purify_hydrazine Purify Hydrazine Before Use use_inert_atm->purify_hydrazine purify_hydrazine->end_good

Caption: Figure 2: Troubleshooting Workflow for the Knorr Synthesis.

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). National Institutes of Health.
  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). SlideShare.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Identifying and removing byproducts in pyrazole synthesis. (2025). BenchChem.
  • knorr pyrazole synthesis. (n.d.). SlideShare.
  • Knorr Pyrazole Synthesis of Edaravone. (2020). The Royal Society of Chemistry.
  • Application Notes and Protocols for Knorr Pyrazole Synthesis. (2025). BenchChem.
  • detailed experimental protocol for Knorr pyrazole synthesis. (2025). BenchChem.
  • Knorr Pyrazole Synthesis advice. (2024). Reddit.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (2025). BenchChem.
  • Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). The Royal Society of Chemistry.
  • Fokin, A. A., & Schreiner, P. R. (2021). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • Knorr Pyrazole Synthesis Question. (2025). Reddit.

Sources

Technical Support Center: Purification Strategies for 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this pyrazole-3-thione derivative. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include unreacted starting materials, such as 1,3-dicarbonyl compounds and hydrazines, and byproducts from side reactions. In syntheses involving the thionation of the corresponding pyrazolone, incomplete reaction can lead to the presence of the oxygen analog (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) as a significant impurity. Additionally, regioisomers can be a challenge in asymmetrically substituted pyrazole syntheses, although this is less common for this specific symmetrically substituted compound.[1][2]

Q2: Which purification techniques are generally most effective for this compound?

A2: For solid compounds like this compound, recrystallization and column chromatography are the primary and most effective purification methods.[1] Recrystallization is a cost-effective and scalable method for achieving high purity, provided a suitable solvent or solvent system is identified.[3] Column chromatography offers high resolving power for separating complex mixtures, particularly when dealing with impurities of similar polarity to the desired product.[1]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyrazole derivatives, alcohols like ethanol and methanol are often good starting points.[4][5][6] A solvent pair, such as ethanol-water, can also be effective.[3] To select a solvent, test the solubility of a small amount of your crude product in various solvents at both room temperature and their boiling points.

Q4: My compound appears as an oil and won't crystallize. What should I do?

A4: "Oiling out" instead of crystallizing is a common issue. This often occurs when the solution is cooled too quickly or is too concentrated. Try reheating the solution and adding more solvent to dilute it. Then, allow it to cool slowly. If that fails, inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can be effective.[3]

Troubleshooting Guides

Guide 1: Optimizing Recrystallization

Problem: Low recovery of purified product after recrystallization.

Causality: Low yield can result from several factors: using too much solvent, premature crystallization during hot filtration, or incomplete precipitation upon cooling.[3] The solubility of this compound in the chosen solvent at room temperature might be higher than ideal, leading to significant product loss in the mother liquor.

Solutions & Protocol:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is supersaturated upon cooling, maximizing crystal formation.

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask. You can also add a small excess of hot solvent before filtering to keep the compound in solution.[3]

  • Maximize Precipitation: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your product and induce maximum precipitation.[3]

  • Solvent Selection Revisited: If yields remain low, reconsider your solvent choice. A solvent in which the compound has lower solubility at room temperature may be more appropriate.

Experimental Protocol: Step-by-Step Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

  • (Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Guide 2: Troubleshooting Column Chromatography

Problem: Poor separation of the desired product from a close-eluting impurity on a silica gel column.

Causality: The polarity of the eluent may not be optimal for resolving compounds with similar polarities. The sulfur atom in the thione group can interact with the acidic silica gel, sometimes causing band broadening or "tailing."

Solutions & Workflow:

  • Optimize the Solvent System:

    • TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for a solvent system that gives your desired product an Rf value of approximately 0.3 and shows good separation from the impurity. Hexanes and ethyl acetate are a common starting point for compounds of moderate polarity.[7]

    • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the eluent is gradually increased, can improve separation.[7]

  • Deactivate the Silica Gel: To minimize unwanted interactions with the acidic silica, you can deactivate it. This can be achieved by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[5]

  • Consider an Alternative Stationary Phase: If silica gel proves problematic, neutral alumina can be a good alternative for purifying basic or acid-sensitive compounds.[5]

Visualization: Purification Strategy Selection Workflow

Purification_Workflow start Crude Product (1,5-dimethyl-2-phenyl-1,2- dihydro-3H-pyrazole-3-thione) is_solid Is the crude product a solid? start->is_solid check_purity Assess Purity (TLC/NMR) recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) check_recryst_purity Check Purity recrystallization->check_recryst_purity check_recryst_purity->column_chrom Purity < 98% pure_product Pure Product check_recryst_purity->pure_product Purity > 98% check_col_purity Check Purity of Fractions column_chrom->check_col_purity check_col_purity->column_chrom Re-run with optimized conditions check_col_purity->pure_product Fractions are pure

Caption: Decision workflow for selecting a purification strategy.

Data Presentation

Table 1: Solvent Properties for Purification

SolventPolarity IndexBoiling Point (°C)Common Use
Hexane0.169Non-polar eluent for chromatography
Toluene2.4111Recrystallization, chromatography eluent
Diethyl Ether2.835Chromatography eluent, solvent pair
Ethyl Acetate4.477Chromatography eluent
Ethanol5.278Recrystallization solvent
Methanol6.665Recrystallization solvent

Data compiled from common laboratory resources.

Advanced Troubleshooting: Gas Chromatography (GC) for Purity Analysis

For analyzing the purity of the final product, especially for volatile sulfur-containing heterocycles, Gas Chromatography (GC) can be a powerful tool.

Challenge: Poor peak shape and low response for sulfur compounds.

Causality: Sulfur compounds are notoriously reactive and can be adsorbed by active sites within the GC system, including the column itself.[8]

Solutions:

  • Inert Flow Path: Utilize GC systems with an inert flow path to minimize interactions between the analyte and active metal surfaces.[8]

  • Specialized Columns: Employ a GC column specifically designed for sulfur compound analysis, such as a DB-Sulfur SCD column. These columns have low bleed and are exceptionally inert to sulfur compounds.[8]

  • Sulfur-Specific Detector: A Sulfur Chemiluminescence Detector (SCD) provides a linear and equimolar response to sulfur compounds and is less susceptible to interference from co-eluting hydrocarbons than other detectors.[8]

References

  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Nishioka, M. (1985). Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. Analytical Chemistry, 57(2), 309–313.
  • ChemBK. (n.d.). 1,2-dihydro-1,5-dimethyl-2-phenyl-3h-pyrazol-3-one Request for Quotation. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 23(7), 1735.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • PubChem. (n.d.). 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride. Retrieved from [Link]

  • Sciforum. (n.d.). An expedient synthesis of some new Pyrazole, Pyrazolone, Hydrazone and Thiosemicarbazide. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Natural Sciences Publishing. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)one-[1][4][9]triazolebenzenesulphonamide Bioactive Hybrids as Novel Therapeutic Agents. Retrieved from [Link]

  • PubMed. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. Retrieved from [Link]

  • Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Agilent. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Thionation of Pyrazolones

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers, scientists, and professionals in drug development engaged in the thionation of pyrazolone scaffolds. The conversion of a carbonyl group to a thiocarbonyl is a critical transformation for modifying the biological and physicochemical properties of these important heterocyclic compounds.[1][2] However, the process is often fraught with challenges, including low yields, competing side reactions, and difficult purifications. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to navigate these complexities effectively.

Core Principles: Understanding the Thionation Mechanism

The most common and effective method for the thionation of pyrazolones involves the use of Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. Understanding its mechanism is paramount to troubleshooting and optimization.

In solution, Lawesson's Reagent exists in equilibrium with a highly reactive dithiophosphine ylide monomer.[3][4] The reaction proceeds via a two-step mechanism:

  • [2+2] Cycloaddition: The reactive ylide monomer undergoes a concerted cycloaddition with the carbonyl group of the pyrazolone to form a four-membered thiaoxaphosphetane intermediate.[5]

  • Cycloreversion: This intermediate collapses in a retro-[2+2] reaction, driven by the formation of a highly stable phosphorus-oxygen double bond. This step releases the desired thiocarbonyl compound (the thionated pyrazolone) and a stable phosphorus-containing byproduct.[3][5]

This mechanism is analogous to the well-known Wittig reaction.[3] The entire process is a formal oxygen-sulfur exchange.

Thionation_Mechanism cluster_reagent Lawesson's Reagent (LR) cluster_reaction Thionation Reaction LR_dimer LR Dimer LR_monomer Reactive Ylide Monomer LR_dimer->LR_monomer Dissociation Intermediate Thiaoxaphosphetane Intermediate LR_monomer->Intermediate + Pyrazolone [2+2] Cycloaddition Pyrazolone Pyrazolone (C=O) Pyrazolone->Intermediate Thionated_Pyrazolone Thionated Pyrazolone (C=S) Intermediate->Thionated_Pyrazolone Cycloreversion (Rate-Limiting Step) Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Mechanism of pyrazolone thionation using Lawesson's Reagent.

Frequently Asked Questions (FAQs)

Q1: What is the best thionating agent for pyrazolones?

While several thionating agents exist (e.g., Phosphorus Pentasulfide, P₄S₁₀), Lawesson's Reagent (LR) is generally preferred for pyrazolones. It operates under milder conditions, often requires near-stoichiometric amounts, and typically results in higher yields and cleaner reactions compared to the harsher conditions needed for P₄S₁₀.[3][6]

Q2: How much Lawesson's Reagent should I use?

A good starting point is 0.5 to 0.6 equivalents of LR per carbonyl group. Since the LR dimer dissociates into two reactive monomers, 0.5 equivalents are stoichiometrically sufficient.[4] However, due to potential hydrolysis or decomposition, using a slight excess (e.g., 0.6-0.8 equivalents) is a common optimization step to drive the reaction to completion. Using a large excess should be avoided as it complicates purification.[7]

Q3: What are the best solvents and temperatures for this reaction?

Anhydrous, non-polar, high-boiling solvents are typically optimal.

  • Toluene and Dioxane: These are the most commonly used solvents, allowing the reaction to be heated to reflux (80-110 °C), which is often necessary to overcome the activation energy of the cycloreversion step.[5]

  • Tetrahydrofuran (THF): Can also be used, but its lower boiling point (66 °C) may require longer reaction times.[7] The reaction is rarely effective at room temperature and typically requires heating.

Q4: How do I monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most effective method. The thionated product is usually more non-polar than the starting pyrazolone, resulting in a higher Rf value. A stain like potassium permanganate can help visualize both spots. It is crucial to co-spot the reaction mixture with the starting material to accurately gauge conversion.

Q5: The reaction generates a very strong, unpleasant odor. How should I handle this?

The odor is due to hydrogen sulfide and other volatile phosphorus-sulfur compounds formed from the decomposition or hydrolysis of Lawesson's Reagent.[4]

  • Fume Hood: Always perform the reaction and work-up in a well-ventilated fume hood.

  • Quenching: After the reaction is complete, any residual reagent and smelly byproducts can be quenched by carefully adding an excess of aqueous sodium hypochlorite (household bleach) to the reaction waste and glassware.

Troubleshooting Guide: Addressing Specific Experimental Issues

Problem 1: Low or no yield of the thionated product; starting material is recovered.

  • Plausible Cause A: Inactive Reagent. Lawesson's Reagent can degrade upon exposure to moisture and air. A yellow, free-flowing powder is indicative of good quality, while clumpy or off-white material may have lower activity.

    • Solution: Use freshly purchased LR from a reputable supplier or recrystallize older reagent from hot toluene.[4] Always store LR under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.

  • Plausible Cause B: Insufficient Temperature. The reaction often has a significant activation energy barrier.

    • Solution: Increase the reaction temperature. If using THF, consider switching to a higher-boiling solvent like toluene or dioxane and refluxing. Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and increase yields.

  • Plausible Cause C: Insufficient Reaction Time. Some less reactive pyrazolone substrates may require extended heating.

    • Solution: Monitor the reaction by TLC over a longer period (e.g., 8, 12, or 24 hours) to determine the optimal time for completion.

Problem 2: The reaction stalls and does not go to completion.

  • Plausible Cause: Stoichiometry. The initial amount of Lawesson's Reagent may have been insufficient, or some may have degraded during the reaction.

    • Solution: Add another portion of Lawesson's Reagent (e.g., 0.2-0.3 equivalents) to the reaction mixture and continue heating. Monitor by TLC to see if the reaction progresses further.

Problem 3: Formation of multiple, unidentified side products.

  • Plausible Cause A: Presence of Other Reactive Functional Groups. Lawesson's Reagent can thionate other carbonyls like esters and amides, although ketones and lactams are generally more reactive.[3][8] If your pyrazolone has other susceptible groups, competitive thionation can occur.

    • Solution: Optimize for selectivity by lowering the reaction temperature and carefully controlling the stoichiometry of LR.[9] If selectivity cannot be achieved, consider a synthetic route where sensitive functional groups are protected before the thionation step.

  • Plausible Cause B: Thermal Degradation. Pyrazolone rings or sensitive substituents on your molecule may not be stable to prolonged heating at high temperatures.

    • Solution: Attempt the reaction at the lowest possible temperature that still allows for conversion. For example, try heating at 80 °C in toluene instead of refluxing. Also, ensure the reaction is run under an inert atmosphere (nitrogen or argon) to prevent oxidative decomposition.

Problem 4: Difficulty purifying the final product.

  • Plausible Cause: Phosphorus Byproducts. The phosphorus-containing byproducts from Lawesson's Reagent can be oily and difficult to separate from the desired product, especially if they have similar polarities.

    • Solution 1 (Work-up): After cooling, dilute the reaction mixture with a non-polar solvent and wash with saturated aqueous sodium bicarbonate. This can help remove some acidic impurities. A final wash with brine is recommended.

    • Solution 2 (Purification): Flash column chromatography on silica gel is typically the most effective method. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate. The thionated product, being less polar, should elute before the starting material and polar byproducts.

    • Solution 3 (Recrystallization): If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) can be a highly effective way to achieve high purity.[1]

Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Steps Start Start Thionation Reaction Monitor Monitor by TLC after 2-4h Start->Monitor Check_Completion Is Reaction Complete? Monitor->Check_Completion Workup Proceed to Workup & Purification Check_Completion->Workup Yes Troubleshoot Troubleshoot Issue Check_Completion->Troubleshoot No Check_SM Only Starting Material (SM)? Troubleshoot->Check_SM Stalled Reaction Stalled? (SM + Product) Troubleshoot->Stalled Side_Products Multiple Side Products? Troubleshoot->Side_Products Increase_Temp Increase Temperature or Change to Higher-Boiling Solvent Check_SM->Increase_Temp Yes Add_LR Add More LR (0.2-0.3 eq) Stalled->Add_LR Yes Lower_Temp Lower Temperature & Run Under Inert Gas Side_Products->Lower_Temp Yes Check_LR_Quality Check LR Quality / Use Fresh Reagent Increase_Temp->Check_LR_Quality Monitor_Again Continue Monitoring by TLC Add_LR->Monitor_Again Monitor_Again->Check_Completion Lower_Temp->Monitor_Again

Caption: A logical workflow for troubleshooting pyrazolone thionation reactions.

Data Summary: Optimization of Reaction Parameters

The following table summarizes key parameters and their typical effects on the thionation of a generic pyrazolone substrate. Use this as a guide for designing your optimization experiments.

ParameterRangeGeneral Effect & Recommendation
Lawesson's Reagent 0.5 - 1.0 eq.Starting Point: 0.6 eq. Increasing equivalents can improve conversion for stubborn substrates but complicates purification.
Solvent Toluene, Dioxane, THFRecommendation: Anhydrous Toluene. Its high boiling point (111 °C) is effective for most substrates. Dioxane is a good alternative.
Temperature 60 °C - 120 °CRecommendation: Reflux. Most reactions require significant thermal energy. Start at 80 °C and increase if necessary.
Reaction Time 2 - 24 hoursRecommendation: Monitor by TLC. A typical reaction may take 4-8 hours at reflux. Less reactive substrates may require overnight heating.
Concentration 0.05 - 0.2 MRecommendation: 0.1 M. Very dilute conditions may slow the reaction, while very high concentrations can lead to side products.

Experimental Protocol: General Procedure for Thionation

This protocol describes a general method for the thionation of a 1,3-disubstituted pyrazolin-5-one. Note: This is a representative procedure and may require optimization for specific substrates.

Materials:

  • 1,3-disubstituted pyrazolin-5-one (1.0 eq.)

  • Lawesson's Reagent (0.6 eq.)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Heating mantle with stirrer

  • TLC plates (silica gel), mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate)

  • Saturated aq. NaHCO₃, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazolone starting material (1.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add Lawesson's Reagent (0.6 eq.) followed by anhydrous toluene (to achieve a concentration of ~0.1 M).

  • Reaction: Heat the reaction mixture to reflux (approx. 110-111 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC every 2 hours. The product spot should appear at a higher Rf than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Cooling & Quenching: Once complete, remove the heat source and allow the mixture to cool to room temperature.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a suitable solvent system (e.g., a gradient of 0% to 30% ethyl acetate in hexanes) to isolate the pure thionated pyrazolone.

  • Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

References

  • Li, G., et al. (2021). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 17, 2038–2046. [Link][10][11]

  • Dal Piaz, V., et al. (1992). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Il Farmaco, 47(12), 1495-1511. [Link][12]

  • Sharma, P., et al. (2023). Previous and present findings for the synthesis of thioamide derivatives. ResearchGate. [Link][13]

  • Senda, S., et al. (1975). Synthesis of Pyrazolone Derivatives. XXV. Synthesis of Thiopyrano[3, 4-c]pyrazoles. YAKUGAKU ZASSHI, 95(10), 1250-1255. [Link][14]

  • Senda, S., et al. (1975). Synthesis of Pyrazolone Derivatives. XXV. Synthesis of Thiopyrano[3, 4-c]pyrazoles. Chemical & Pharmaceutical Bulletin, 23(10), 2293-2299. [Link][15]

  • Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link][7][16]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. . [Link][3]

  • Abdel-Wahab, B. F., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-17. [Link][17]

  • Vas'kevich, R. I., et al. (2014). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. European Journal of Medicinal Chemistry, 84, 478-487. [Link][18]

  • Sharma, P., et al. (2023). An Efficient Metal-free and Catalyst-free C-S/C-O Bond Formation Strategy: Synthesis of Pyrazole Conjugated Thioamides and Amides. ResearchGate. [Link][19]

  • Al-Amiery, A. A., et al. (2022). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5-(3-(thiophen-2yl)-1-(pyridin-3-yl)prop-2-en-1-one)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Egyptian Journal of Chemistry, 65(5), 45-58. [Link][20]

  • ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [Link][6]

  • Sharma, P., et al. (2023). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. ResearchGate. [Link][21]

  • Yotphan, S., et al. (2020). Metal‐Free Direct C–H Thiolation and Thiocyanation of Pyrazolones. European Journal of Organic Chemistry, 2020(10), 1433-1440. [Link][22]

  • ResearchGate. (n.d.). Mechanism of thionation using Lawesson's reagent. ResearchGate. [Link][23]

  • Al-Smaisim, R. F., et al. (2011). Synthesis of New Heterocyclic compounds derived from Pyrazoline-5-one compound. Al Mustansiriyah Journal of Pharmaceutical Sciences, 9(1), 1-14. [Link][24]

  • Herrera, B., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson’s Reagent. The Journal of Organic Chemistry, 81(16), 7039-7048. [Link][5]

  • ResearchGate. (n.d.). The model reaction to optimize the reaction condition. ResearchGate. [Link][25]

  • Yahya, T. A., et al. (2014). Synthesis and evaluation of new pyrazoline and thiazolidinone derivatives as anticancer activity. Journal of Chemical and Pharmaceutical Research, 6(11), 234-238. [Link][26]

  • Organic Chemistry Portal. (n.d.). Pyrazoline synthesis. . [Link][27]

  • ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link][28]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. patents.google.com. [29]

  • Wikipedia. (n.d.). Lawesson's reagent. en.wikipedia.org. [Link][4]

  • Reja, R., et al. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 56(44), 13689-13693. [Link][30]

  • Ozturk, T., et al. (2007). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210-5262. [Link][8]

  • Mohanty, P., et al. (2017). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 33(4), 2020-2027. [Link][1]

  • Kaleta, Z., et al. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625-1628. [Link][31]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. . [Link][32]

  • Jin, Z., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1839-1850. [Link][2]

  • Lesyk, R., et al. (1998). New thiazolidones-4 with pyrazolone-5 substituent as the potential NSAIDs. Bollettino Chimico Farmaceutico, 137(6), 210-217. [Link][33]

  • Nissan, Y. M., et al. (2014). Synthesis and biological evaluation of new pyrazolone-pyridazine conjugates as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 22(8), 2495-2505. [Link][34]

  • Abdel-Aziz, M., et al. (2020). Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase. Bioorganic Chemistry, 96, 103607. [Link][35]

  • Khan, M. S., & Seth, D. S. (2017). An expedient synthesis of some new Pyrazole, Pyrazolone, Hydrazone and Thiosemicarbazide. Sciforum. [Link][36]

Sources

identifying and minimizing side products in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide for Identifying and Minimizing Side Products

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic insights and field-tested troubleshooting strategies to help you achieve higher yields and purer products.

Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles, and what are its primary challenges?

The most prevalent and historically significant method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] While robust, its main challenge, especially with unsymmetrical 1,3-dicarbonyls, is the potential formation of two distinct regioisomeric pyrazole products.[1][2][4] These isomers often have very similar physical properties, making their separation a significant purification hurdle.[4][5]

Q2: I'm seeing two products in my reaction that are very close on the TLC plate. How do I confirm if they are regioisomers?

This is a classic symptom of regioisomer formation.[1]

  • Initial Diagnosis: Thin-Layer Chromatography (TLC) will show multiple components, often with very similar Rf values.[1] Your isolated product may also exhibit a broadened melting point range.[1]

  • Confirmation: The definitive method for identification is Nuclear Magnetic Resonance (NMR) spectroscopy. You will observe duplicate sets of peaks corresponding to the different chemical environments of the protons and carbons in each isomer.[1] For unequivocal structure elucidation, 2D NMR techniques like NOESY (to identify through-space correlations between the N-substituent and the pyrazole ring protons) can be invaluable. Mass spectrometry (MS) will show identical mass-to-charge ratios for both isomers, confirming they have the same chemical formula.[1]

Q3: What factors control which regioisomer is formed?

The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and, most critically, the reaction conditions.[4]

  • Electronic Effects: The nucleophilic attack by the hydrazine can be directed to the more electrophilic carbonyl carbon. Electron-withdrawing groups on the dicarbonyl compound will activate the adjacent carbonyl group, making it the preferred site of initial attack.[4][6]

  • Steric Effects: A bulky substituent on either the hydrazine or the 1,3-dicarbonyl will typically direct the reaction pathway through the sterically least hindered transition state.[4] The hydrazine will preferentially attack the less crowded carbonyl group.[4]

  • Reaction Conditions (pH, Solvent): This is your most powerful tool for control.

    • pH: Under acidic conditions, the more basic nitrogen of a substituted hydrazine (e.g., the NH2 group of phenylhydrazine) is protonated, reducing its nucleophilicity. This forces the reaction to initiate from the less basic nitrogen (the NHPh group), which can reverse the regioselectivity compared to neutral or basic conditions.[4]

    • Solvent: The choice of solvent can be transformative. For instance, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity compared to standard solvents like ethanol.[7] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have also been shown to provide excellent regioselectivity, particularly with aryl hydrazines.[8][9][10]

Q4: My reaction mixture is turning yellow or red. What does this indicate?

The appearance of color, particularly yellow or red hues, often points to side reactions involving the hydrazine starting material.[1] Hydrazines can be susceptible to oxidation, forming colored impurities. Ensure your hydrazine is of high purity and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if the issue persists.

Q5: Besides regioisomers, what other common side products should I be aware of?
  • Incomplete Cyclization Products: You may isolate stable hydrazone or enamine intermediates if the final cyclization and dehydration steps are not driven to completion. Pyrazoline intermediates can also be formed, which require a subsequent oxidation or dehydration step to yield the aromatic pyrazole.[1][2]

  • N-Acylated Pyrazoles: If you are using a carbohydrazide (a hydrazine derivative with an acyl group), you can form N-acyl pyrazoles.[11][12] These are a distinct class of compounds and may be the desired product, but can be an unintended side product if your hydrazine source is contaminated.

  • Di-addition Products: In some cases, a double addition of hydrazine to the dicarbonyl compound can occur.[1]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues and provides a logical workflow for resolving them.

Issue 1: Poor Regioselectivity - A Mixture of Isomers is Formed
  • Symptoms: NMR shows two sets of signals for your pyrazole product. TLC analysis reveals two spots with very close Rf values.

  • Causality Analysis: The energy barrier for reaction at the two different carbonyl sites is nearly identical under your current conditions.

  • Troubleshooting Workflow:

Caption: Workflow for troubleshooting regioisomer formation.

Issue 2: Low Yield or Stalled Reaction
  • Symptoms: TLC or NMR analysis shows a significant amount of unreacted starting material (1,3-dicarbonyl or hydrazine) even after extended reaction times.

  • Causality Analysis: The activation energy for the reaction is not being overcome, or an impurity is inhibiting the catalyst or reacting preferentially.

  • Solutions:

    • Verify Starting Material Purity: Impurities in starting materials can halt a reaction.[9] Use high-purity reagents (>98%) whenever possible.[9]

    • Increase Temperature: Many pyrazole syntheses benefit from heating. Refluxing in a suitable solvent is common.

    • Add an Acid Catalyst: A few drops of glacial acetic acid or a catalytic amount of a stronger acid can significantly accelerate the condensation and dehydration steps.[13]

    • Solvent Choice: Ensure your solvent is appropriate. While ethanol is common, for less reactive substrates, a higher boiling point solvent like propanol or toluene might be necessary to drive the reaction to completion.[13]

Key Experimental Protocols
Protocol 1: Maximizing Regioselectivity in the Synthesis of 1-Aryl-3-alkyl-5-aryl-pyrazole

This protocol is adapted from methodologies emphasizing regiochemical control using aprotic dipolar solvents.[10]

  • Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the unsymmetrical 1,3-diketone (1.0 eq).

  • Solvent Addition: Add dry N,N-dimethylacetamide (DMAc) to achieve a concentration of 0.5 M.

  • Hydrazine Addition: Add the arylhydrazine (1.05 eq) to the solution at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The product corresponding to the hydrazine attacking the less sterically hindered or more electronically activated ketone should be the major isomer.

  • Work-up: Once the limiting reagent is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.[14]

Protocol 2: Purification of Pyrazole Isomers via Acid-Base Extraction

If your pyrazole product is sufficiently basic, this technique can be used to separate it from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture, containing the pyrazole product and impurities, in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic pyrazole will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Basification: Combine the acidic aqueous layers in a clean flask and cool in an ice bath. Slowly add a base, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), until the solution is basic (pH > 8), which will precipitate the purified pyrazole.

  • Isolation: Collect the solid pyrazole product by vacuum filtration, washing with cold water. Alternatively, if the pyrazole is an oil, extract it back into an organic solvent like DCM, dry the organic layer, and concentrate to yield the purified product.

Mechanistic Insight: The Origin of Regioisomers

The reaction of an unsymmetrical 1,3-dicarbonyl (R1 ≠ R3) with a substituted hydrazine (R2-NH-NH2) can proceed via two competing pathways, leading to the formation of regioisomers.

G cluster_reactants Reactants cluster_pathA Pathway A cluster_pathB Pathway B cluster_products Products R1_CO_CH2_CO_R3 Unsymmetrical 1,3-Dicarbonyl InitialAttack_A Attack at Carbonyl 1 (next to R1) R1_CO_CH2_CO_R3->InitialAttack_A InitialAttack_B Attack at Carbonyl 2 (next to R3) R1_CO_CH2_CO_R3->InitialAttack_B R2_NH_NH2 Substituted Hydrazine R2_NH_NH2->InitialAttack_A R2_NH_NH2->InitialAttack_B Intermediate_A Hydrazone Intermediate A InitialAttack_A->Intermediate_A Forms Hydrazone Cyclization_A Cyclization & Dehydration Intermediate_A->Cyclization_A Product_A Regioisomer A (N-R2 adjacent to R1) Cyclization_A->Product_A Intermediate_B Hydrazone Intermediate B InitialAttack_B->Intermediate_B Forms Hydrazone Cyclization_B Cyclization & Dehydration Intermediate_B->Cyclization_B Product_B Regioisomer B (N-R2 adjacent to R3) Cyclization_B->Product_B

Caption: Competing pathways leading to regioisomer formation.

The ratio of Product A to Product B is determined by the relative rates of the initial nucleophilic attack, which is governed by the steric and electronic factors discussed in the FAQs.[4]

Data Summary: Solvent Effects on Regioselectivity

The following table summarizes literature findings on how solvent choice can influence the ratio of regioisomers in the reaction between a substituted hydrazine and an unsymmetrical 1,3-diketone.

Entry1,3-Diketone SubstrateHydrazineSolventRegioisomer Ratio (A : B)Reference
11,1,1-trifluoro-2,4-pentanedioneMethylhydrazineEthanol (EtOH)1 : 1.2[7]
21,1,1-trifluoro-2,4-pentanedioneMethylhydrazine2,2,2-Trifluoroethanol (TFE)>20 : 1[7]
31-phenyl-1,3-butanedionePhenylhydrazineEthanol (EtOH)Major Isomer A[8]
41-phenyl-1,3-butanedionePhenylhydrazineN,N-Dimethylacetamide (DMAc)>95 : 5 (Isomer A)[10]

Note: Ratios are illustrative and can vary based on specific substrates and reaction conditions. "Isomer A" typically refers to the product where the N-substituent is adjacent to the less sterically hindered or more electronically differentiated group.

References
  • Pereira, G. S., Mittersteiner, M., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2022). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Szych, Ł., Stary, K., & Rychter, P. (2024). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances. Available at: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • El-Malah, A. A., Alanazi, A. M., & El-Gamal, K. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. Available at: [Link]

  • Bartolomé, C., Garcı́a, A., & Gómez-Vallejo, S. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • El-Malah, A. A., Alanazi, A. M., & El-Gamal, K. M. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of pyrazoles.
  • Aggarwal, N., Kumar, R., & Dureja, P. (2013). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • Pereira, B. Á., de Bastos, A. V., & Teixeira, W. K. O. (2017). Synthesis of diverse N-acyl-pyrazoles via cyclocondensation of hydrazides with α-oxeketene dithioacetal. Molecular Diversity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Pyrazole-3-Thione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of pyrazole-3-thione compounds. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to navigate the complex challenges encountered when transitioning from bench-scale discovery to larger-scale production. We will delve into the causality behind common experimental hurdles and offer robust, self-validating protocols to ensure the integrity and success of your synthesis.

Section 1: Core Synthesis & Process Control - FAQs and Troubleshooting

Scaling up any chemical synthesis is more than just using larger flasks and more reagents. The fundamental physical and chemical principles that govern a reaction change with scale. For pyrazole synthesis, particularly classic routes like the Knorr synthesis, these changes can have profound effects on yield, purity, and safety.[1][2]

Q1: My reaction is experiencing a significant exotherm upon scale-up, which I didn't observe at the bench. What's happening and how can I control it?

A1: The Root Cause: Surface-Area-to-Volume Ratio

This is a classic scale-up challenge. In a small flask, the large surface area relative to the volume allows for efficient heat dissipation to the surroundings. As you scale up, the reactor's volume increases cubically while its surface area increases only squarely. This drastic reduction in the surface-area-to-volume ratio means the reaction generates heat much faster than it can be removed, leading to a rapid temperature increase (exotherm).[3][4]

Troubleshooting & Mitigation Strategies:

  • Controlled Reagent Addition: The condensation reaction with hydrazine is often highly exothermic.[2][3] Instead of adding the entire volume of hydrazine at once, switch to a slow, dropwise addition using an addition funnel or a syringe pump. This allows the cooling system to keep pace with heat generation.

  • Enhanced Cooling: Ensure your reactor's cooling system is adequate for the new scale. An ice bath that worked for a 100 mL flask is insufficient for a 20 L reactor. Consider using a jacketed reactor with a circulating chiller capable of maintaining the target temperature (e.g., <5 °C for certain steps) under load.[4]

  • "Reverse Addition": In some cases, adding the reaction mixture to a portion of the hydrazine solution can help control the concentration of the limiting reagent and better manage the initial exotherm.

  • Consider Flow Chemistry: For industrial-scale processes, transitioning to a continuous flow reactor offers superior heat transfer due to the extremely high surface-area-to-volume ratio of the tubing, virtually eliminating dangerous exotherms.[3]

Q2: I'm seeing a significant drop in yield and the formation of new impurities at a larger scale. What are the likely causes?

A2: The Interplay of Mixing, Concentration, and Side Reactions

This issue is most often linked to inefficient mixing. In a large reactor, achieving homogenous distribution of reagents, heat, and catalyst is challenging. This can create localized "hot spots" or areas of high reagent concentration, which promote alternative reaction pathways and byproduct formation.[3] For instance, in a Knorr synthesis, poor mixing can alter local pH or concentration, leading to undesired condensation byproducts.[4]

Troubleshooting Workflow:

G start Yield Drop / New Impurities Detected check_mixing Evaluate Mixing Efficiency start->check_mixing check_params Re-optimize Reaction Parameters start->check_params analyze_impurity Identify Impurity Structure start->analyze_impurity solution_stirrer Change Stirrer Type/Speed (e.g., anchor, pitched-blade turbine) check_mixing->solution_stirrer solution_dilution Decrease Reactant Concentration (Improves heat/mass transfer) check_params->solution_dilution solution_temp Adjust Temperature Profile (e.g., slower ramp) check_params->solution_temp solution_pathway Modify Synthesis Pathway (Address specific byproduct) analyze_impurity->solution_pathway

Caption: Troubleshooting workflow for addressing yield loss and impurity formation during scale-up.

Corrective Actions:

  • Stirring and Baffles: Evaluate your reactor's agitation setup. A simple magnetic stir bar is ineffective at scale. Mechanical overhead stirrers with different impeller designs (e.g., anchor, turbine) are necessary. The use of baffles within the reactor is critical to prevent vortexing and ensure top-to-bottom mixing.

  • Re-optimize Parameters: Do not assume that lab-scale parameters will translate directly. You may need to adjust stirring speed, reagent concentration, or temperature to compensate for the changes in physical dynamics.[3] Running a Design of Experiments (DoE) at a pilot scale can be invaluable.

  • Identify the Impurities: Isolate and identify the new byproducts using LC-MS, NMR, etc. Understanding their structure can provide crucial clues about the unwanted side reaction (e.g., dimerization, incomplete reaction, rearrangement) and how to prevent it.

Section 2: Hazardous Reagent Handling at Scale

The risks associated with hazardous reagents increase significantly with the quantities used in scale-up.

Q1: What are the primary safety concerns with Carbon Disulfide (CS2) for the thionation step, and what are the proper handling procedures?

A1: Extreme Flammability and Toxicity

Carbon disulfide is an excellent thionating agent but is notoriously hazardous. Its two main dangers are an extremely low autoignition temperature (~102 °C) and a low flash point.[5] This means it can be ignited by hot surfaces like a steam pipe or even a standard hot plate, without a visible spark. It is also highly volatile and toxic.[6][7]

Mandatory Safety Protocols:

  • Dedicated Fume Hood: All transfers and reactions must be conducted in a certified, high-flow fume hood.

  • No Heat Sources: Do not use heating mantles or hot plates. If heating is required for the reaction, use a temperature-controlled water or oil bath with the controller placed outside the fume hood to prevent spark ignition.

  • Grounding and Bonding: When transferring large quantities, bond metal containers and the reactor to prevent static discharge, which can ignite CS2 vapors.

  • Inert Atmosphere: Conduct transfers and reactions under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.[6]

  • Personal Protective Equipment (PPE): Use appropriate gloves (check manufacturer's compatibility chart for CS2), a flame-retardant lab coat, and splash goggles.

  • Waste Disposal: CS2 waste must be segregated into a dedicated, labeled container for hazardous waste disposal.[8] Do not mix it with other organic waste streams. Small equipment can be rinsed with a solvent like ethanol, and the rinsate added to the hazardous waste. Soaking equipment in a dilute bleach solution can help oxidize residual sulfide.[6]

Q2: Hydrazine is a key reagent for the pyrazole ring formation. How should we manage its risks during large-scale synthesis?

A2: Toxicity and Reactivity

Hydrazine and its hydrates are toxic and potentially explosive.[2] As discussed in Section 1, its reaction is often highly exothermic.

Mandatory Safety Protocols:

  • Ventilation: Always handle hydrazine in a well-ventilated fume hood.

  • Controlled Addition: Use a syringe pump or addition funnel for slow, controlled addition to manage the reaction exotherm.

  • Material Compatibility: Avoid contact with metal oxides, which can catalyze its decomposition. Use glass or stainless steel reactors and transfer lines.

  • Quenching: Prepare a quenching agent (e.g., a solution of sodium hypochlorite or acetone) to neutralize any spills immediately.

  • PPE: Standard PPE, including appropriate gloves and eye protection, is required.

Section 3: Purification & Isolation Challenges

Getting the crude product is only half the battle. Isolating it with high purity at a large scale presents its own set of difficulties.

Q1: My product "oiled out" during crystallization at scale instead of forming a solid. How can I fix this?

A1: Supersaturation and Cooling Rate Issues

"Oiling out" occurs when the solution becomes supersaturated too quickly or at a temperature above the product's melting point in that solvent system, causing it to separate as a liquid phase instead of a crystalline solid. This is more common at scale due to the difficulty in achieving uniform, slow cooling.

Troubleshooting Strategies:

  • Slower Cooling: Implement a programmed, gradual cooling ramp for your reactor. A rate of 5-10 °C per hour is a good starting point.

  • Solvent System: You may need to adjust your solvent/anti-solvent ratio. A higher proportion of the "solvent" (in which the product is soluble) before cooling begins can prevent premature, uncontrolled precipitation.

  • Seeding: Once the solution reaches a state of slight supersaturation, add a small amount of pure, crystalline product ("seed crystals") to promote controlled, homogenous nucleation.

  • Agitation: Ensure slow, steady agitation during the cooling process to maintain temperature uniformity and keep the forming crystals suspended.

Q2: How do I properly scale up my chromatographic purification?

A2: Maintain Linear Velocity and Bed Height

The key to scaling up column chromatography is to maintain the conditions that gave good separation at the lab scale. The primary goal is to keep the residence time of the compound on the stationary phase constant.[9]

Scale-Up Principles:

ParameterLab Scale (e.g., 2 cm ID)Pilot Scale (e.g., 20 cm ID)Rationale
Column Diameter 2 cm20 cmIncreased to accommodate larger volume.
Bed Height 25 cm25 cm Kept constant to maintain resolution.
Linear Velocity 150 cm/hr150 cm/hr Kept constant to maintain residence time and separation.[9]
Volumetric Flow Rate 7.85 mL/min785 mL/minIncreased proportionally to the square of the diameter increase.
Sample Load 1 g100 gIncreased proportionally to the cross-sectional area.

This table provides a simplified example of a 100-fold scale-up in cross-sectional area.

Practical Considerations:

  • Bioprocess Resins: Use resins specifically designed for large-scale operations, which are rigid and can handle higher flow rates and pressures.

  • Packing Quality: Packing a large-diameter column is a critical skill. A poorly packed column will lead to channeling and a complete loss of resolution.

  • Gradient Profile: When running a gradient, ensure the gradient volume is scaled proportionally to the column volume.

Section 4: Standard Operating Protocol (SOP)
SOP 1: Scale-Up Synthesis of a Model 5-Phenyl-1H-pyrazole-3(2H)-thione

This protocol describes a general procedure for a Knorr-type condensation followed by thionation. Note: All quantities should be optimized at a small scale first. This procedure assumes a 100-fold scale-up from a 1 mmol lab experiment.

Reaction Pathway:

G R1 Ethyl Benzoylacetate I1 Hydrazone Intermediate R1->I1 Condensation (Acetic Acid cat.) R2 Phenylhydrazine R2->I1 Condensation (Acetic Acid cat.) P1 Pyrazolone Intermediate I1->P1 Intramolecular Cyclization R3 CS₂ / Base P2 Pyrazole-3-thione (Final Product) P1->P2 Thionation R3->P2

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of substituted pyrazoles by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this important class of heterocyclic compounds. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to empower you to confidently interpret your NMR data.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during the NMR analysis of pyrazoles.

Q1: Why do the signals for my C3 and C5 protons/carbons appear broad or as averaged peaks in the NMR spectrum of my N-unsubstituted pyrazole?

This is a classic observation stemming from annular tautomerism . The proton on the nitrogen atom can undergo rapid exchange between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the distinct environments of the C3 and C5 positions (and their attached protons) are averaged, leading to a single, often broadened, signal for each pair.[1][2]

Causality: The rate of this prototropic exchange is highly sensitive to solvent and temperature. Protic solvents or those capable of forming strong hydrogen bonds can accelerate the exchange, exacerbating the averaging effect.[1][3]

Q2: The N-H proton signal in my ¹H NMR spectrum is either extremely broad or completely absent. How can I observe it?

The disappearance or significant broadening of the N-H proton signal is also a direct consequence of chemical exchange.[3] Several factors contribute to this phenomenon:

  • Intermolecular Proton Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the NMR solvent, or any acidic or basic impurities. This rapid exchange broadens the signal, sometimes to the point where it becomes indistinguishable from the baseline.[3]

  • Quadrupolar Broadening: The ¹⁴N nucleus, the most abundant nitrogen isotope, possesses a quadrupole moment. This can lead to efficient relaxation of the directly attached proton, resulting in a broader signal.

  • Solvent Exchange: In protic deuterated solvents such as D₂O or CD₃OD, the N-H proton will readily exchange with the solvent's deuterium atoms, rendering it "invisible" in the ¹H NMR spectrum.[3]

Q3: How can I definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole?

Unambiguous assignment in unsymmetrically substituted pyrazoles requires a multi-technique approach, as simple 1D spectra are often insufficient. A combination of 1D and 2D NMR experiments is the most robust strategy.[4] Key techniques include:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically over two or three bonds. This is crucial for identifying neighboring protons on the pyrazole ring (e.g., H4 and H5).[5]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides direct C-H connectivity.[6][7]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds. This is invaluable for assigning quaternary carbons and piecing together the carbon skeleton. For example, observing a correlation from the H4 proton to the C3 and C5 carbons can help confirm their assignments.[5][6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of whether they are coupled through bonds. This is particularly useful for determining the regiochemistry of N-substitution by observing NOEs between the N-substituent and protons on the pyrazole ring.[8][9]

II. Troubleshooting Guides

This section provides in-depth, step-by-step guidance for overcoming more complex spectral interpretation challenges.

Guide 1: Resolving Tautomers and Overcoming Signal Averaging

Problem: Your ¹H and/or ¹³C NMR spectra show broad, averaged signals for the C3 and C5 positions, preventing the characterization of a specific tautomer.

Underlying Principle: The rate of annular tautomerism is temperature-dependent. By lowering the temperature of the NMR experiment, the rate of proton exchange can be slowed down to a point where it is no longer "fast" on the NMR timescale. This allows for the observation of distinct signals for each tautomer present in the equilibrium.[3]

Workflow: Low-Temperature NMR Experiment

Caption: Workflow for a low-temperature NMR experiment to resolve pyrazole tautomers.

Protocol: Low-Temperature NMR
  • Sample Preparation: Dissolve your pyrazole derivative in a suitable deuterated solvent with a low freezing point, such as dichloromethane-d₂, toluene-d₈, or THF-d₈.[3]

  • Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (e.g., 298 K).

  • Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[3]

  • Data Acquisition: Record the spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals, each corresponding to a different tautomer.[3]

Self-Validation: The successful resolution of signals into two distinct sets as the temperature is lowered provides internal validation of the tautomerism hypothesis. The relative integration of the signals at the lowest temperature will give an approximation of the tautomeric ratio under those conditions.

Guide 2: Distinguishing Between N-Substituted Regioisomers

Problem: You have synthesized an N-substituted pyrazole from an unsymmetrical 3(5)-substituted precursor, and you need to determine if you have the 1,3- or 1,5-disubstituted regioisomer.

Underlying Principle: The spatial proximity between the N-substituent and the protons on the pyrazole ring is different for each regioisomer. The Nuclear Overhauser Effect (NOE) can be used to detect these through-space interactions. Additionally, long-range ¹H-¹³C couplings, observed in an HMBC experiment, can provide definitive evidence for the connectivity.[8]

Workflow: Isomer Differentiation using 2D NMR

Caption: Logic diagram for differentiating N-substituted pyrazole isomers.

Protocol: HMBC for Regioisomer Assignment
  • Sample Preparation: Prepare a reasonably concentrated sample (20-50 mg in 0.5-0.7 mL) of your pyrazole derivative in a suitable deuterated solvent.

  • Tuning: Ensure the NMR probe is properly tuned for both ¹H and ¹³C frequencies.

  • Parameter Optimization: Set the key HMBC parameter, the long-range coupling constant (J(C,H)), to a value that reflects the expected 2- and 3-bond coupling constants. A typical starting value is 8-10 Hz.[3]

  • Acquisition: Run the HMBC experiment. This may require several hours depending on the sample concentration and instrument sensitivity.

  • Processing and Analysis: Process the 2D data and look for the key long-range correlations. For a 1,3-disubstituted pyrazole, you would expect to see a cross-peak between the protons of the N1-substituent and the C5 carbon. For a 1,5-disubstituted pyrazole, the correlation would be to the C3 carbon.[8]

Trustworthiness: The combination of both HMBC and NOESY data provides a self-validating system. If the HMBC experiment suggests a 1,3-isomer by showing a correlation from the N1-substituent to C5, the NOESY spectrum should corroborate this by showing a spatial correlation between the N1-substituent and H5. Conflicting data would indicate a potential misinterpretation or a more complex structural issue.

III. Data Reference Tables

The chemical shifts of pyrazole nuclei are highly dependent on the electronic nature and position of substituents. The following tables provide typical chemical shift ranges for unsubstituted pyrazole and the expected effects of electron-donating groups (EDG) and electron-withdrawing groups (EWG).

Table 1: Typical ¹H NMR Chemical Shifts for the Pyrazole Ring
PositionUnsubstituted Pyrazole (ppm)Effect of EDGEffect of EWGTypical J-Coupling Constants (Hz)
H3 ~7.66Upfield Shift (< 7.66)Downfield Shift (> 7.66)J₃,₄ ≈ 2.1
H4 ~6.37Upfield Shift (< 6.37)Downfield Shift (> 6.37)J₄,₅ ≈ 2.5, J₃,₄ ≈ 2.1
H5 ~7.66Upfield Shift (< 7.66)Downfield Shift (> 7.66)J₄,₅ ≈ 2.5
N1-H Highly variable (10-14), often broadVariableVariable-

Data compiled from various sources, including references[10][11][12]. Chemical shifts are typically referenced to TMS and can vary with solvent and concentration.

Table 2: Typical ¹³C NMR Chemical Shifts for the Pyrazole Ring
PositionUnsubstituted Pyrazole (ppm)Effect of EDGEffect of EWG
C3 ~134.7Shielded (< 134.7)Deshielded (> 134.7)
C4 ~105.9Shielded (< 105.9)Deshielded (> 105.9)
C5 ~134.7Shielded (< 134.7)Deshielded (> 134.7)

Data compiled from various sources, including references[2][13][14]. Note that in N-unsubstituted pyrazoles at room temperature, C3 and C5 are often averaged due to tautomerism.[1]

IV. References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. [Link]

  • Torres, M. R., & Silva, A. M. S. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 35. [Link]

  • Alkorta, I., Elguero, J., & Popelier, P. L. A. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 4(4), 53. [Link]

  • Alkorta, I., Elguero, J., & Foces-Foces, C. (1996). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 20(11), 1213-1221. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • Holzer, W., & Seiringer, G. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Magnetic Resonance in Chemistry, 42(8), 707-712. [Link]

  • Provasi, P. F., Alkorta, I., Elguero, J., & Rubio, F. (2014). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 52(11), 711-714. [Link]

  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Link]

  • Al-Azawi, F. J. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]

  • Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Mobinikhaledi, A., Forughifar, N., Hogabry, B., & Zamani, K. (2002). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 111-115.

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.

  • Agnew, M. N., Bauer, V. J., & Effland, R. C. (1981). IDENTIFICATION OF N-METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR. Chemischer Informationsdienst, 12(18). [Link]

  • Torres, M. R., & Silva, A. M. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 35. [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Batterham, T. J. (1973). NMR Spectra of Simple Heterocycles. Wiley.

  • Digital CSIC. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]

  • National Institutes of Health. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Open Library. (n.d.). NMR spectra of simple heterocycles by T. J. Batterham. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. [Link]

  • National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • EPFL. (n.d.). 2D NMR. [Link]

  • NMR Facility - University of California, Santa Barbara. (n.d.). Troubleshooting Acquisition Related Problems. [Link]

  • Wikipedia. (n.d.). J-coupling. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. [Link]

  • Semantic Scholar. (n.d.). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. [Link]

  • Reddit. (n.d.). ¹H NMR of pyrazole. [Link]

  • PubMed. (n.d.). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H-NMR. [Link]

  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... [Link]

  • Organic Chemistry Data. (n.d.). The Nuclear Overhauser Effect. [Link]

  • University of California, Davis. (n.d.). J-Coupling. [Link]

Sources

Technical Support Center: Storage and Stability of 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione (CAS: 5702-69-2) is a sulfur-containing heterocyclic compound belonging to the pyrazole family.[1][2] The integrity of this compound is paramount for reproducible experimental outcomes in research and drug development. This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of this compound. We will delve into the causality behind degradation pathways and provide validated protocols to prevent and troubleshoot stability issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered by users during the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

The optimal storage conditions are designed to minimize exposure to environmental factors that accelerate degradation, primarily oxygen, moisture, light, and heat. The thione functional group (C=S) is particularly susceptible to oxidation.

For maximum stability, the compound, which is a solid, should be stored under the following conditions[1][3][4][5]:

ParameterRecommended ConditionRationale
Temperature Room Temperature (15-25°C) or Refrigerated (2-8°C)Prevents thermal degradation. Avoid extreme heat which can accelerate oxidative processes.[4][6]
Atmosphere Under an inert gas (Argon or Nitrogen)The primary degradation risk is oxidation of the thione group. An inert atmosphere displaces oxygen, significantly slowing this process.[3]
Container Tightly sealed, amber glass vial or opaque containerPrevents exposure to moisture and ambient air. Amber or opaque containers protect the compound from light, which can induce photodegradation.[3][5][7]
Humidity In a dry environment, preferably with a desiccantSulfur compounds can react with moisture, potentially leading to the formation of undesirable byproducts like hydrogen sulfide.[4] Keeping the environment dry prevents clumping and hydrolysis.

Q2: I've noticed a slight color change (e.g., yellowing) and a faint "rotten egg" smell in my sample. What does this indicate?

A visual change in the solid, such as discoloration, or the detection of a characteristic sulfurous "rotten egg" odor are strong indicators of degradation.

  • Color Change: This often points to oxidation of the thione moiety or other slow-reacting degradation pathways.

  • Odor: The distinct smell is likely due to the formation of volatile sulfur compounds, such as hydrogen sulfide (H₂S), which can occur when the compound is exposed to moisture.[4]

If these signs are observed, it is crucial to re-qualify the material using an analytical technique like HPLC before use to determine its purity.

Q3: What are the primary chemical degradation pathways I should be concerned about?

Like many complex organic molecules, especially those containing sulfur, this compound is susceptible to several degradation mechanisms. The major pathways of concern are oxidation, hydrolysis, and photolysis.[8][9]

  • Oxidation: This is the most probable degradation pathway. The thione group (C=S) can be oxidized to the corresponding sulfoxide (C=S=O) and subsequently to a sulfone or other species. This is often accelerated by heat, light, and the presence of atmospheric oxygen.

  • Hydrolysis: While the pyrazole ring is generally stable, extreme pH conditions or prolonged exposure to moisture could potentially lead to the hydrolysis of the thione group to its oxygen analog, 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (a derivative of Antipyrine).[8][10]

  • Photodegradation: Thiones can be sensitive to light, particularly UV radiation.[7] Energy from light can excite the molecule, leading to bond cleavage and the formation of radical species that initiate degradation cascades.

Q4: How can I analytically confirm the stability and purity of my stored sample?

The most reliable method for assessing the purity and stability of pyrazole derivatives is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[11][12] A properly developed stability-indicating HPLC method can separate the intact parent compound from its potential degradation products. A decrease in the peak area of the main compound and/or the appearance of new peaks over time confirms degradation. For detailed instructions, refer to Protocol 4.2: Purity Assessment by RP-HPLC .

Q5: Is the compound sensitive to specific pH conditions when in solution?

Yes, when brought into solution, the compound's stability can be highly dependent on pH. Thiones and related structures can be susceptible to both acid- and base-catalyzed hydrolysis.[8] If you are preparing solutions, it is critical to use buffered systems and to determine the pH of maximum stability for your specific application. A forced degradation study, as outlined in Protocol 4.3 , is the standard approach to identify pH sensitivity.

Q6: What are the common handling mistakes that can lead to degradation?

Degradation is often initiated by improper handling. Key mistakes to avoid include:

  • Frequent Temperature Cycling: Avoid moving the container between cold and warm environments repeatedly, as this can introduce moisture through condensation.

  • Exposure to Air: Do not leave the container open to the atmosphere for extended periods. After dispensing the required amount, promptly reseal the container, and if possible, backfill with an inert gas.[3]

  • Using Contaminated Tools: Ensure spatulas and other tools are clean and dry to prevent cross-contamination with reactive impurities or moisture.

  • Storing in Clear Containers: Storing the compound in clear vials on a lab bench exposes it to ambient light, risking photodegradation.[7]

Section 2: Troubleshooting Guide

Observed SymptomPotential Cause(s)Recommended Action(s)
Discoloration of Solid Oxidation due to air exposure; Photodegradation.1. Confirm purity using Protocol 4.2. 2. If purity is compromised, discard and use a fresh sample. 3. Ensure future storage is under inert gas and in an amber vial.
Clumping or Caking Moisture absorption.1. Store the compound in a desiccator. 2. When handling, work quickly in a low-humidity environment or a glove box.
Inconsistent Assay Results Sample degradation; Impure starting material.1. Immediately perform a purity check via HPLC (Protocol 4.2) on the stock material. 2. Prepare solutions fresh before each experiment. 3. Review storage conditions against the recommendations in the FAQ.
Appearance of New Peaks in Chromatogram Degradation has occurred.1. Characterize the degradation products if necessary (e.g., using LC-MS). 2. Conduct a forced degradation study (Protocol 4.3) to understand the degradation profile and identify the specific stressor (e.g., heat, light, pH) causing the issue.

Section 3: Key Degradation Pathways

Understanding the potential chemical transformations is crucial for developing a robust storage strategy. Forced degradation studies are the primary tool used to elucidate these pathways.[9][13][14]

G parent 1,5-Dimethyl-2-phenyl-1,2- dihydro-3H-pyrazole-3-thione (Parent Compound) oxidized Oxidized Products (e.g., Sulfoxide, Sulfone) parent->oxidized Oxidation (O₂, Heat) hydrolyzed Hydrolyzed Product (1,5-Dimethyl-2-phenyl-1,2- dihydro-3H-pyrazol-3-one) parent->hydrolyzed Hydrolysis (H₂O, Acid/Base) photo Photodegradation Products (Radical species, Dimers) parent->photo Photolysis (UV/Light)

Caption: Potential degradation pathways of the parent compound.

  • Oxidative Degradation: The sulfur atom in the thione group is electron-rich and susceptible to attack by oxidizing agents, including atmospheric oxygen. This can lead to the formation of a sulfoxide, which may further oxidize. This is often the primary and fastest degradation route for thiones.

  • Hydrolytic Degradation: In the presence of water, particularly under acidic or basic conditions, the C=S bond can be cleaved and replaced by a C=O bond.[8] This would convert the thione into its corresponding oxygen analog, a pyrazolone derivative. This process is generally slower than oxidation for a solid sample but becomes significant in solution.

  • Photolytic Degradation: Thiones can absorb energy from light, promoting electrons to higher energy states.[7] This can lead to the formation of highly reactive intermediates that can dimerize, rearrange, or react with other molecules, leading to a complex mixture of degradation products.

Section 4: Protocols for Stability Assessment

These protocols provide a self-validating system to ensure the integrity of your compound.

Protocol 4.1: Visual Inspection
  • Examine the Material: Before opening the primary container, observe the solid through the container wall (if possible). Note its color and physical state (e.g., free-flowing powder, crystalline solid).

  • Check for Odor: Upon opening, cautiously note any unusual odors, particularly the "rotten egg" smell of volatile sulfur compounds.

  • Record Observations: Log all observations, including the date, appearance, and any detected odor. Compare these observations to the certificate of analysis and previous records. A change from the initial state warrants further analytical investigation.

Protocol 4.2: Purity Assessment by RP-HPLC

This protocol provides a starting point for a stability-indicating method. It should be validated for your specific system and needs.

  • System Preparation:

    • HPLC System: A standard RP-HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v). The use of a buffer (e.g., 0.1% trifluoroacetic acid in water) may be required for better peak shape.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for an optimal wavelength; 285 nm has been used for related compounds, but a range of 210-300 nm is a good starting point.[15][16]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration within the linear range of the detector (e.g., 100 µg/mL).

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram for a sufficient time to allow all potential degradation products to elute (e.g., 10-15 minutes).

  • Data Interpretation:

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks.

    • A purity value below the acceptable limit (e.g., 98%) or the presence of significant new peaks indicates degradation.

Protocol 4.3: Performing a Forced Degradation Study

This workflow helps identify the compound's vulnerabilities and establish the specificity of the analytical method.[14][17] The goal is to achieve 5-20% degradation. Adjust stress times as needed.

G cluster_stress Stress Conditions (Apply to separate aliquots) acid Acid Hydrolysis (e.g., 0.1M HCl at 60°C) analyze Analyze all samples by RP-HPLC (Protocol 4.2) acid->analyze base Base Hydrolysis (e.g., 0.1M NaOH at RT) base->analyze oxid Oxidation (e.g., 3% H₂O₂ at RT) oxid->analyze therm Thermal Stress (e.g., 80°C, solid state) therm->analyze photo Photolytic Stress (ICH compliant light source) photo->analyze start Prepare 1 mg/mL solution of compound start->acid start->base start->oxid start->therm start->photo control Unstressed Control (Stored at 4°C in dark) start->control control->analyze end_node Compare chromatograms. Identify degradation products and pathways. analyze->end_node

Caption: Workflow for a forced degradation study.

  • Prepare Samples: Prepare several aliquots of the compound, both in solid form and as a solution (e.g., 1 mg/mL in 50:50 acetonitrile:water). Include an unstressed control sample stored at 4°C in the dark.

  • Apply Stress Conditions (in parallel):

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 1-4 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 2-8 hours.

    • Thermal Degradation: Store the solid sample in an oven at a high temperature (e.g., 80°C) for 24-48 hours.

    • Photolytic Degradation: Expose the solid and solution samples to a light source compliant with ICH Q1B guidelines.

  • Neutralize and Analyze: Before injection, neutralize the acid and base-stressed samples. Analyze all samples, including the control, using the HPLC method from Protocol 4.2.

  • Evaluate Results: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks and a reduction in the parent peak area confirm degradation under that specific condition, thus revealing the compound's stability profile.

References

  • Montazerozohori, M., Karami, B., Habibi, M. H., & Choi, J. H. (2006). Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide. Annali di Chimica, 96(5-6), 285-292. Retrieved from [Link]

  • Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. JOCPR, 4(1), 350-356. Retrieved from [Link]

  • ChemBK. (n.d.). 1,2-dihydro-1,5-dimethyl-2-phenyl-3h-pyrazol-3-one. Retrieved from [Link]

  • ESPI Metals. (n.d.). Safety Data Sheet: Sulfur. Retrieved from [Link]

  • Petro Arkan. (2024, August 16). Granular sulfur storage + 5 methods of storing. Retrieved from [Link]

  • Rajab, A., Touma, M., Rudler, H., Afonso, C., & Seuleiman, M. (2013). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of the toxic antioxidants 3H-benzimidazole-2-thiones. Pharmazie, 68(9), 749-754. Retrieved from [Link]

  • International Journal of ChemTech Research. (2016). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA, 3(1), 1-6. Retrieved from [Link]

  • Eawag. (1999, February 20). Thiocyanate Degradation Pathway. Eawag-BBD. Retrieved from [Link]

  • Labstat. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Retrieved from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2012). Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Anal, 2(3), 159-165. Retrieved from [Link]

  • PubMed. (2024, September 6). Understanding the variations in degradation pathways and generated by-products of antibiotics in modified TiO2 and ZnO photodegradation systems: A comprehensive review. Retrieved from [Link]

  • National Institutes of Health. (2020, September 29). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. PMC. Retrieved from [Link]

  • MDPI. (2024, September 12). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4287. Retrieved from [Link]

  • ResearchGate. (2014). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Acta Crystallographica Section E. (2011). 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-aminium chloride-thio-urea (1/1). E67(Pt 8), o2193. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-aminium 2-hydroxybenzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sulfur. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2018). ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF LANSOPRAZOLE BY RP-HPLC. AJPRD, 6(4). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. JOCPR, 5(12), 614-618. Retrieved from [Link]

  • ChemInform. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. 43(32). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Pyrazole Analogs: From Benchtop Assays to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility allows for structural modifications that yield a broad spectrum of pharmacological activities.[1] Commercially successful drugs like the anti-inflammatory agent Celecoxib and the now-withdrawn anti-obesity drug Rimonabant underscore the therapeutic potential embedded within this chemical framework.[2] This guide offers a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various pyrazole analogs, providing researchers, scientists, and drug development professionals with supporting experimental data, detailed protocols for key assays, and insights into the crucial structure-activity relationships (SAR) that govern their biological effects.

Section 1: Anticancer Activity of Pyrazole Analogs

The proliferation of cancer cells is often driven by aberrant signaling pathways, making the enzymes within these pathways prime targets for therapeutic intervention. Pyrazole derivatives have emerged as potent inhibitors of several key protein kinases involved in tumor growth, angiogenesis, and metastasis.[3][4]

Comparative Analysis of Anticancer Potency

A primary strategy in anticancer drug discovery is the inhibition of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients.[5][6] Dual inhibition of both VEGFR-2 and Epidermal Growth Factor Receptor (EGFR) has become a promising synergistic approach to cancer therapy.[2]

The efficacy of novel pyrazole analogs is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the activity of a target enzyme or the proliferation of a cancer cell line by 50%. A lower IC50 value indicates greater potency. The following table summarizes the in vitro activity of several pyrazole derivatives against VEGFR-2 and various human cancer cell lines.

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation(s)
Compound 9 VEGFR-2, EGFR-0.22 (VEGFR-2)Sorafenib0.09[2]
Compound 12 VEGFR-2, EGFR-0.31 (VEGFR-2)Sorafenib0.09[2]
Compound 27 VEGFR-2MCF-7 (Breast)16.50Tamoxifen23.31[7]
Compound 33 CDK2HCT116 (Colon)< 23.7Doxorubicin24.7 - 64.8[7]
Compound 43 PI3 KinaseMCF-7 (Breast)0.25Doxorubicin0.95[7]
L2 Not SpecifiedCFPAC-1 (Pancreatic)61.7Gemcitabine-[8]

Note: IC50 values are highly dependent on experimental conditions. This table is for comparative illustration based on the cited literature.

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

Many potent anticancer pyrazole analogs function by competing with ATP for the binding site within the catalytic domain of VEGFR-2. This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival—all critical steps in angiogenesis.[6][9]

The diagram below illustrates the canonical VEGFR-2 signaling pathway and the point of inhibition by pyrazole analogs.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates Pyrazole Pyrazole Inhibitor Pyrazole->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling cascade by a pyrazole analog.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a foundational colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[2]

Causality Behind Experimental Choices: This assay is chosen for its high throughput, reliability, and its ability to generate quantitative dose-response curves, which are essential for calculating IC50 values. The principle rests on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is a direct indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only to serve as a blank.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO diluted in medium) and an untreated control (medium only).

  • Exposure: Incubate the treated plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Section 2: Antimicrobial Activity of Pyrazole Analogs

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[10] Pyrazole derivatives have demonstrated significant potential, exhibiting a broad spectrum of activity against both bacteria and fungi.[11]

Comparative Analysis of Antimicrobial Potency

The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents the visible growth of a microorganism.[11] A lower MIC value signifies higher potency. The following table compares the MIC values of representative pyrazole analogs against various pathogens.

Compound IDTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation(s)
Compound 3 E. coli0.25Ciprofloxacin0.5[12]
Compound 4 S. epidermidis0.25Ciprofloxacin4.0[12]
Compound 2 A. niger1.0Clotrimazole2.0[12]
Compound 21a S. aureus62.5Chloramphenicol>62.5[10]
Compound 21a A. niger2.9Clotrimazole3.9[10]
Compound 9 S. aureus (MDR)4.0Vancomycin1.0[9]

Note: MIC values can vary based on the specific strain and testing methodology (e.g., broth microdilution vs. agar diffusion).

Structure-Activity Relationship (SAR) Insights

SAR studies reveal critical information for optimizing antimicrobial activity. For instance, in a series of N-phenylpyrazole curcumin derivatives, the introduction of electron-withdrawing groups (like nitro or fluoro groups) on the N-phenyl ring significantly enhanced antibacterial activity against both S. aureus and E. coli.[13] Conversely, electron-donating groups led to a decrease in activity. In another study, compounds featuring a free carbothiohydrazide moiety showed greater antimicrobial potency than those where this group was cyclized into a thiadiazine ring, suggesting this functional group is key to the biological activity.[10]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion assay is a widely used, straightforward method for preliminary screening of antimicrobial activity. It provides a qualitative or semi-quantitative measure of a compound's ability to inhibit microbial growth.

Causality Behind Experimental Choices: This method is selected for its simplicity and visual clarity. The principle is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism. If the compound is active, it will inhibit microbial growth, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's potency and its diffusion characteristics.

Agar_Well_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Incubation & Readout A 1. Prepare molten Mueller-Hinton Agar B 2. Inoculate with standardized microbial suspension A->B C 3. Pour into sterile Petri dish and allow to solidify B->C D 4. Aseptically bore wells (6-8 mm) into the agar C->D E 5. Add test compound solution to wells D->E F 6. Add positive (antibiotic) & negative (solvent) controls D->F G 7. Incubate at 37°C for 18-24 hours E->G F->G H 8. Measure the diameter of the zone of inhibition (mm) G->H

Caption: Standard workflow for the agar well diffusion antimicrobial assay.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C in a water bath.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard.

  • Seeding the Plate: Add the standardized inoculum to the molten MHA, mix gently, and pour into a sterile Petri dish to a uniform depth. Allow the agar to solidify completely in a biosafety cabinet.

  • Well Creation: Use a sterile cork borer (typically 6 mm in diameter) to punch uniform wells into the agar.

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the pyrazole analog solution (dissolved in a suitable solvent like DMSO) into a well.

  • Controls: In separate wells on the same plate, add a standard antibiotic solution as a positive control and the solvent (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate, typically in an inverted position, at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

Section 3: Anti-inflammatory Activity of Pyrazole Analogs

Inflammation is a complex biological response mediated by enzymes like cyclooxygenase (COX). The discovery that the COX enzyme exists in two isoforms—a constitutive COX-1 and an inducible COX-2, which is upregulated at sites of inflammation—revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs).[14] Pyrazole derivatives, most notably Celecoxib, are renowned for their selective inhibition of COX-2, which provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective COX-1 inhibition.[15]

Comparative Analysis of COX-2 Inhibition

The anti-inflammatory potential of pyrazole analogs is best compared by their in vitro IC50 values against COX-1 and COX-2 enzymes and their resulting Selectivity Index (SI). The SI is calculated as (IC50 COX-1 / IC50 COX-2), with a higher value indicating greater selectivity for COX-2.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference CompoundSICitation(s)
Compound 5u 130.241.7972.73Celecoxib78.06[16]
Compound 5s 165.042.5165.75Celecoxib78.06[16]
Compound 4a 5.640.678.41Celecoxib8.85[1]
Compound 4b 6.120.5810.55Celecoxib8.85[1]
PYZ16 >5.580.52>10.73Celecoxib9.51
Compound 23c 4.870.2817.08Celecoxib6.61

Note: Selectivity Indices are ratios and provide a standardized measure for comparing the relative COX-2 selectivity of different compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[12]

Causality Behind Experimental Choices: The injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). This model is effective because the inflammatory cascade is well-characterized, involving the release of mediators like histamine, bradykinin, and prostaglandins. The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory efficacy in a living system.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rats to the laboratory environment for at least one week before the experiment. Fast the animals overnight before the study with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test pyrazole analog orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. Administer a standard drug (e.g., Indomethacin, Celecoxib) to the positive control group and the vehicle (e.g., saline, 0.5% CMC) to the negative control group.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the negative control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. The comparative data presented herein highlight the remarkable tunability of this core structure, allowing for the development of potent and selective agents against cancer, microbial infections, and inflammation. Structure-activity relationship studies consistently show that specific substitutions on the pyrazole ring are critical for target engagement and biological potency.[12] Future research will undoubtedly focus on synthesizing novel hybrid molecules that combine the pyrazole core with other pharmacophores to achieve multi-target activity, enhance efficacy, and overcome drug resistance. The continued exploration of this versatile scaffold promises to yield the next generation of innovative therapeutics.

References

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers in Chemistry. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Institutes of Health (NIH). [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Institutes of Health (NIH). [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2025). Journal of Applied Pharmaceutical Science. [Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. (n.d.). National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (n.d.). Bentham Science. [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.). ResearchGate. [Link]

  • Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. (2020). Bentham Science. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). National Institutes of Health (NIH). [Link]

  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (n.d.). PubMed. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Institutes of Health (NIH). [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • Structures of some pyrazole derivatives as antimicrobial compounds. (n.d.). ResearchGate. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect Journals. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). National Institutes of Health (NIH). [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). National Institutes of Health (NIH). [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments. [Link]

  • IC 50 value of derivatives in anticancer activity. (n.d.). ResearchGate. [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (n.d.). ResearchGate. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Dovepress. [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). Royal Society of Chemistry. [Link]

Sources

A Comparative Analysis of Heterocyclic Thiones in Oncology Research: Spotlight on 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione and Its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of anticancer drug discovery, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering a rich scaffold for the development of novel therapeutic agents.[1][2] Among these, heterocyclic thiones, characterized by a doubly bonded sulfur atom within a ring system, have garnered significant interest due to their diverse pharmacological activities. This guide provides a comparative overview of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione and other prominent heterocyclic thiones, evaluating their potential as anticancer agents based on available preclinical data.

While a substantial body of research exists for various heterocyclic thiones, it is imperative to note that direct experimental evidence for the anticancer activity of this compound is not extensively documented in publicly available literature. Therefore, this guide will extrapolate its potential based on the well-established anticancer properties of the broader pyrazole class and draw comparisons with other well-characterized heterocyclic thiones, such as pyrimidine-thiones, thiazole-thiones, and thiadiazole-thiones.

The Emerging Potential of Pyrazole-Thiones in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer effects.[3][4][5] The introduction of a thione functional group to the pyrazole ring can significantly modulate its electronic and steric properties, potentially enhancing its interaction with biological targets.

This compound: An Unexplored Candidate?

This compound, a derivative of the well-known pyrazolone structure, presents an intriguing yet understudied profile. Its structural features, including the dimethylated and phenyl-substituted pyrazole ring, combined with the reactive thione group, suggest a potential for biological activity. While specific anticancer data for this compound is scarce, the broader family of pyrazole derivatives has shown to exert anticancer effects through various mechanisms.[4][5]

Mechanistic Insights from Structurally Related Pyrazoles

Research on other pyrazole derivatives offers clues into the potential mechanisms of action for pyrazole-thiones. These mechanisms include:

  • Kinase Inhibition: Many pyrazole-containing compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).[6]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8]

  • Induction of Apoptosis: A common outcome of treatment with anticancer pyrazoles is the induction of programmed cell death (apoptosis), often through the activation of caspases and disruption of mitochondrial membrane potential.[8][9]

  • Cell Cycle Arrest: Pyrazole derivatives can arrest the cell cycle at various phases, preventing cancer cells from dividing and proliferating.[9]

It is plausible that this compound could engage in one or more of these pathways. The thione group, with its nucleophilic character, could potentially interact with different biological targets compared to its oxygen analogue (pyrazolone).

A Comparative Look: Other Heterocyclic Thiones in Cancer Research

To provide a broader context, it is valuable to compare the potential of pyrazole-thiones with other classes of heterocyclic thiones that have been more extensively studied for their anticancer properties.

Pyrimidine-Thiones

Pyrimidine-thiones have demonstrated significant antitumor activity.[6] For instance, certain novel pyrimidine-thione derivatives have shown potent cytotoxicity against human cervical (HeLa), breast (MCF-7), and colon (HT-29) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[6]

Thiazole-Thiones

Thiazole-containing compounds are present in several clinically approved anticancer drugs. The thione derivatives of this scaffold are also being actively investigated. They are known to inhibit various enzymes and proteins involved in cancer progression.[10][11]

Thiadiazole-Thiones

1,3,4-Thiadiazole derivatives, including their thione forms, have been reported to exhibit a wide range of anticancer activities.[12] Their mechanism of action can involve the induction of apoptosis and interference with key signaling pathways in cancer cells. The mesoionic character of the thiadiazole ring allows for good cell membrane permeability.[12]

Experimental Evaluation of Anticancer Potential: Protocols and Data

To systematically evaluate and compare the anticancer efficacy of these heterocyclic thiones, a series of standardized in vitro assays are essential. The following section details the protocols for key experiments and presents a comparative data table based on hypothetical, yet plausible, results for this compound, alongside representative data for other thiones from the literature.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[7]

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Protocol:

  • Cell Lysis: Treat cells with the test compounds, harvest, and lyse the cells to release intracellular contents.

  • Substrate Addition: Add a proluminescent caspase-3/7 substrate (containing the DEVD sequence) to the cell lysate.

  • Luminescence Measurement: In the presence of active caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase that generates a luminescent signal. Measure the luminescence using a luminometer. The signal intensity is proportional to the caspase activity.

Comparative Performance Data

The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines, alongside representative literature data for other heterocyclic thiones for a comparative perspective.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Pyrazole-thione This compound MCF-7 (Breast) Hypothetical: 15.5 N/A
A549 (Lung) Hypothetical: 12.8 N/A
HepG2 (Liver) Hypothetical: 20.1 N/A
Pyrimidine-thione1-methyl-2-(4-(trifluoromethyl)phenyl)-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepine-4-thioneHT-29 (Colon)2.09[6]
Thienopyrimidine-thioneThienopyrimidine derivative 14MCF-7 (Breast)22.12
Thiazole derivativeCompound 4cHCT-116 (Colon)3.80[10]
Thiadiazole derivativeNot specifiedVariousPotent activity reported[12]

Note: The IC50 values for this compound are hypothetical and intended for illustrative purposes, highlighting the need for experimental validation.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening start Synthesized Heterocyclic Thiones mtt MTT Assay for Cytotoxicity (IC50 Determination) start->mtt select Select Potent Compounds mtt->select apoptosis Apoptosis Assay (Annexin V/PI Staining) select->apoptosis caspase Caspase-3/7 Activity Assay select->caspase pathway Mechanism of Action Studies (e.g., Kinase Profiling, Tubulin Polymerization) apoptosis->pathway caspase->pathway lead Lead Compound Identification pathway->lead

Caption: A generalized workflow for the in vitro screening of novel heterocyclic thiones as potential anticancer agents.

Potential Apoptotic Signaling Pathway

G compound Heterocyclic Thione (e.g., Pyrazole-thione) stress Cellular Stress (e.g., ROS, DNA damage) compound->stress mitochondria Mitochondrial Pathway Bax/Bak activation Cytochrome c release stress->mitochondria cas9 Caspase-9 (Initiator) mitochondria->cas9 cas37 Caspase-3/7 (Executioner) cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: A simplified diagram illustrating a potential mitochondrial-mediated apoptotic pathway induced by heterocyclic thiones.

Conclusion and Future Directions

This guide highlights the significant potential of heterocyclic thiones as a class of anticancer agents. While compounds like pyrimidine-thiones, thiazole-thiones, and thiadiazole-thiones have shown promising results in preclinical studies, the specific derivative this compound remains a largely unexplored entity.

The structural relationship of this compound to other biologically active pyrazoles suggests that it warrants further investigation. Future research should focus on:

  • Synthesis and Characterization: Efficient synthesis of this compound and a library of its analogs.

  • In Vitro Screening: Comprehensive evaluation of its cytotoxic effects against a broad panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidation of its molecular targets and signaling pathways to understand how it exerts its anticancer effects.

By systematically exploring the anticancer potential of understudied compounds like this compound, the scientific community can continue to expand the arsenal of therapeutic agents in the fight against cancer. The comparative data and standardized protocols provided herein offer a foundational framework for researchers and drug development professionals to embark on this critical endeavor.

References

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). Cells. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. Scientific Reports. [Link]

  • Synthesis of new pyrazole derivatives and their anticancer evaluation. ResearchGate. [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. Semantic Scholar. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • New potential antitumor pyrazole derivatives: synthesis and cytotoxic evaluation. (2013). International Journal of Molecular Sciences. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). Scientific Reports. [Link]

  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Design and synthesis of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives and their anticancer activity. ResearchGate. [Link]

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (2021). Molecules. [Link]

  • 2-phenyl-1H-pyrazol-3-one. PubChem. [Link]

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2007). Bioorganic & Medicinal Chemistry. [Link]

  • Thiadiazole derivatives as anticancer agents. (2019). Pharmacological Reports. [Link]

  • Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. (2021). Research Journal of Chemistry and Environment. [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (2020). Drug Design, Development and Therapy. [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). Molecules. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2023). RSC Medicinal Chemistry. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PubMed. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]

  • Development of heterocyclic-based anticancer agents: A comprehensive review. ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2017). Molecules. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]

  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. [Link]

Sources

Unambiguous Structural Confirmation of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise knowledge of a molecule's three-dimensional structure is paramount. It underpins our understanding of its biological activity, guides lead optimization, and is a prerequisite for rational drug design. This guide provides an in-depth technical overview of the structural confirmation of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione, a heterocyclic compound of interest, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography. We will explore the causality behind experimental choices in this method and objectively compare its performance against other widely used analytical techniques.

The Central Role of Structural Elucidation

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4] The thione functional group, in particular, can significantly influence the molecule's electronic properties and its potential as a ligand for metalloenzymes. Therefore, unambiguous confirmation of the atomic connectivity and stereochemistry of this compound (a solid with the empirical formula C₁₁H₁₂N₂S and a molecular weight of 204.29 g/mol ) is a critical first step in its journey from a synthesized compound to a potential therapeutic agent.[5]

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of small molecules.[6][7] It provides precise and accurate measurements of molecular dimensions, leaving no ambiguity about the atomic arrangement.[7]

The Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands precision and expertise.

Step 1: Synthesis and High-Quality Crystal Growth

The synthesis of pyrazole derivatives can be achieved through various routes, often involving the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2][8] For the target molecule, a plausible route would involve the reaction of a corresponding 1,3-diketone with N-methyl-N-phenylhydrazine followed by thionation.

The most critical and often challenging step is the growth of diffraction-quality single crystals. This is because the quality of the resulting diffraction pattern is directly proportional to the internal order of the crystal. Common techniques for crystallizing small molecules like our target compound include:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature.

The choice of solvent is crucial and often determined empirically. For pyrazole derivatives, solvents such as ethanol, methanol, dimethylformamide (DMF), and acetic acid have been successfully used for crystallization.[8][9][10]

Step 2: X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is then rotated, and a series of diffraction images are collected from different orientations. The diffraction pattern is a series of spots, each corresponding to a specific set of crystal lattice planes.

For a molecule like this compound, we would anticipate collecting a complete dataset at a controlled temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.[9][11][12] Based on crystal structures of similar pyrazole derivatives, the expected crystal data might fall within a monoclinic or triclinic crystal system.[9][10][11][12][13][14]

Step 3: Structure Solution and Refinement

The collected diffraction data (intensities and positions of the spots) are used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the crystal's unit cell. The initial model is then refined using a least-squares method to best fit the experimental data. The quality of the final structure is assessed by several factors, including the R-factor (agreement between the observed and calculated structure factors) and the goodness-of-fit. For well-resolved small molecule structures, an R-factor below 0.05 is typically expected.[9][11][15]

The final output is a detailed three-dimensional model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This allows for the unequivocal confirmation of the pyrazole-3-thione tautomer and the relative orientations of the dimethyl and phenyl substituents.

A Comparative Look at Alternative Structural Elucidation Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information, particularly about the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique that provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁵N).[16] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential to establish the connectivity of the atoms.

  • Strengths:

    • Excellent for determining the carbon-hydrogen framework and atom connectivity.

    • Provides information about the molecule's structure and dynamics in solution.

    • Requires only a small amount of sample dissolved in a suitable deuterated solvent.[17]

  • Limitations:

    • Can be ambiguous in determining the relative stereochemistry of non-adjacent stereocenters.[17]

    • Does not provide precise bond lengths and angles.

    • For complex molecules, signal overlap can complicate spectral interpretation.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

  • Strengths:

    • Extremely high sensitivity, requiring very little sample.

    • Provides an accurate molecular weight, confirming the elemental composition.

    • Fragmentation patterns can offer clues about the molecule's substructures.

  • Limitations:

    • Provides no information about the three-dimensional arrangement of atoms.

    • Cannot distinguish between isomers that have the same mass.

Microcrystal Electron Diffraction (MicroED)

A relatively new and powerful technique, MicroED uses an electron beam instead of X-rays to determine the structure of molecules from nanocrystals.[6] This is particularly advantageous when growing large, high-quality crystals for X-ray crystallography proves to be a bottleneck.

  • Strengths:

    • Can determine high-resolution structures from crystals that are a billionth of the size required for X-ray crystallography.[6]

    • Data collection is significantly faster, often taking minutes compared to hours or days.[6]

  • Limitations:

    • An evolving technique that is less widely available than X-ray crystallography.[18]

    • Sample preparation and handling can be more delicate.

Data Summary: A Head-to-Head Comparison

Technique Information Provided Sample Requirement Ambiguity Key Advantage
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryHigh-quality single crystal (microns to mm)None for the solid-state structureUnambiguous and definitive structural determination.[6][7]
NMR Spectroscopy Atomic connectivity, solution-state conformation, dynamic processesMilligrams dissolved in solventCan be ambiguous for complex stereochemistryProvides crucial information on structure in solution.[16][17]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsNanograms to microgramsHigh, cannot determine 3D structureHigh sensitivity and accurate mass determination.
MicroED Precise 3D atomic coordinates, bond lengths, bond anglesNanocrystals in a powderNone for the solid-state structureOvercomes the need for large single crystals.[6][18]

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A single crystal of this compound with well-defined faces and dimensions of approximately 0.1-0.3 mm is selected under a microscope. The crystal is mounted on a cryoloop using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to 100 K in a stream of nitrogen gas. A full sphere of diffraction data is collected using Mo Kα or Cu Kα radiation.[11][13]

  • Data Reduction and Structure Solution: The raw diffraction images are processed to integrate the spot intensities and apply corrections for absorption. The structure is solved using direct methods or Patterson methods and refined against the experimental data using software like SHELXL.[8][9][11]

  • Structure Validation: The final structural model is validated using software tools to check for geometric reasonability and to ensure that all atoms have been correctly assigned.

Protocol 2: NMR Spectroscopic Analysis
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The resulting spectra are processed and analyzed to assign all proton and carbon signals and to establish the through-bond correlations, confirming the molecular skeleton.

Visualizing the Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis of Pyrazole-3-thione crystallization Crystal Growth (Slow Evaporation/Diffusion) synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction reduction Data Reduction & Correction diffraction->reduction solution Structure Solution (Phase Problem) reduction->solution refinement Model Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Workflow for X-ray Crystallography.

Decision_Tree start Need for Structural Confirmation q_crystals Can high-quality single crystals be grown? start->q_crystals xray X-ray Crystallography (Definitive 3D Structure) q_crystals->xray Yes q_nanocrystals Are nanocrystals available? q_crystals->q_nanocrystals No microed MicroED (3D Structure from Nanocrystals) q_nanocrystals->microed Yes nmr_ms NMR + Mass Spectrometry (Connectivity & Formula) q_nanocrystals->nmr_ms No

Caption: Decision tree for structural elucidation.

Conclusion

For the absolute structural confirmation of this compound, single-crystal X-ray crystallography is the undisputed method of choice. It provides a level of detail and certainty that is unmatched by other techniques. While NMR and mass spectrometry are essential complementary tools for characterizing the molecule and confirming its synthesis, they cannot replace the definitive three-dimensional information provided by a crystal structure. The emergence of techniques like MicroED is expanding the crystallographer's toolkit, promising to make atomic-resolution structures accessible for even the most challenging samples. For drug development professionals, a high-quality crystal structure is not just a confirmation; it is the foundational blueprint for understanding and optimizing molecular interactions.

References

  • Researchers develop powerful method to solve structures of small molecules. (2018). ACS Central Science.
  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determin
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
  • Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione. PubMed Central.
  • Crystal structure of 1-phenyl-N′-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide, C28H20N6O2S2.
  • 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-aminium 2-hydroxybenzo
  • Why is crystallography still used in some cases for small molecule structure determination?. (2017). Chemistry Stack Exchange.
  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. (2021). Chemical Biology & Drug Design.
  • Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. PubMed Central.
  • The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, C22H10Br4N4O3S. (2020). ORCA - Cardiff University.
  • Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • Synthesis and crystal structures of N-substituted pyrazolines. (2013). Molecules.
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitrobenzamide. NIH.
  • Synthesis of Pyrazole derivatives (3a–h).
  • 3-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)sydnone. PubMed Central.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
  • Spectroscopic Analysis of 2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylimino)-2-(4-nitro-phenyl) Acetonitrile. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • 1,5-Dimethyl-2-phenyl-1H-pyrazole-3(2H)-thione. Sigma-Aldrich.
  • 3-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenylpyrazol-4-ylimino)-4,4,4-trifluoro-1-(2-thienyl)butane-1,2-dione.

Sources

A Comparative Guide to the Synthetic Pathways of 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione (Thiopyrine)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione, commonly known as thiopyrine, is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and drug development. As the thio-analogue of the well-known analgesic and antipyretic drug antipyrine (phenazone), thiopyrine serves as a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications. The introduction of the thiocarbonyl group in place of the carbonyl function of antipyrine alters the molecule's electronic and steric properties, paving the way for novel pharmacological activities. This guide provides a comprehensive evaluation of the primary synthetic pathways to thiopyrine, offering a comparative analysis of their efficiency, practicality, and underlying chemical principles to aid researchers in selecting the most suitable method for their specific needs.

Core Synthetic Strategies: An Overview

The synthesis of thiopyrine predominantly revolves around two main strategies:

  • Thionation of Antipyrine: This is the most direct and widely employed approach, involving the conversion of the carbonyl group of commercially available 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (antipyrine) into a thiocarbonyl group. This transformation is typically achieved using specialized thionating agents.

  • Ring Construction via Cyclocondensation: This method involves the formation of the pyrazole-3-thione ring system from acyclic precursors. A plausible route is the reaction of a suitably substituted hydrazine with a β-dicarbonyl compound equivalent that can lead to the desired thione functionality.

This guide will delve into the experimental details of each pathway, followed by a comparative analysis to inform the synthetic chemist's choice.

Pathway 1: Thionation of Antipyrine

The conversion of the lactam carbonyl of antipyrine to a thiolactam is a classic thionation reaction. The choice of thionating agent is critical and significantly influences the reaction conditions, yield, and purification strategy. We will evaluate two of the most common reagents for this purpose: Lawesson's Reagent and Phosphorus Pentasulfide.

Method A: Thionation using Lawesson's Reagent

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a mild and efficient thionating agent for a wide variety of carbonyl compounds, including amides and lactams.[1] Its solubility in common organic solvents at moderate temperatures makes it a popular choice.

Mechanism: Lawesson's reagent in solution exists in equilibrium with a more reactive dithiophosphine ylide. The reaction with a carbonyl compound proceeds through a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the formation of a stable P=O bond in the final by-product.[1]

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (antipyrine) (1 equivalent) in anhydrous toluene.

  • Reagent Addition: Add Lawesson's reagent (0.5 equivalents) to the solution. The stoichiometry is crucial as using a full equivalent can sometimes lead to side products.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound as a solid.

Visualization of Workflow:

thionation_lawesson cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification antipyrine Antipyrine in Toluene reaction_flask Reflux (110°C, 2-4h) antipyrine->reaction_flask lawesson Lawesson's Reagent lawesson->reaction_flask evaporation Solvent Evaporation reaction_flask->evaporation chromatography Column Chromatography evaporation->chromatography product Thiopyrine chromatography->product

Caption: Workflow for Thiopyrine Synthesis via Lawesson's Reagent.

Method B: Thionation using Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide is a more classical and potent thionating agent.[2] While often requiring higher reaction temperatures, it can be a more cost-effective option. A modified procedure using P₄S₁₀ in combination with hexamethyldisiloxane (HMDO) has been shown to be highly efficient and offers advantages in purification.[3][4]

Mechanism: P₄S₁₀ is believed to dissociate into P₂S₅ in solution, which then acts as the thionating species. The reaction mechanism is complex but is thought to involve the formation of a thio-phosphorylated intermediate. The addition of HMDO is proposed to generate a more reactive silylated thionating agent in situ.

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (antipyrine) (1 equivalent) in anhydrous dioxane.

  • Reagent Addition: Add phosphorus pentasulfide (0.5 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary but is generally in the range of 3-6 hours.

  • Work-up: After cooling, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final product. The by-products from P₄S₁₀ are generally more polar and can often be removed with a simple filtration through a plug of silica gel.[3]

Visualization of Workflow:

thionation_p4s10 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification antipyrine_dioxane Antipyrine in Dioxane reaction_flask_p4s10 Reflux (3-6h) antipyrine_dioxane->reaction_flask_p4s10 p4s10 P₄S₁₀ p4s10->reaction_flask_p4s10 quench Aqueous Quench reaction_flask_p4s10->quench extraction Extraction quench->extraction purification Chromatography extraction->purification product_p4s10 Thiopyrine purification->product_p4s10

Caption: Workflow for Thiopyrine Synthesis via P₄S₁₀.

Pathway 2: Ring Construction via Cyclocondensation

An alternative to the thionation of a pre-existing pyrazolone ring is the construction of the pyrazole-3-thione ring from acyclic precursors. A plausible and efficient method is the cyclocondensation of a thiosemicarbazide derivative with a 1,3-dicarbonyl compound.[5][6]

Conceptual Basis: This pathway leverages the classic Knorr pyrazole synthesis, where a hydrazine condenses with a 1,3-dicarbonyl compound.[7] By using a thiosemicarbazide, the thione functionality is incorporated directly into the pyrazole ring during its formation.

Proposed Experimental Protocol:

  • Preparation of Phenylhydrazinecarbothioamide: Phenylhydrazine is reacted with an isothiocyanate source (e.g., ammonium thiocyanate followed by hydrolysis) to generate the corresponding phenylthiosemicarbazide.

  • Cyclocondensation: The phenylthiosemicarbazide is then reacted with a 1,3-dicarbonyl compound, such as pentane-2,4-dione, in the presence of an acid or base catalyst.

  • N-Methylation: The resulting pyrazole-3-thione will have an N-H group on the ring, which can then be methylated using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) to yield the final product, this compound.

Detailed Steps:

  • Setup: To a solution of 4-phenylthiosemicarbazide (1 equivalent) in ethanol, add pentane-2,4-dione (1 equivalent) and a catalytic amount of acetic acid.

  • Reaction (Cyclization): Reflux the mixture for 4-6 hours, monitoring by TLC until the starting materials are consumed.

  • Isolation of Intermediate: Cool the reaction mixture and evaporate the solvent. The intermediate, 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione, can be isolated and purified or used directly in the next step.

  • Methylation: Dissolve the intermediate in a suitable solvent like acetone, and add a base such as potassium carbonate, followed by the dropwise addition of methyl iodide (1.1 equivalents).

  • Reaction (Methylation): Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Filter off the base, evaporate the solvent, and purify the residue by column chromatography to obtain the target molecule.

Visualization of Workflow:

cyclocondensation_synthesis cluster_precursors Precursors cluster_cyclization Cyclocondensation cluster_methylation N-Methylation thiosemicarbazide Phenylthiosemicarbazide cyclization_step Reflux in Ethanol (4-6h) thiosemicarbazide->cyclization_step diketone Pentane-2,4-dione diketone->cyclization_step intermediate 5-methyl-2-phenyl- 1,2-dihydro-3H- pyrazole-3-thione cyclization_step->intermediate methylation_step Methyl Iodide, K₂CO₃, Acetone intermediate->methylation_step product_cyclo Thiopyrine methylation_step->product_cyclo

Caption: Workflow for Thiopyrine Synthesis via Cyclocondensation.

Comparative Analysis

ParameterPathway 1: Thionation (Lawesson's Reagent)Pathway 1: Thionation (P₄S₁₀)Pathway 2: Cyclocondensation
Starting Materials Antipyrine, Lawesson's ReagentAntipyrine, P₄S₁₀Phenylhydrazine, Thiocyanate source, Pentane-2,4-dione, Methylating agent
Number of Steps 113 (synthesis of thiosemicarbazide, cyclization, methylation)
Reaction Conditions Mild to moderate (reflux in toluene)[1]Moderate to harsh (reflux in higher boiling solvents)[2]Moderate (reflux in ethanol, then room temp.)[6]
Typical Yields Good to excellent (often >80%)Good to excellent (can be >90%)[3][8]Moderate to good (stepwise yields accumulate)
Purification Chromatography required to remove phosphorus by-products[9]By-products can sometimes be removed by hydrolytic workup or filtration[3]Chromatography required at each step
Cost-Effectiveness Lawesson's reagent is relatively expensive.P₄S₁₀ is generally more affordable.Starting materials are inexpensive, but multi-step process adds cost.
Safety & Handling Lawesson's reagent and by-products have an unpleasant odor.P₄S₁₀ is moisture-sensitive and flammable.[10]Phenylhydrazine is toxic. Methyl iodide is a known carcinogen.
Scalability Scalable, but cost of reagent can be a factor.Highly scalable and cost-effective for large-scale synthesis.Multi-step nature can be a challenge for large-scale production.
Green Chemistry Use of toluene (a hazardous solvent).Use of dioxane (a suspected carcinogen).Use of ethanol (a greener solvent) is possible.

Conclusion and Recommendations

The choice of synthetic pathway for this compound is highly dependent on the specific requirements of the researcher.

  • For laboratory-scale synthesis with a focus on convenience and milder conditions, the thionation of antipyrine using Lawesson's reagent is the recommended pathway. It is a single-step reaction with generally high yields, although the cost of the reagent and the need for chromatographic purification should be considered.

  • For large-scale industrial production where cost is a primary driver, thionation with phosphorus pentasulfide is a more viable option. While potentially requiring more vigorous conditions, its low cost and the possibility of a simplified workup (especially with HMDO) make it attractive for bulk synthesis.

  • The cyclocondensation pathway, while being a multi-step process, offers greater flexibility in terms of analogue synthesis. By starting from different substituted hydrazines and β-dicarbonyl compounds, a library of pyrazole-3-thione derivatives can be generated. This route is ideal for medicinal chemistry programs focused on structure-activity relationship (SAR) studies.

Ultimately, the optimal synthetic strategy will be a balance of factors including scale, cost, available equipment, and the overall goals of the research program.

Characterization Data

The final product, this compound, can be characterized by standard spectroscopic methods.

  • ¹H NMR: Expected signals would include two singlets for the two methyl groups, a singlet for the vinyl proton on the pyrazole ring, and multiplets for the phenyl group protons.

  • ¹³C NMR: The spectrum would show characteristic peaks for the two methyl carbons, the carbons of the pyrazole ring (including the C=S carbon at a downfield chemical shift), and the carbons of the phenyl ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₂S, MW: 204.29 g/mol ) would be observed.[11]

  • IR Spectroscopy: A strong absorption band corresponding to the C=S stretching vibration would be a key diagnostic peak, replacing the C=O stretch of the starting antipyrine.

References

  • Organic Chemistry Portal. Lawesson's Reagent. [Link]

  • Curphey, T. J. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 2002 , 67(18), 6461-6473. [Link]

  • ACS Publications. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. [Link]

  • ResearchGate. Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. [Link]

  • ResearchGate. Scheme 51. Synthesis of Thiopyrane. [Link]

  • PubMed Central. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. [Link]

  • Natural Sciences Publishing. Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. [Link]

  • ResearchGate. 1H and 13C NMR data for compounds 2 and 3 (in DMSO-d6). [Link]

  • SYNTHESIS OF THIOSEMICARBAZONE DERIVATIVES OF 3-FORMYL-N-PYRAZOLYLMETHYLENEINDOLES AND THEIR ANTIFUNGAL ACTIVITIES. [Link]

  • MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. [Link]

  • propane-2,2-diyl)bis[1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H). [Link]

  • Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. [Link]

  • Sciforum. 1 An expedient synthesis of some new Pyrazole, Pyrazolone, Hydrazone and Thiosemicarbazide. [Link]

  • Antipyrine-Updates-2019.pdf. [Link]

  • ResearchGate. Synthesis equation of pyrazole‐thiosemicarbazide compounds. [Link]

  • ResearchGate. Chemistry of Antipyrine. [Link]

  • Stenutz. 1,5-dimethyl-2-phenylpyrazole-3-thione. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • SciSpace. Phosphorus Pentasulfide (P4S10). [Link]

  • National Institutes of Health. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Organic Chemistry Portal. Thionation Using Fluorous Lawesson's Reagent. [Link]

  • ResearchGate. ChemInform Abstract: A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. [Link]

  • Organic Chemistry Portal. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. [Link]

  • Dithiocarboxylic Acid Esters (Update 2024). [Link]

  • JOCPR. Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. [Link]

  • ACG Publications. Supporting Information Rec. Nat. Prod. 16:5 (2022) 483-487 Sesquiterpenoids and Diterpenoids from the Flowers of Nicotiana tabac. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of 3,5-Disubstituted Pyrazoles via Cyclocondensation of 1,2-Allenic Ketones with Hydrazines. [Link])

Sources

A Senior Application Scientist’s Guide to Assessing and Ensuring the Reproducibility of Biological Assays Involving Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Reproducibility Imperative

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates targeting a vast array of biological targets, particularly protein kinases.[1][2][3] From the anti-inflammatory actions of Celecoxib to the targeted anticancer efficacy of Crizotinib and Ruxolitinib, pyrazole derivatives are central to therapeutic innovation.[2][4] However, the journey from a promising hit in a high-throughput screen to a validated lead compound is fraught with peril, with a lack of reproducibility being a primary cause of failure.[5]

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to critically assess and enhance the reproducibility of biological assays involving this important class of compounds. We will move beyond simple protocol recitation to explore the causal factors behind experimental variability, describe self-validating assay systems, and provide field-proven methodologies to ensure that your data is robust, reliable, and translatable.

Part 1: Understanding the Landscape of Pyrazole-Centric Assays

The biological activity of pyrazole derivatives is most commonly evaluated using a suite of in vitro biochemical and cell-based assays.[6][7] While the principles are standard, the specific physicochemical properties of pyrazole compounds introduce unique challenges.

Biochemical Assays: The Target-Centric View

These assays measure the direct interaction of a compound with a purified biological target, such as a protein kinase.

  • Common Assays: Radiometric kinase activity assays, fluorescence polarization (FP) assays, and thermal shift assays (DSF) are frequently used.[8][9]

  • Reproducibility Pitfalls:

    • Discrepancy between IC50 and Ki: The half-maximal inhibitory concentration (IC50) is highly dependent on assay conditions (especially ATP concentration in kinase assays), making it prone to inter-laboratory variation.[10] The inhibition constant (Ki) is a more absolute measure of potency and should be determined for key compounds.

    • Compound Promiscuity: The pyrazole scaffold can sometimes interact with non-target proteins. Off-target binding can lead to misleading results and is a significant source of irreproducibility when transitioning to cellular models.[8]

Cell-Based Assays: The Phenotypic Perspective

These assays measure the effect of a compound on cellular processes within a living system.

  • Common Assays: Cytotoxicity/viability assays (e.g., MTT, CellTiter-Glo®), apoptosis assays (e.g., Caspase-Glo®, Annexin V/PI staining), and cell cycle analysis are fundamental.[11][12]

  • Reproducibility Pitfalls:

    • IC50 vs. EC50 Discrepancies: A significant difference between the biochemical IC50 and the cellular half-maximal effective concentration (EC50) is a common and critical issue.[8] This can be due to poor cell permeability, compound efflux, metabolic instability, or engagement of off-target pathways.

    • Paradoxical Pathway Activation: Some kinase inhibitors, including certain pyrazole-based compounds, can paradoxically activate signaling pathways at specific concentrations, leading to non-monotonic dose-response curves and confounding data interpretation.[8]

Part 2: Core Factors Influencing Assay Reproducibility

A robust assay is a controlled system. Variability arises when critical parameters are not understood or managed. The following workflow illustrates the key control points for ensuring reproducibility.

G Compound Compound Management (Purity, Solubility, Stability) Protocol Protocol Standardization (SOPs, Automation) Compound->Protocol Reagents Reagent & Consumable QC (Lot-to-Lot Variability) Reagents->Protocol Cells Cell Line Authentication (Passage #, Mycoplasma) Cells->Protocol Controls In-Assay Controls (Positive, Negative, Vehicle) Protocol->Controls Execution Meticulous Execution (Pipetting, Incubation) Controls->Execution Analysis Data Analysis & Stats (Curve Fitting, Outliers) Execution->Analysis Ortho Orthogonal Validation (Confirming with 2nd Assay) Analysis->Ortho Report Transparent Reporting (Full Methodological Details) Ortho->Report G RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRaf B-Raf RAS->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Prolif Cell Proliferation Survival ERK->Prolif Inhibitor Pyrazole Inhibitor (e.g., Encorafenib) Inhibitor->BRaf

Caption: The MAPK/ERK pathway and the action of a B-Raf inhibitor.

Step 1: Biochemical Potency and Selectivity

First, determine the Ki of your compound against purified B-Raf kinase. To ensure the result is meaningful, run a parallel assay with a known B-Raf inhibitor (e.g., Encorafenib) as a positive control. [2]To assess trustworthiness, perform counter-screening against other related kinases (e.g., A-Raf, C-Raf) and a broad kinase panel to identify potential off-targets. [8]

Step 2: Cellular Target Engagement

Move into a relevant cell line (e.g., A375 melanoma, which harbors a B-Raf V600E mutation). The key question is whether the compound engages its target in the complex cellular environment. Use Western blotting to measure the phosphorylation of MEK and ERK, the direct downstream effectors of B-Raf. A reproducible B-Raf inhibitor should show a dose-dependent decrease in p-MEK and p-ERK levels.

Step 3: Phenotypic Confirmation (Orthogonal Assay)

Finally, assess the functional consequence. A potent and on-target B-Raf inhibitor should suppress the growth of B-Raf-dependent cancer cells. Perform a cell viability assay (e.g., CellTiter-Glo®) to determine the EC50.

Data Triangulation and Interpretation

The cornerstone of reproducibility lies in comparing the data from these three steps.

Parameter Biochemical Assay Cellular Target Engagement Cellular Phenotypic Assay
Metric Ki (Inhibition Constant)IC50 (p-ERK Inhibition)EC50 (Cell Viability)
Example Result Ki = 5 nMIC50 = 20 nMEC50 = 25 nM
Interpretation High target potency.Good cell permeability and on-target activity. The slight shift from Ki is expected.The phenotypic effect correlates well with target engagement, suggesting the observed anti-proliferative activity is B-Raf-dependent.
Troubleshooting If EC50 >> IC50, investigate cell permeability, efflux pumps, or compound degradation. [8]If phenotypic effect is observed without p-ERK inhibition, suspect off-target mechanisms.

This triangulation of biochemical potency, cellular target engagement, and functional outcome provides a self-validating data package that is far more reliable than any single measurement.

Part 4: Standardized Experimental Protocols

Adherence to detailed, standardized protocols is critical. The following are generalized starting points that must be optimized for specific compounds and cell lines. [11]

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a gold-standard measure of kinase activity. [9]

  • Compound Preparation: Perform serial dilutions of the pyrazole compound in DMSO. A typical starting stock is 10-50 mM. [11]2. Reaction Setup: In a 96-well plate, combine the target kinase, a specific substrate peptide (e.g., for MEK), and kinase assay buffer. Add the diluted test compound.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP. The final ATP concentration should be near the Michaelis constant (Km) of the kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period within the linear range of the reaction.

  • Termination & Detection: Stop the reaction (e.g., by adding phosphoric acid) and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the remaining radioactivity on the paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle (DMSO) control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

This flow cytometry-based method provides quantitative data on the induction of apoptosis versus necrosis, serving as a robust orthogonal assay for viability data. [11]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with the pyrazole compound at various concentrations for a specified time (e.g., 24-48 hours). Include vehicle and positive controls.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™.

  • Staining:

    • Wash the collected cells with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided in a commercial kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately on a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion: Building a Culture of Reproducibility

Assessing the biological activity of pyrazole derivatives is a complex process where reproducibility is paramount. It is not achieved by chance but through deliberate design. By understanding the unique properties of these compounds, implementing rigorous controls, employing orthogonal validation strategies, and adhering to standardized protocols, researchers can build a robust and reliable data foundation. This commitment to scientific integrity is essential for distinguishing true therapeutic potential from experimental artifact and successfully advancing the next generation of pyrazole-based medicines.

References

  • Technical Support Center: Mitigating Off-Target Effects of Pyrazole-Based Compounds - Benchchem. (Source: Benchchem)
  • Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers - Benchchem. (Source: Benchchem)
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Source: Not specified)
  • Current status of pyrazole and its biological activities - PMC. (Source: PubMed Central)
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors - Benchchem. (Source: Benchchem)
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (Source: PubMed)
  • A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers - Benchchem. (Source: Benchchem)
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (Source: PubMed Central)
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (Source: mdpi.com)
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (Source: PubMed Central)
  • Challenges for assessing replicability in preclinical cancer biology - PMC. (Source: PubMed Central)
  • Pyrazole and its Derivatives: Drug Design, Synthesis, and Biological Evalu
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (Source: PubMed Central)

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole-3-thiones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Rigor in Pyrazole-3-thione Research

Pyrazole-3-thiones represent a fascinating and vital class of heterocyclic compounds. Their unique structural motifs are foundational to numerous applications, particularly in medicinal chemistry where they serve as scaffolds for a wide array of pharmacologically active agents. The efficacy and safety of these potential therapeutics, from discovery through development, are underpinned by the precise and accurate characterization of their structure, purity, and concentration. The presence of even minute impurities, such as isomers or degradation products, can significantly alter biological activity and toxicological profiles.

Therefore, a robust, well-validated, and cross-verified analytical methodology is not merely a regulatory requirement but a scientific necessity. This guide provides a comparative analysis of the principal analytical techniques employed for the characterization of pyrazole-3-thiones. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind methodological choices and presenting the experimental data necessary to select the most appropriate techniques for specific analytical challenges. We will delve into the cross-validation of spectroscopic and chromatographic methods, ensuring that every protocol described is a self-validating system grounded in scientific integrity.

I. Structural Elucidation: A Comparative Spectroscopic Analysis

The first step in characterizing a newly synthesized pyrazole-3-thione is the unambiguous confirmation of its molecular structure. Several spectroscopic techniques are indispensable for this purpose, each providing a unique piece of the structural puzzle. A comprehensive approach involves the synergistic use of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[1] For pyrazole-3-thiones, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the heterocyclic ring and any appended functional groups.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for a pyrazole-3-thione include the N-H proton (if present), aromatic protons, and protons on substituent groups. The integration of peaks reveals the relative number of protons, while splitting patterns (multiplicity) indicate neighboring protons.[2]

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. The chemical shift of each carbon provides insight into its hybridization and electronic environment. The C=S carbon, a defining feature of pyrazole-3-thiones, typically appears in a characteristic downfield region.

Causality in Experimental Choices: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical as it can influence the chemical shifts, particularly of exchangeable protons like N-H.[2] DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for better resolution of N-H and O-H protons. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed for more complex structures to definitively establish connectivity.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the absorption of infrared radiation by molecular bonds.[1] For pyrazole-3-thiones, FT-IR is particularly useful for confirming the presence of key vibrational modes.

  • N-H Stretch: A broad band typically observed in the 3100-3500 cm⁻¹ region, indicative of hydrogen bonding.[2]

  • C=S Stretch: The thione group exhibits a characteristic absorption, although its position can vary.

  • C=N and C=C Stretches: These are typically found in the 1500-1650 cm⁻¹ region and are characteristic of the pyrazole ring.

Trustworthiness Through Self-Validation: The presence or absence of these characteristic bands provides a quick and reliable check on the success of a synthesis. For instance, in the synthesis of a pyrazole-3-thione from a pyrazol-3-one precursor, the disappearance of the C=O stretch and the appearance of the C=S stretch would be strong evidence of the desired transformation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation patterns, offers further structural clues. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can be particularly informative for identifying substituents and their positions on the pyrazole ring.

Comparative Spectroscopic Data for a Representative Pyrazole-3-thione

To illustrate the complementary nature of these techniques, the table below summarizes typical data for a hypothetical 5-methyl-1-phenyl-1H-pyrazole-3(2H)-thione.

Technique Parameter Typical Value/Observation Inference
¹H NMR Chemical Shift (δ, ppm) in CDCl₃~13.0 (br s, 1H, N-H), 7.2-7.5 (m, 5H, Ar-H), 6.1 (s, 1H, C4-H), 2.3 (s, 3H, CH₃)Confirms the presence and relative number of N-H, phenyl, pyrazole ring, and methyl protons.
¹³C NMR Chemical Shift (δ, ppm) in CDCl₃~185 (C=S), 150 (C5), 138-125 (Ar-C), 105 (C4), 15 (CH₃)Identifies the thione carbon and the carbon skeleton of the molecule.
FT-IR Wavenumber (cm⁻¹)~3200 (N-H stretch), ~1590 (C=N stretch), ~1100 (C=S stretch)Confirms the presence of key functional groups: N-H, C=N, and C=S.
MS (EI) m/zM⁺ peak corresponding to the molecular weightConfirms the molecular weight of the synthesized compound.

II. Quantitative Analysis and Purity Assessment: A Chromatographic Cross-Validation

Once the structure of a pyrazole-3-thione is confirmed, it is often necessary to determine its concentration in a solution or its purity. Chromatographic techniques are the methods of choice for these quantitative applications. This section compares the workhorses of quantitative analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): The Versatile Standard

HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of compounds.[4] For pyrazole-3-thiones, which are typically non-volatile and thermally stable, Reverse-Phase HPLC (RP-HPLC) with UV detection is the most common approach.

Experimental Protocol: RP-HPLC-UV for Pyrazole-3-thione Quantification

  • Sample Preparation: Accurately weigh and dissolve a reference standard of the pyrazole-3-thione in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Dissolve the test sample in the mobile phase to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter.[5]

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.[5]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape) in a suitable ratio (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of maximum absorbance for the pyrazole-3-thione (determined by UV-Vis spectroscopy).

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the test sample by interpolating its peak area on the calibration curve.

Method Validation Parameters: A robust HPLC method must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analogs

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[9] While many pyrazole-3-thiones are not sufficiently volatile for direct GC analysis, derivatization can be employed to increase their volatility.

Causality in Experimental Choices: The primary reason to choose GC-MS over HPLC would be for the analysis of a specific subset of pyrazole-3-thiones that are either naturally volatile or can be easily derivatized. The mass spectrometric detector provides excellent sensitivity and structural information, making it ideal for impurity identification.

Cross-Validation: HPLC vs. GC-MS

A cross-validation study would involve analyzing the same set of samples by both a validated HPLC-UV method and a validated GC-MS method (with derivatization). The results would then be compared for key performance metrics.

Performance Metric High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Commentary
Applicability Well-suited for non-volatile and thermally labile compounds. Directly applicable to most pyrazole-3-thiones.[9]Requires the analyte to be volatile and thermally stable. Derivatization is often necessary for pyrazole-3-thiones.[9]HPLC is generally more universally applicable for this class of compounds.
Linearity (R²) ≥ 0.999[9]≥ 0.995[9]Both techniques can achieve excellent linearity.
Accuracy (% Recovery) 98.0% to 102.0%[9]95.0% to 105.0%[9]Both methods provide high accuracy.
Precision (% RSD) ≤ 2.0%[9]≤ 5.0%[9]HPLC often demonstrates superior precision.
Sensitivity (LOD/LOQ) Method-dependent, typically in the µg/mL to ng/mL range.Generally higher sensitivity, often in the ng/mL to pg/mL range.GC-MS can be more sensitive, especially for trace analysis.
Impurity Profiling Good for separation of impurities. Diode-array detection can provide some spectral information.[10]Excellent for identification of unknown impurities due to mass spectral libraries and fragmentation patterns.[11]GC-MS is superior for the structural elucidation of unknown volatile impurities.

Authoritative Grounding: The choice between HPLC and GC-MS should be guided by the specific properties of the analyte and the analytical objective. For routine quantification of non-volatile pyrazole-3-thiones, HPLC is the more straightforward and often preferred method. For the identification of volatile impurities or when very high sensitivity is required, GC-MS is a powerful alternative, provided a suitable derivatization procedure can be developed.

III. Visualizing the Workflow: Method Selection and Validation

To ensure clarity and reproducibility, the logical flow of method selection and validation is paramount. The following diagrams, rendered in Graphviz, illustrate these critical pathways.

ExperimentalWorkflow cluster_synthesis Compound Synthesis cluster_characterization Structural Characterization cluster_quantification Quantitative & Purity Analysis cluster_results Final Data Synthesis Synthesize Pyrazole-3-thione NMR NMR (1H, 13C) Synthesis->NMR Initial Analysis FTIR FT-IR Synthesis->FTIR Initial Analysis MS Mass Spectrometry Synthesis->MS Initial Analysis Structure Confirmed Structure NMR->Structure Data Interpretation FTIR->Structure Data Interpretation MS->Structure Data Interpretation HPLC HPLC-UV Method Development Validation Method Validation (ICH Guidelines) HPLC->Validation GCMS GC-MS Method Development (if applicable) GCMS->Validation CrossValidation Cross-Validation (HPLC vs. GC-MS) Validation->CrossValidation Purity Purity & Assay Report CrossValidation->Purity Structure->HPLC Proceed to Quantification Structure->GCMS Proceed to Quantification

Caption: Experimental workflow for the characterization and validation of pyrazole-3-thiones.

LogicDiagram Start Analytical Goal? Structural Structural Elucidation? Start->Structural Quantitative Quantitative Analysis? Start->Quantitative Purity Impurity Profiling? Start->Purity NMR_FTIR_MS Use NMR, FT-IR, & MS Structural->NMR_FTIR_MS Yes HPLC_UV Use HPLC-UV Quantitative->HPLC_UV Yes LC_MS Use LC-MS/MS or GC-MS Purity->LC_MS Yes qNMR Consider qNMR for absolute purity Purity->qNMR For reference standard

Sources

A Researcher's Comparative Guide to the Target Specificity of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise identification of a compound's molecular targets is paramount. A thorough understanding of target specificity not only illuminates the mechanism of action but also proactively identifies potential off-target effects that could lead to toxicity or undesirable side effects. This guide provides an in-depth comparative analysis of the target specificity of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione , a pyrazole derivative with potential therapeutic applications.

The pyrazole scaffold is a well-established pharmacophore found in a variety of approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Given the structural similarities, it is plausible that this compound may also interact with protein kinases or enzymes within the inflammatory cascade.[1][3][4] This guide will outline a series of experiments to rigorously assess its target profile in comparison to established drugs.

Experimental Design for Target Specificity Profiling

To construct a comprehensive specificity profile, a multi-pronged approach is essential. We will employ a combination of target-agnostic and target-specific methodologies to identify and validate the molecular targets of this compound. The primary comparators will be Celecoxib , a known COX-2 inhibitor, and a non-selective NSAID such as Naproxen .

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Selectivity Affinity Chromatography-MS Affinity Chromatography- Mass Spectrometry Kinome Profiling Kinome Profiling Affinity Chromatography-MS->Kinome Profiling Validate kinase hits Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) COX-1/COX-2 Assays COX-1/COX-2 Assays Cellular Thermal Shift Assay (CETSA)->COX-1/COX-2 Assays Validate COX engagement Test Compound 1,5-dimethyl-2-phenyl- 1,2-dihydro-3H-pyrazole-3-thione Test Compound->Affinity Chromatography-MS Identify potential targets Test Compound->Cellular Thermal Shift Assay (CETSA) Confirm target engagement in cells Comparators Celecoxib Naproxen Comparators->Kinome Profiling Compare selectivity Comparators->COX-1/COX-2 Assays Compare selectivity

Figure 1: Experimental workflow for target specificity profiling.

Part 1: Target Identification using Affinity Chromatography-Mass Spectrometry

This technique aims to identify direct binding partners of the test compound from a complex cellular lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: Synthesize an analog of this compound with a linker arm and a biotin tag. A control probe with an inactive linker should also be prepared.

  • Affinity Resin Preparation: Immobilize the biotinylated probe onto streptavidin-coated magnetic beads.

  • Cell Lysis: Culture a relevant cell line (e.g., a human macrophage cell line like THP-1) and prepare a native cell lysate.

  • Affinity Pulldown: Incubate the cell lysate with the probe-conjugated beads. A parallel incubation with beads conjugated to the control probe and beads alone will serve as negative controls.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein lists from the test compound pulldown with the control pulldowns to identify specific binding partners.

G Start Start Synthesize Biotinylated Probe Synthesize Biotinylated Probe Start->Synthesize Biotinylated Probe Immobilize on Beads Immobilize on Beads Synthesize Biotinylated Probe->Immobilize on Beads Incubate Lysate with Beads Incubate Lysate with Beads Immobilize on Beads->Incubate Lysate with Beads Prepare Cell Lysate Prepare Cell Lysate Prepare Cell Lysate->Incubate Lysate with Beads Wash Beads Wash Beads Incubate Lysate with Beads->Wash Beads Elute Bound Proteins Elute Bound Proteins Wash Beads->Elute Bound Proteins LC-MS/MS Analysis LC-MS/MS Analysis Elute Bound Proteins->LC-MS/MS Analysis Identify Specific Binders Identify Specific Binders LC-MS/MS Analysis->Identify Specific Binders

Figure 2: Affinity Chromatography-Mass Spectrometry Workflow.

Part 2: Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[5][6][7][8][9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with this compound, Celecoxib, Naproxen, or a vehicle control (DMSO) for a specified time.

  • Heat Shock: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (identified from the affinity chromatography step or a hypothesized target like COX-2) using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore engagement.

Part 3: Selectivity Profiling

Kinome Profiling

Given that many pyrazole derivatives are known to be kinase inhibitors, a broad kinome screen is crucial to assess the selectivity of this compound.[1][2][3][4]

Experimental Protocol: Kinome Profiling
  • Compound Submission: Submit this compound and Celecoxib to a commercial kinome profiling service.

  • Assay: The service will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of the compounds against a large panel of human kinases (e.g., >400 kinases).

  • Data Analysis: The results are usually provided as a percentage of inhibition at a fixed concentration (e.g., 10 µM). Follow-up dose-response curves can be generated for any significant hits to determine IC50 values.

COX-1/COX-2 Isoform Selectivity Assays

To directly compare the COX inhibitory activity and selectivity, commercially available enzyme immunoassays can be used.

Experimental Protocol: COX-1/COX-2 Inhibition Assay
  • Assay Setup: Use a commercial COX inhibitor screening assay kit that provides purified human COX-1 and COX-2 enzymes.

  • Compound Incubation: Incubate each enzyme with a range of concentrations of this compound, Celecoxib, and Naproxen.

  • Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.

  • Detection: Measure the production of prostaglandin H2 (PGH2) using a colorimetric or fluorometric method as per the kit instructions.

  • Data Analysis: Calculate the IC50 values for each compound against both COX-1 and COX-2. The selectivity index can be determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Comparative Data Analysis (Illustrative)

The following tables present hypothetical data to illustrate how the results of these experiments would be presented for a comparative analysis.

Table 1: Affinity Chromatography-Mass Spectrometry Putative Hits

Protein TargetFunctionRationale for Follow-up
Cyclooxygenase-2 (COX-2)Prostaglandin synthesis, inflammationKnown target of other pyrazole drugs
Mitogen-activated protein kinase 14 (p38α)Inflammatory signalingKnown target of some pyrazole inhibitors
Carbonic Anhydrase IIpH regulationPotential off-target

Table 2: Cellular Thermal Shift Assay (CETSA) Data

CompoundTargetΔTm (°C)Interpretation
This compoundCOX-2+4.2Strong target engagement
This compoundp38α+1.5Weak target engagement
CelecoxibCOX-2+5.1Strong target engagement
NaproxenCOX-2+3.8Target engagement

Table 3: Kinome Profiling Results (% Inhibition at 10 µM)

KinaseThis compoundCelecoxib
p38α35%15%
JNK112%8%
ERK25%3%
... (400+ other kinases)<10%<10%

Table 4: COX Isoform Selectivity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound15.20.819
Celecoxib25.00.05500
Naproxen0.10.50.2

Discussion and Interpretation

Based on our illustrative data, this compound demonstrates a promising profile with a degree of selectivity for COX-2. The affinity chromatography and CETSA results suggest a direct interaction with COX-2 in a cellular context. The kinome profiling indicates minimal off-target activity against a broad panel of kinases at a high concentration, suggesting good selectivity.

Compared to Celecoxib, our test compound shows a lower selectivity index for COX-2 over COX-1, which might imply a slightly higher risk of gastrointestinal side effects, although it is still significantly more selective than the non-selective NSAID, Naproxen.[10][11][12][13][14] The weak inhibition of p38α kinase could be a secondary mechanism contributing to its anti-inflammatory effects or a potential off-target liability that warrants further investigation.

Conclusion

This guide has outlined a comprehensive and logical workflow for investigating the target specificity of this compound. By employing a combination of unbiased target identification methods and focused validation assays, researchers can build a robust understanding of a compound's mechanism of action and selectivity. This systematic approach is critical for advancing promising lead compounds through the drug discovery pipeline and for the development of safer and more effective therapeutics.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Bentham Science Publishers. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2002). ACS Publications. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (2024). ProBiologists. [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (2022). IJRAR.org. [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020). Bentham Science. [Link]

  • Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria. (2021). PMC. [Link]

  • What are alternative Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) to celecoxib (Celebrex). (2025). Dr.Oracle. [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). University of Dundee. [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (n.d.). Cleveland Clinic. [Link]

  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). NIH. [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects. (2023). Drugs.com. [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (2014). PMC. [Link]

  • Kinome Profiling. (2010). PMC. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. (n.d.). Eurofins Discovery. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). PubMed Central. [Link]

  • High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. (2021). Springer Nature Experiments. [Link]

  • Cox-2 selective inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs): Cardiovascular safety. (2015). GOV.UK. [Link]

  • High-throughput: Affinity purification mass spectrometry. (n.d.). EMBL-EBI. [Link]

  • Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. (2024). PMC. [Link]

  • Kinase Screening & Profiling Service. (n.d.). Drug Discovery Support. [Link]

  • Affinity Mass Spectrometry: Strategies for Proteome Profiling. (2022). Boston University. [Link]

  • Identification and characterization of molecular targets of natural products by mass spectrometry. (2009). Renaissance School of Medicine at Stony Brook University. [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. (2023). ChemRxiv. [Link]

  • 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-, hydriodide (1:1). (n.d.). PubChem. [Link]

  • Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. (2020). PubMed. [Link]

  • 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. (n.d.). PubChem. [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (2022). NIH. [Link]

  • Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. (2023). NIH. [Link]

  • 2-phenyl-1H-pyrazol-3-one. (n.d.). PubChem. [Link]

  • 1,5-dimethyl-2-phenylpyrazole-3-thione. (n.d.). Stenutz. [Link]

  • 2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. [Link]

  • Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. (2020). ResearchGate. [Link]

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylpropanamide. (n.d.). PubChem. [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Therapeutic Potential of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione Against Existing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel pyrazole derivative, 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione, in the context of existing anti-inflammatory and analgesic drugs. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for key assays, and present a comparative analysis of its performance. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the promise of new chemical entities.

Introduction: The Rationale for Pyrazole-Based Therapeutics

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for yielding compounds with potent anti-inflammatory and analgesic properties.[1][2][3] The well-established success of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, underscores the therapeutic value of this heterocyclic nucleus.[1] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, while effective, are associated with significant gastrointestinal and cardiovascular risks due to their non-selective inhibition of both COX-1 and COX-2 enzymes.[1] The development of selective COX-2 inhibitors marked a significant advancement in mitigating these side effects.[4][5]

Our focus here is on this compound, a novel derivative. The replacement of the oxygen atom in the pyrazolone ring with sulfur to form a pyrazole-3-thione may modulate the compound's electronic and steric properties, potentially leading to enhanced efficacy, selectivity, or an improved safety profile. This guide outlines the necessary experimental framework to test this hypothesis by benchmarking the compound against established NSAIDs.

Comparative Benchmarking Strategy: A Multi-tiered Approach

To comprehensively evaluate the therapeutic potential of this compound, a multi-tiered benchmarking strategy is essential. This approach progresses from in vitro enzymatic and cell-based assays to in vivo models of inflammation and pain.

Tier 1: In Vitro Characterization - Target Engagement and Cellular Effects

The initial phase of our investigation focuses on characterizing the compound's interaction with its primary molecular target, the COX enzymes, and its subsequent effects on cellular inflammatory responses.

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain commercially available, purified human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing a heme cofactor and a suitable reducing agent like glutathione.

  • Compound Dilution: Prepare a serial dilution of this compound, a non-selective NSAID (e.g., ibuprofen), and a selective COX-2 inhibitor (e.g., celecoxib) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the diluted compounds.

    • Pre-incubate the mixture at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a solution of hydrochloric acid.

  • Detection: The product of the COX reaction, prostaglandin E2 (PGE2), is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Rationale: Inflammation is a complex process involving not only prostaglandins but also a cascade of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][7] This assay assesses the ability of the test compound to suppress the production of these key inflammatory mediators in a cellular context.

Step-by-Step Methodology:

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound and control drugs for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: Determine the IC50 values for the inhibition of TNF-α and IL-6 production.

Tier 2: In Vivo Efficacy - Models of Acute Inflammation and Pain

Following promising in vitro results, the next logical step is to evaluate the compound's efficacy in living organisms using well-established models of inflammation and pain.

Rationale: This is a classic and highly reproducible model of acute inflammation.[8] Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified to assess the anti-inflammatory effect of a drug.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the rats into groups: vehicle control, positive control (e.g., indomethacin), and different dose groups of this compound. Administer the compounds orally.

  • Inflammation Induction: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Rationale: This model is widely used to screen for analgesic activity.[9] Intraperitoneal injection of acetic acid causes abdominal constrictions (writhes), a pain response that can be reduced by effective analgesics.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Swiss albino mice for at least one week.

  • Grouping and Dosing: Group and dose the mice as described in the paw edema model.

  • Pain Induction: Thirty minutes after drug administration, inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of protection from writhing for each group compared to the vehicle control group.

Comparative Data Summary

The following tables present hypothetical yet plausible data based on the known activities of pyrazole derivatives, to illustrate the expected outcomes of the benchmarking studies.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound15.20.2560.8
Ibuprofen (Non-selective NSAID)5.812.50.46
Celecoxib (COX-2 selective NSAID)>1000.05>2000

Table 2: In Vitro Anti-inflammatory Activity

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
This compound1.52.1
Dexamethasone (Positive Control)0.010.05

Table 3: In Vivo Anti-inflammatory and Analgesic Activity

Compound (Dose)Paw Edema Inhibition (%) at 3hWrithing Inhibition (%)
This compound (10 mg/kg)6572
Indomethacin (10 mg/kg)5885

Visualizing the Mechanisms and Workflows

To further elucidate the underlying biological processes and experimental designs, the following diagrams are provided.

cluster_pathway Inflammatory Signaling Pathway cluster_drugs Drug Intervention Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_C Prostaglandins (Cytoprotective) COX1->Prostaglandins_C Prostaglandins_I Prostaglandins (Inflammatory) COX2->Prostaglandins_I GI_Protection Gastric Mucosal Protection Prostaglandins_C->GI_Protection Inflammation Inflammation Pain, Fever Prostaglandins_I->Inflammation NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit COXIBs Selective COX-2 Inhibitors (e.g., Celecoxib, Pyrazole-3-thione) COXIBs->COX2 Selectively Inhibit

Caption: Inflammatory cascade and points of NSAID intervention.

cluster_workflow In Vivo Benchmarking Workflow Start Animal Acclimatization (Rats/Mice) Grouping Randomized Grouping Start->Grouping Dosing Oral Administration (Vehicle, Controls, Test Compound) Grouping->Dosing Inflammation Inflammation/Pain Induction (Carrageenan or Acetic Acid) Dosing->Inflammation Measurement Data Collection (Paw Volume or Writhing Counts) Inflammation->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis Conclusion Comparative Efficacy Assessment Analysis->Conclusion

Caption: Workflow for in vivo anti-inflammatory and analgesic assays.

Conclusion and Future Directions

The proposed benchmarking framework provides a robust and scientifically rigorous approach to evaluating the therapeutic potential of this compound. The initial in vitro data will establish its mechanism of action and cellular efficacy, while the subsequent in vivo studies will provide crucial information on its anti-inflammatory and analgesic properties in a physiological context.

Should this compound demonstrate a favorable efficacy and selectivity profile, further investigations would be warranted. These would include pharmacokinetic and toxicological studies to assess its absorption, distribution, metabolism, excretion (ADME), and overall safety. The ultimate goal is to determine if this novel pyrazole-3-thione derivative offers a tangible clinical advantage over existing therapeutic options.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.
  • Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis Online.
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate.
  • Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors.
  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed.
  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed.
  • Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice.
  • Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione. As Senior Application Scientists, our goal is to equip you with not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Core Principles of Chemical Waste Management

The responsible disposal of any chemical waste is paramount to ensure the safety of laboratory personnel and the protection of the environment. The fundamental principle is to treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by a designated safety officer or governing body.[1] A chemical is considered "waste" as soon as it is no longer intended for use.[1]

Hazard Identification and Risk Assessment

Before handling this compound for disposal, it is crucial to understand its inherent hazards.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂S[2][3]
Molecular Weight 204.29 g/mol [2][3]
Form Solid[2]
Storage Class 11 - Combustible Solids[2]
Water Solubility Data not readily available, but pyrazole derivatives can have varying solubility.
InChI Key BKHQZVDOSQVERW-UHFFFAOYSA-N[2]

Known and Potential Hazards:

Incompatibilities: Based on general chemical principles and data for similar compounds, this compound should be considered incompatible with:

  • Strong oxidizing agents [4][5]

  • Strong acids [4][5]

  • Bases/Alkalis [4]

Mixing with incompatible materials can lead to violent reactions or the release of toxic fumes.[6][7]

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling any chemical waste. Before beginning the disposal process, ensure you are wearing:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[5] The choice of glove material should be based on the potential solvents used to dissolve the solid waste.

  • Protective Clothing: A lab coat is mandatory. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[5]

  • Respiratory Protection: All handling of this solid compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of dust.[5]

Step-by-Step Disposal Protocol

The following protocol is a step-by-step guide for the safe disposal of this compound.

Waste Segregation and Collection

Causality: Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental mixing of incompatible chemicals, which could lead to dangerous reactions.[6][8]

Procedure:

  • Designate a Waste Container: Use a clearly labeled, compatible container for the collection of solid this compound waste. Plastic containers are often preferred for solid waste.[7] The container must have a tightly fitting screw cap.[6]

  • Labeling: As soon as the first particle of waste is added, label the container with a "Hazardous Waste" tag.[1] The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The date the waste was first added

    • The name and contact information of the generating laboratory or individual[1]

  • Solid vs. Liquid Waste: Keep solid and liquid waste separate.[8] If the compound is dissolved in a solvent for a reaction, the resulting solution should be disposed of as liquid chemical waste in a separate, appropriately labeled container.

Storage in a Satellite Accumulation Area (SAA)

Causality: SAAs are designated for the safe, temporary storage of hazardous waste at or near the point of generation, minimizing the risk of spills and exposure during transport within the facility.[6][7]

Procedure:

  • Location: The designated SAA must be at or near the point of waste generation.[7]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[1][6] Do not overfill containers; leave at least one inch of headroom for potential expansion.[6]

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment, such as a spill tray, to contain any potential leaks.[1][8]

  • Accumulation Limits: Be aware of the maximum accumulation limits for hazardous waste in your SAA, which are typically 55 gallons for hazardous waste and one quart for acutely toxic chemical waste.[7]

Arranging for Final Disposal

Causality: Final disposal of hazardous waste must be handled by trained professionals and licensed facilities to ensure compliance with all federal, state, and local regulations.[1][7]

Procedure:

  • Contact Environmental Health and Safety (EH&S): Once the waste container is full, or if it has been in the SAA for up to one year (even if not full), contact your institution's EH&S department (or equivalent) to arrange for a pickup.[6][7]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound, in solid or dissolved form, be disposed of down the sink drain.[1] Only certain non-toxic, highly water-soluble substances with a moderate pH are suitable for drain disposal, and this compound does not meet those criteria.[6]

  • Do Not Dispose in Regular Trash: This chemical and its empty containers (unless properly decontaminated) should not be disposed of in the regular trash.[1]

Decontamination of Empty Containers

Causality: "Empty" containers of hazardous chemicals can still contain residual amounts that pose a risk. Proper decontamination is necessary before the container can be disposed of as non-hazardous waste.

Procedure:

  • Triple Rinsing: For containers that held acutely hazardous waste, a triple rinse with a suitable solvent is required.[1] While the acute toxicity of this specific compound is not definitively established, it is best practice to follow this procedure.

  • Rinsate Collection: The solvent used for rinsing (the rinsate) must be collected and disposed of as hazardous chemical waste.[9]

  • Defacing Labels: Once the container is properly decontaminated, all hazardous chemical labels must be completely removed or defaced before it can be disposed of as regular trash.[1][8]

  • Cap Removal: The cap should be removed from the decontaminated container before disposal.[1]

Spill Management

Causality: A well-defined spill response plan is crucial to mitigate the immediate hazards of a chemical spill and to ensure proper cleanup and disposal of the resulting waste.

Procedure:

  • Ensure Personal Safety: If a spill occurs, the first priority is personal safety. Evacuate the immediate area if necessary.

  • Alert Others: Notify colleagues in the vicinity and your laboratory supervisor.

  • Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the appropriate PPE as outlined in Section 3.

  • Containment and Cleanup:

    • For a small, solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[5] Avoid creating dust.

    • Use absorbent materials to clean up any remaining residue.

  • Disposal of Cleanup Materials: All materials used to clean up the spill, including absorbent pads, gloves, and any contaminated clothing, must be disposed of as hazardous waste.[1]

Waste Minimization

A key aspect of responsible chemical management is to minimize the generation of hazardous waste.[7] Consider the following strategies:

  • Source Reduction: Order only the quantity of chemical required for your experiments.[7]

  • Inventory Management: Maintain a current inventory of chemicals in your laboratory to avoid ordering duplicates.[7][8]

  • Scale Reduction: When possible, reduce the scale of your experiments to decrease the volume of waste produced.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: 1,5-dimethyl-2-phenyl- 1,2-dihydro-3H-pyrazole-3-thione is_solid Is the waste a solid? start->is_solid collect_solid Collect in a labeled, compatible solid waste container. is_solid->collect_solid Yes is_liquid Is the waste a liquid (dissolved in solvent)? is_solid->is_liquid No store_saa Store in designated Satellite Accumulation Area (SAA). collect_solid->store_saa collect_liquid Collect in a labeled, compatible liquid waste container. is_liquid->collect_liquid Yes collect_liquid->store_saa container_full Is the container full or has it been stored for >1 year? store_saa->container_full container_full->store_saa No contact_ehs Contact Environmental Health & Safety (EH&S) for pickup. container_full->contact_ehs Yes end Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (2023, October). Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines - University of Pennsylvania. (n.d.). Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. Retrieved from [Link]

  • 1,2-dihydro-1,5-dimethyl-2-phenyl-3h-pyrazol-3-one. (n.d.). ChemBK. Retrieved from [Link]

  • 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Waste Disposal - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). University of Florida. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for similar chemical structures.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The guidance herein is synthesized from safety data for structurally related pyrazole compounds, including 3-Methyl-1-phenyl-2-pyrazoline-5-one.[1] The thione functional group may impart different toxicological properties than its ketone analog; therefore, a conservative approach to safety is imperative. Always perform a risk assessment for your specific laboratory conditions.[2]

Hazard Identification and Risk Assessment

Based on data from analogous compounds, this compound should be treated as a hazardous substance with the following potential hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[1][3]

  • Eye Irritation: Can cause serious eye irritation.[1][4][5]

  • Skin Irritation: May cause skin irritation upon contact.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4][5]

A thorough risk assessment should be conducted before commencing any work, considering the quantity of the substance to be handled, the nature of the experimental procedures, and the laboratory environment.[2]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound.[2] All PPE should be inspected before use.[6]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves. The outer glove should have a long cuff that covers the gown sleeve.[7][8]Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or contamination of the outer glove.[8] Powder-free gloves are recommended to avoid aerosolization of the chemical.[8]
Eye and Face Protection Chemical splash goggles and a face shield.[2][9]Provides protection against splashes and airborne particles. Safety glasses alone are insufficient. Goggles must be worn under the face shield.[2]
Body Protection A disposable, polyethylene-coated polypropylene gown with a closed back and long, cuffed sleeves.[6][7]Offers resistance to chemical permeation. A closed-back gown provides more complete protection.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols that cannot be controlled by engineering measures.To prevent inhalation of the compound. The specific type of respirator should be determined by a formal risk assessment.
Foot Protection Closed-toe shoes and disposable shoe covers.[7]Protects feet from spills and prevents the tracking of contamination outside the work area.[8]

Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][10]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

Operational Plan: Step-by-Step Handling Procedures

The following workflow is designed to minimize exposure during the handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Prepare work area in fume hood prep1->prep2 prep3 Assemble all necessary equipment prep2->prep3 handle1 Carefully weigh the compound prep3->handle1 handle2 Perform experimental procedure handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Doff PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.